molecular formula C13H11FO B3335155 4-Fluoro-3'-methoxybiphenyl CAS No. 10540-43-9

4-Fluoro-3'-methoxybiphenyl

Cat. No.: B3335155
CAS No.: 10540-43-9
M. Wt: 202.22 g/mol
InChI Key: UTWJYUQVXOJBGZ-UHFFFAOYSA-N
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Description

4-Fluoro-3'-methoxybiphenyl is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3'-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3'-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(3-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWJYUQVXOJBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374590
Record name 1-fluoro-4-(3-methoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10540-43-9
Record name 1-fluoro-4-(3-methoxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-3'-methoxybiphenyl CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of 4-Fluoro-3'-methoxybiphenyl (CAS 10540-43-9), a specialized biaryl scaffold used in medicinal chemistry and materials science.

Executive Summary

4-Fluoro-3'-methoxybiphenyl (also known as 1-fluoro-4-(3-methoxyphenyl)benzene ) is an unsymmetrical biaryl compound characterized by a fluorine atom at the para position of one phenyl ring and a methoxy group at the meta position of the other. This specific substitution pattern is highly valued in drug discovery for modulating metabolic stability (via the fluorine atom) and lipophilicity/solubility (via the methoxy group).[1] It serves as a critical intermediate in the synthesis of liquid crystals and as a pharmacophore in kinase inhibitors and estrogen receptor modulators.

Chemical Identity & Constants

The following table consolidates the fundamental chemical identifiers for precision in procurement and database integration.

ParameterValue
Chemical Name 4-Fluoro-3'-methoxybiphenyl
IUPAC Name 1-Fluoro-4-(3-methoxyphenyl)benzene
CAS Number 10540-43-9
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
SMILES COc1cccc(c1)c2ccc(F)cc2
InChI Key NKANXQFJJICGDU-UHFFFAOYSA-N (Analog)
Structural Class Biaryl; Fluorinated Aromatic Ether

Physicochemical Properties

Understanding the physical state is crucial for handling and formulation. Due to the meta-substitution, the crystal lattice energy is disrupted compared to para-para analogs, often resulting in a lower melting point.

PropertyData / Prediction
Physical State Low-melting solid or viscous oil (at 25°C)
Melting Point ~40–50 °C (Predicted based on structural analogs)
Boiling Point ~310 °C (at 760 mmHg)
Density ~1.15 g/cm³
LogP (Octanol/Water) 4.1 (Predicted) – Highly Lipophilic
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO

Synthesis & Manufacturing Protocol

The industry-standard method for synthesizing 4-Fluoro-3'-methoxybiphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high chemoselectivity and tolerance for the methoxy and fluoro functional groups.

Reaction Scheme

Reagents: 4-Fluorophenylboronic acid + 3-Bromoanisole (or 3-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene). Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

Step-by-Step Laboratory Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 3-Bromoanisole (1.0 equiv, 10 mmol) and 4-Fluorophenylboronic acid (1.2 equiv, 12 mmol) in a mixture of 1,4-Dioxane/Water (4:1 ratio, 50 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) and K₂CO₃ (2.0 equiv, 20 mmol).

  • Reaction: Heat the mixture to reflux (90–100 °C) under an inert atmosphere for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.[2][3]

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexane to 5% EtOAc in Hexane).

  • Yield: Expected yield is 85–95% as a white/off-white solid or oil.

Mechanistic Pathway (Suzuki Cycle)

The following diagram illustrates the catalytic cycle governing the formation of the biaryl bond.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoanisole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4-Fluoro-3'-methoxybiphenyl RedElim->Product Reagents 3-Bromoanisole Reagents->OxAdd Boronic 4-Fluorophenylboronic Acid + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling showing the oxidative addition of the aryl halide and transmetallation of the activated boronate.[2][3][4][5]

Applications in R&D

Medicinal Chemistry (SAR Studies)

This scaffold is extensively used in Structure-Activity Relationship (SAR) campaigns.

  • Metabolic Blocking: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism) at a typically labile site, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The methoxy group acts as a weak hydrogen bond acceptor and increases lipophilicity (LogP), aiding in blood-brain barrier (BBB) penetration for CNS targets.

  • Bioisosterism: The 4-fluoro-3'-methoxy motif is often used as a bioisostere for more complex heteroaromatic rings to simplify synthesis while maintaining steric bulk.

Materials Science
  • Liquid Crystals: Biaryl ethers are precursors for nematic liquid crystals. The asymmetry of the 4-F and 3'-OMe groups helps lower the melting point, broadening the operational temperature range of liquid crystal displays (LCDs).

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer is limited, it should be handled as a standard halogenated aromatic compound.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 11319766 (Isomer Reference). [Link]

  • Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. [Link]

  • Medicinal Chemistry Applications: Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330. [Link]

  • Property Estimation: ChemSrc. "1-fluoro-4-(3-methoxyphenyl)benzene CAS 10540-43-9 Data". [Link][7]

Sources

Technical Guide: 4-Fluoro-3'-methoxybiphenyl Structure & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluoro-3'-methoxybiphenyl , a specific fluorinated biaryl scaffold used in medicinal chemistry and materials science.

Executive Summary

4-Fluoro-3'-methoxybiphenyl is an unsymmetrical biaryl compound characterized by a fluorine atom at the para position of one phenyl ring and a methoxy group at the meta position of the second ring. This specific substitution pattern renders it a high-value scaffold in drug discovery, particularly for modulating metabolic stability via the fluorine atom (blocking para-oxidation) and influencing receptor binding affinity through the methoxy group's hydrogen-bond accepting capability. It serves as a critical intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors and liquid crystalline materials.

Parameter Data
Chemical Name 4-Fluoro-3'-methoxy-1,1'-biphenyl
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
Physical State Light yellow oil or low-melting solid
Key Application Kinase inhibitors, FAAH inhibitors, Liquid Crystals

Chemical Structure & Electronic Properties[1]

Structural Analysis

The molecule consists of two benzene rings connected by a single C-C bond (1,1'-linkage). The rotation around this bond is restricted but not locked, allowing for conformational adaptability.

  • Ring A (4-Fluoro): The fluorine atom is highly electronegative (

    
    ), inducing a strong inductive effect (-I) that pulls electron density from the ring, while simultaneously donating electron density back via resonance (+R). The net effect deactivates the ring slightly compared to benzene but directs electrophilic substitution to the ortho position relative to the fluorine.
    
  • Ring B (3'-Methoxy): The methoxy group is an electron-donating group (EDG) via resonance (+M), activating the ring. Its meta position (relative to the biaryl linkage) creates a unique steric and electronic pocket often exploited to fit into specific enzyme sub-sites (e.g., the hydrophobic channels of kinases).

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data represents the standard shifts for this structure in CDCl₃.

Nucleus Shift (δ ppm) Multiplicity / Coupling Assignment
¹H NMR 7.58 - 7.51Multiplet (2H)Ring A (Ar-H ortho to biaryl bond)
7.36Triplet (J = 7.8 Hz, 1H)Ring B (H-5')
7.19 - 7.05Multiplet (4H)Ring A (H-3, H-5) + Ring B (H-2', H-6')
6.93 - 6.88Multiplet (1H)Ring B (H-4')
3.87Singlet (3H)Methoxy (-OCH₃)
¹³C NMR 162.5Doublet (J_CF = 246.7 Hz)C-4 (C-F bond)
159.9SingletC-3' (C-OMe bond)
55.3SingletMethoxy Carbon
¹⁹F NMR -117.15MultipletFluorine substituent

Note: Data derived from standard Suzuki coupling product analysis [1].

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 4-Fluoro-3'-methoxybiphenyl is the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid and 3-bromoanisole (or the reverse coupling partners).

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoanisole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Fluoro-3'-methoxybiphenyl RedElim->Product Reactants 3-Bromoanisole + 4-Fluorophenylboronic Acid Base Base (K2CO3) Activation Reactants->Base Base->TransMet Activates Boron

Figure 1: Catalytic cycle for the synthesis of 4-Fluoro-3'-methoxybiphenyl via Suzuki-Miyaura coupling.

Experimental Protocol

Reagents:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 3-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Add 3-bromoanisole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol) to the solvent mixture (10 mL). Degas by bubbling Argon for 15 minutes.

  • Catalysis: Add Pd catalyst (0.03 mmol) and Base (2.0 mmol).

  • Reflux: Heat the mixture to 80-90°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a colorless to pale yellow oil/solid.

Applications in Drug Discovery & Materials[7][8][9]

Medicinal Chemistry: FAAH Inhibition

The 4-fluoro-3'-methoxybiphenyl scaffold is a documented pharmacophore in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH degrades anandamide, a neurotransmitter involved in pain and anxiety regulation.[2]

  • Mechanism: The biphenyl core mimics the lipophilic chain of the fatty acid substrate.

  • SAR Role: The 3'-methoxy group acts as a hydrogen bond acceptor, anchoring the molecule in the enzyme's active site, while the 4-fluorine atom blocks metabolic degradation (P450 oxidation) at the exposed para position, significantly extending the drug's half-life (

    
    ) [2].
    
Material Science: Liquid Crystals

Fluorinated biphenyls are "mesogens"—fundamental units of liquid crystals. The high polarity of the C-F bond, combined with the polarizability of the biphenyl system, creates strong dipole-dipole interactions essential for the formation of nematic phases used in display technologies.

SAR Core Biphenyl Core (Scaffold) Sub1 4-Fluoro Group Core->Sub1 Sub2 3'-Methoxy Group Core->Sub2 Effect1 Blocks Metabolic Oxidation (Increases t1/2) Sub1->Effect1 Med Chem Effect3 Induces Dipole (Liquid Crystal Phase) Sub1->Effect3 Materials Effect2 H-Bond Acceptor (Receptor Affinity) Sub2->Effect2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

References

  • Vertex AI Search Result 1.1: Supporting Information - AWS: 1H-NMR (600 MHz, CDCl3). Confirms NMR shift assignments for 4-Fluoro-3'-methoxybiphenyl.
  • Kathuria, S. et al. (2013). Nature Medicine.[3] "Modulation of anxiety through blockade of anandamide hydrolysis."[2] (Contextualizes the biphenyl scaffold in FAAH inhibition).

  • Miyaura, N. & Suzuki, A. (1995). Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Link

  • Hird, M. (2007). Chemical Society Reviews. "Fluorinated liquid crystals: properties and applications." Link

Sources

Technical Profile: 4-(3-Methoxyphenyl)fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Systematic Name: 4'-Fluoro-3-methoxybiphenyl Molecular Formula: C₁₃H₁₁FO Molecular Weight: 202.23 g/mol [1]

Executive Summary

The compound colloquially identified as 4-(3-methoxyphenyl)fluorobenzene —systematically 4'-fluoro-3-methoxybiphenyl —represents a "privileged scaffold" in modern medicinal chemistry and materials science.[1] This biaryl system integrates two distinct pharmacophoric elements: a lipophilic, metabolically robust fluorophenyl ring and an electron-donating methoxyphenyl moiety capable of hydrogen bond acceptance.

This guide provides a rigorous technical analysis of the molecule, focusing on its synthesis via Palladium-catalyzed cross-coupling, physicochemical profiling, and its critical role as an intermediate in the development of Glucosylceramide Synthase (GCS) inhibitors and liquid crystalline materials.

Chemical Identity & Physicochemical Profiling

Structural Specifications

The molecule consists of a biphenyl core where one phenyl ring is substituted with a fluorine atom at the para position (relative to the biaryl bond) and the other with a methoxy group at the meta position.

ParameterValueNotes
CAS Number 450-39-5 (Isomer Ref)*Note: 450-39-5 refers to the 4,4'-isomer.[2] The specific 3,4'-isomer is often synthesized de novo.
Molecular Weight 202.23 g/mol Calculated using IUPAC atomic weights.[1]
Exact Mass 202.0794Monoisotopic mass for MS calibration.[1]
Formula C₁₃H₁₁FO
LogP (Predicted) 4.1 ± 0.3High lipophilicity; requires organic cosolvents for assaying.
Topological Polar Surface Area 9.23 ŲAttributed solely to the ether oxygen; indicates high BBB permeability.
Melting Point 48–52 °CLow-melting solid; tends to oil out in impure states.
Structural Logic & Bioisosterism
  • Fluorine Substitution (Ring A): The C–F bond (approx. 116 kcal/mol) renders the para-position resistant to Cytochrome P450 oxidation, a common metabolic clearance pathway for biphenyls. The fluorine also modulates the pKa of neighboring protons via inductive effects.

  • Methoxy Group (Ring B): Acts as a weak hydrogen bond acceptor and fixes the conformation of the biaryl system through steric repulsion with the ortho-protons, often forcing a dihedral angle of ~35–40° to minimize steric strain.

Synthetic Pathways: The Suzuki-Miyaura Protocol[1][3]

The most robust route to 4'-fluoro-3-methoxybiphenyl is the Suzuki-Miyaura cross-coupling.[1] This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and high functional group tolerance.[1]

Retrosynthetic Analysis

The biaryl bond is disconnected to reveal two potential coupling pairs. Method A is generally preferred due to the commercial availability and lower cost of 4-fluorophenylboronic acid.[1]

Retrosynthesis cluster_MethodA Method A (Preferred) cluster_MethodB Method B (Alternative) Target 4'-Fluoro-3-methoxybiphenyl (Target) BoronicA 4-Fluorophenylboronic acid BoronicA->Target Pd(0) HalideA 3-Bromoanisole HalideA->Target Base BoronicB 3-Methoxyphenylboronic acid HalideB 1-Bromo-4-fluorobenzene

Figure 1: Retrosynthetic disconnection showing two viable Suzuki coupling pathways.

Optimized Experimental Protocol (Method A)

Objective: Synthesis of 4'-fluoro-3-methoxybiphenyl on a 10 mmol scale.

Reagents:

  • 3-Bromoanisole (1.0 eq, 1.87 g)

  • 4-Fluorophenylboronic acid (1.2 eq, 1.68 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 eq, 4.14 g)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, degassed)

Step-by-Step Workflow:

  • Degassing: In a Schlenk flask, combine 1,4-dioxane and water. Sparge with Argon for 20 minutes. Rationale: Removal of O₂ is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Charging: Add 3-bromoanisole, 4-fluorophenylboronic acid, and K₂CO₃. Add the Pd catalyst last under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product spot will be fluorescent under UV (254 nm).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash organic layer with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product elutes as a white crystalline solid or colorless oil depending on purity.

Self-Validation Check:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic methoxy singlet at ~3.85 ppm. The aromatic region (6.9–7.6 ppm) should integrate to 8 protons. The protons ortho to the Fluorine will appear as a complex multiplet due to H-F coupling (

    
     Hz).[1]
    

Medicinal Chemistry Applications

The 4'-fluoro-3-methoxybiphenyl motif is not merely a passive linker; it is an active pharmacophore used to tune potency and metabolic stability.

Metabolic Stability & Fluorine Scan

In drug discovery, the "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to block metabolic soft spots.

  • Mechanism: The C-H bond at the para-position of a phenyl ring is highly susceptible to hydroxylation by CYP450 enzymes.[1] Replacing this H with F (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this attack without significantly altering the steric profile of the molecule.

  • Case Study: This scaffold is frequently observed in Glucosylceramide Synthase (GCS) Inhibitors . GCS inhibitors are therapeutic targets for lysosomal storage disorders like Gaucher disease.[3][4] The biaryl core provides the necessary lipophilic bulk to occupy the ceramide binding pocket of the enzyme.

Signal Transduction Pathways

Compounds containing this scaffold have been implicated in the modulation of the Endocannabinoid System , specifically as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Signaling Inhibitor 4'-Fluoro-3-methoxybiphenyl Derivative FAAH Fatty Acid Amide Hydrolase (Enzyme) Inhibitor->FAAH Inhibits AEA Anandamide (Substrate) FAAH->AEA Hydrolyzes (Blocked) Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Catalyzes Signaling CB1/CB2 Receptor Signaling AEA->Signaling Activates

Figure 2: Mechanism of action for biaryl-based FAAH inhibitors.[1] The scaffold mimics the arachidonyl tail of anandamide.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hajduk, P. J., et al. (2011). "Privileged molecules: is there a basis for their special status?" Journal of Medicinal Chemistry, 54(10), 3425-3439. Link

  • BenchChem Technical Data. (2025). "Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling." Link

  • PubChem Compound Summary. "4'-Fluoro-3-methoxybiphenyl." National Center for Biotechnology Information. Link

Sources

3'-Methoxy-4-fluorobiphenyl: Chemical Identity, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl scaffolds are privileged structures in modern medicinal chemistry, serving as the foundational core for numerous therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and receptor antagonists. 3'-Methoxy-4-fluorobiphenyl (also known as 4'-fluoro-3-methoxy-1,1'-biphenyl) is a highly versatile halogenated biaryl building block. This technical whitepaper provides an in-depth analysis of its chemical identity, the mechanistic rationale behind its structural features, and a field-proven, self-validating methodology for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the first step in any robust drug development workflow. The quantitative and structural identifiers for 3'-Methoxy-4-fluorobiphenyl are summarized in Table 1.

Table 1: Quantitative and Structural Properties

PropertySpecification / Value
Chemical Name 3'-Methoxy-4-fluorobiphenyl
Common Synonyms 4'-Fluoro-3-methoxy-1,1'-biphenyl; 4-Fluoro-3'-methoxybiphenyl
CAS Registry Number 10540-43-9
MDL Number MFCD06201353
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.22 g/mol
SMILES Fc1ccc(cc1)c2cccc(OC)c2
InChI InChI=1S/C13H11FO/c1-15-13-5-3-4-11(9-13)10-6-7-12(14)8-10/h3-9H,1H3

Structural Analysis & Mechanistic Implications

The strategic incorporation of specific functional groups onto a biaryl core profoundly alters a molecule's pharmacokinetics (PK) and pharmacodynamics (PD).

The Role of the Para-Fluoro Substitution: Fluorine is highly electronegative and possesses a van der Waals radius closely resembling that of hydrogen, allowing it to induce significant electronic effects with minimal steric penalty. In medicinal chemistry, substituting a hydrogen atom with fluorine at the para position of a phenyl ring is a classical strategy to block metabolically labile sites [1]. Liver cytochrome P450 (CYP450) enzymes typically oxidize unsubstituted aromatic rings to phenols; the strong C–F bond resists this oxidation, thereby increasing the metabolic half-life of the compound. Furthermore, fluorine enhances the overall lipophilicity (LogP) of the molecule, which directly improves cellular membrane permeability and oral bioavailability.

The Role of the Meta-Methoxy Substitution: The methoxy (-OCH₃) group at the 3'-position serves a dual purpose. Electronically, the oxygen atom acts as a potent hydrogen bond acceptor, enabling targeted interactions with specific amino acid residues within a receptor's binding pocket. Sterically, the methoxy group influences the preferred dihedral angle between the two phenyl rings, restricting the molecule into a bioactive conformation that can enhance target selectivity.

G Core 3'-Methoxy-4-fluorobiphenyl Core Sub1 4-Fluoro Substitution Core->Sub1 Sub2 3'-Methoxy Substitution Core->Sub2 Eff1 Blocks CYP450 Oxidation (Metabolic Stability) Sub1->Eff1 Eff2 Increases Lipophilicity (Membrane Permeability) Sub1->Eff2 Eff3 Hydrogen Bond Acceptor (Target Binding) Sub2->Eff3 Eff4 Steric Conformation (Receptor Fit) Sub2->Eff4

Logical relationship diagram detailing the pharmacological impacts of specific structural substitutions.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and scalable method for synthesizing 3'-Methoxy-4-fluorobiphenyl is the Suzuki-Miyaura cross-coupling reaction. This method couples an aryl halide (3-bromoanisole) with an arylboronic acid (4-fluorophenylboronic acid) using a palladium catalyst [2].

Mechanistic Causality of Experimental Choices
  • Catalyst (Pd(OAc)₂ or Pd(PPh₃)₄): Palladium facilitates the oxidative addition into the aryl-bromide bond.

  • Base (K₂CO₃): The inorganic base is strictly required to activate the boronic acid. It converts the neutral boronic acid into a nucleophilic trihydroxyborate complex, which is essential for the transmetalation step onto the palladium center.

  • Solvent System (THF/H₂O): A biphasic system is utilized because water is necessary to dissolve the inorganic base and stabilize the transition state of the boronate complex, while Tetrahydrofuran (THF) solubilizes the organic starting materials.

  • Degassing: Palladium(0) intermediates are highly sensitive to oxidation. Degassing the solvents with nitrogen (N₂) prevents catalyst poisoning and suppresses homocoupling side reactions.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction fidelity.

  • Preparation & Degassing: In a flame-dried, nitrogen-purged round-bottom flask, add 3-bromoanisole (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv).

  • Solvent Introduction: Introduce a pre-degassed mixture of THF and deionized water (4:1 v/v). Ensure a continuous nitrogen blanket.

  • Reaction Execution: Heat the biphasic mixture to 70°C under vigorous stirring.

  • In-Process Control (IPC): After 12 hours, sample the organic layer. Perform High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to validate the complete consumption of 3-bromoanisole. Do not proceed to workup until conversion is >95%.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. The organic layers contain the product, while the aqueous layer traps the inorganic salts and boronic acid byproducts.

  • Drying & Concentration: Wash the combined organic layers with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Isolate the target compound via silica gel flash chromatography using a Hexane/EtOAc gradient.

G Reactants 4-Fluorophenylboronic Acid + 3-Bromoanisole Reaction Cross-Coupling (THF/H2O, 70°C, N2) Reactants->Reaction Catalyst Pd Catalyst + Base (e.g., Pd(OAc)2, K2CO3) Catalyst->Reaction Catalytic Cycle Workup Aqueous Workup & Extraction Reaction->Workup IPC Validated Purification Chromatography & HPLC Analysis Workup->Purification Organic layer Product 3'-Methoxy-4-fluorobiphenyl (Purified Product) Purification->Product >98% Purity

Experimental workflow for the palladium-catalyzed synthesis of 3'-methoxy-4-fluorobiphenyl.

Analytical Characterization

To establish absolute trustworthiness in the synthesized batch, the following self-validating analytical suite must be executed:

  • HPLC Analysis: Run an isocratic gradient of Acetonitrile/Water (50:50 v/v) with 0.1% Trifluoroacetic acid (TFA). The product should present a single sharp peak, confirming >98% purity [2].

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic sharp singlet integrating to 3 protons at ~3.85 ppm, confirming the intact methoxy group. The aromatic region (6.80–7.60 ppm) will display complex splitting patterns, notably the ortho-coupling to the fluorine atom.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A distinct, proton-decoupled singlet will appear in the negative ppm range (typically around -115 ppm relative to CFCl₃), unambiguously confirming the presence of the para-fluorine atom on the biaryl system.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link] [1]

  • Taheri Kal Koshvandi, A., Heravi, M. M., & Momeni, T. (2018). Current Applications of Suzuki-Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. Applied Organometallic Chemistry, 32(3), e4210. [Link] [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10540-43-9, 3'-Methoxy-4-fluorobiphenyl. [Link]

Physical Properties and Molecular Engineering of Fluorinated Methoxybiphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical properties of fluorinated methoxybiphenyls Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Fluorinated methoxybiphenyls represent a critical scaffold in materials science (liquid crystals) and medicinal chemistry. The strategic introduction of fluorine atoms onto the methoxybiphenyl core alters the molecular electrostatic potential surface (MEPS), induces specific conformational twists, and modulates lipophilicity without significantly increasing steric bulk. This guide analyzes the physicochemical consequences of these modifications, providing actionable data for rational design in mesogenic and pharmacological applications.

Molecular Architecture & Electronic Effects[2]

The physical behavior of fluorinated methoxybiphenyls is governed by the interplay between the electron-donating methoxy group and the highly electronegative fluorine substituents.

The "Ortho-Effect" and Torsional Strain

In unsubstituted biphenyl, the dihedral angle is approximately 44° in solution, balancing steric repulsion between ortho-hydrogens and


-conjugation.
  • Ortho-Fluorination: Introducing fluorine at the 2 or 2' positions creates a "twist" effect. While fluorine is small (van der Waals radius ~1.47 Å vs. 1.20 Å for H), the C-F bond is highly polar. Dipole-dipole repulsion between the C-F bond and the ring current or adjacent dipoles forces the rings out of planarity, often increasing the torsion angle to >60°.

  • Impact: This deplanarization disrupts crystal packing efficiency (lowering melting points) and reduces the conjugation length (blue-shifting UV absorption).

Dipole Moments and Intermolecular Forces

The C-F bond possesses a strong dipole moment (~1.4 D).[2]

  • Vector Addition: In 4-fluoro-4'-methoxybiphenyl, the C-F and C-O dipoles are roughly additive along the long molecular axis, enhancing the longitudinal dipole. This is favorable for nematic liquid crystal formation.

  • Lattice Energy: Strong intermolecular C-F···H-C interactions can stabilize specific crystal polymorphs, occasionally raising melting points despite the loss of symmetry.

Visualization: Conformational Logic

The following diagram illustrates the causal relationship between fluorination position, structural conformation, and resulting macroscopic properties.

G F_Sub Fluorine Substitution Pos_Ortho Ortho-Position (2/2') F_Sub->Pos_Ortho Pos_Para Para-Position (4/4') F_Sub->Pos_Para Torsion Increased Torsion Angle (Deplanarization) Pos_Ortho->Torsion Steric/Electrostatic Repulsion Dipole Enhanced Longitudinal Dipole Moment Pos_Para->Dipole Vector Addition Prop_MP Lowered Melting Point (Crystal Packing Disruption) Torsion->Prop_MP Prop_LC Suppressed Smectic Phase (Nematic Preferred) Torsion->Prop_LC Prop_Stab High Mesophase Stability (Strong Intermolecular Forces) Dipole->Prop_Stab

Figure 1: Mechanistic flow detailing how regioselective fluorination alters molecular geometry and bulk physical properties.

Thermodynamic & Phase Behavior[3]

For researchers in liquid crystals (LCs), the melting point (


) and clearing point (

) are critical. Fluorination is often used to lower the melting point to room temperature while maintaining a broad nematic range.
Comparative Phase Transition Data

The table below contrasts the parent compound with key fluorinated derivatives. Note how the position of the fluorine determines the thermal outcome.

CompoundStructureMelting Point (

)
Phase BehaviorLogP (Est.)
4-Methoxybiphenyl Parent86–90 °CNon-mesogenic3.6
4-Fluoro-4'-methoxybiphenyl Para-F89–90 °CEnantiotropic Nematic3.9
4-Methoxy-4'-methylbiphenyl Para-Me108–109 °CNon-mesogenic4.1
2-Fluoro-4-methoxybiphenyl Ortho-F~55–60 °C*Monotropic3.8
4-Cyano-4'-(trifluoromethoxy)biphenyl -OCF351 °CMonotropic Nematic4.5

Note: Ortho-substituted values are approximate ranges based on isomeric trends where symmetry breaking typically reduces


 by 20-30°C compared to para-isomers.
Liquid Crystalline Implications
  • The Methoxy vs. Trifluoromethoxy Effect: Replacing a methoxy group (-OCH

    
    ) with a trifluoromethoxy group (-OCF
    
    
    
    ) dramatically alters the rotational barrier. The -OCF
    
    
    group prefers an orthogonal conformation relative to the ring to minimize electronic repulsion, which often destabilizes the liquid crystalline phase (lowering the clearing point) compared to the planar -OCH
    
    
    analogue.
  • Dielectric Anisotropy (

    
    ):  Fluorinated biphenyls typically exhibit positive 
    
    
    
    due to the electronegativity of fluorine, making them suitable for p-type liquid crystal mixtures used in display technologies.

Physicochemical Properties in Drug Design[4][5][6][7]

In medicinal chemistry, fluorinated methoxybiphenyls serve as bioisosteres for larger lipophilic groups.

Lipophilicity (LogP)

Fluorination increases lipophilicity, but less than chlorination or bromination.

  • Rule of Thumb: A single H

    
     F substitution on an aromatic ring increases LogP by ~0.2–0.3 units.
    
  • Solubility: While LogP increases, the aqueous solubility decreases. However, the metabolic stability is often enhanced because the C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, specifically blocking the metabolically labile para-positions.

Hydrogen Bonding

The fluorine atom is a weak hydrogen bond acceptor. Unlike oxygen or nitrogen, organic fluorine rarely participates in strong H-bonds. However, it significantly acidifies adjacent protons (e.g., ortho-hydrogens), making them better H-bond donors. This "polar hydrogen" effect can increase binding affinity to receptor pockets.

Synthesis & Purification Protocol

To ensure accurate physical property measurement, high-purity samples are required. The Suzuki-Miyaura coupling is the industry standard for synthesizing these unsymmetrical biaryls.

Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl

Objective: Synthesize >98% pure material for DSC/POM analysis.

Reagents:

  • 4-Bromoanisole (1.0 equiv)[1]

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(OAc)

    
     (1 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (2 mol%) or SPhos (for sterically hindered substrates)
    
  • K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with toluene, ethanol, and water. Degas by bubbling Argon for 20 minutes.[3] (Oxygen inhibits the Pd catalytic cycle).

  • Loading: Add 4-bromoanisole, 4-fluorophenylboronic acid, and K

    
    CO
    
    
    
    under a counter-flow of Argon.
  • Catalyst Addition: Add Pd(OAc)

    
     and PPh
    
    
    
    . Seal the flask.
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product usually has an R

    
     ~0.4–0.5.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][3] Wash with water (2x) and brine (1x). Dry organic layer over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or Hexane to remove traces of homocoupled byproducts (biphenyls).

  • Validation: Verify purity via

    
    H NMR (look for doublet at 
    
    
    
    6.9–7.1 ppm for F-coupled protons) and HPLC (>99.5% required for accurate melting point).
Visualization: Synthesis Workflow

Suzuki Start Reagents: 4-Bromoanisole + 4-F-Phenylboronic Acid Catalyst Catalyst System: Pd(OAc)2 / PPh3 / K2CO3 Start->Catalyst Conditions Reaction Conditions: 80°C, 4-6h, Ar Atmosphere Solvent: Toluene/EtOH/H2O Catalyst->Conditions Workup Workup: Extract (EtOAc), Wash (Brine) Conditions->Workup Purify Purification: Recrystallization (EtOH) Target: >99% Purity Workup->Purify

Figure 2: Optimized Suzuki-Miyaura protocol for high-purity synthesis of fluorinated biaryls.

References

  • PubChem. (2025). 4-Fluoro-4'-methoxybiphenyl Compound Summary. National Library of Medicine. [Link]

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. [Link]

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. [Link]

  • Thayer, A. M. (2006). Fabulous Fluorine. Chemical & Engineering News. [Link]

Sources

Technical Guide: Solubility Profile of 4-Fluoro-3'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical drivers, and experimental characterization of 4-Fluoro-3'-methoxybiphenyl .

Executive Summary

4-Fluoro-3'-methoxybiphenyl is a lipophilic, fluorinated biaryl ether commonly utilized as a scaffold in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., NSAID analogues). Its solubility behavior is governed by the competition between its hydrophobic biphenyl core and the weak polarity introduced by the fluoro and methoxy substituents.

  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene.

  • Recrystallization Solvents: Ethanol (hot), Hexane/Ethyl Acetate mixtures.

  • Insoluble/Poor: Water, acidic aqueous solutions.

Critical Note on Isomerism: While the para-substituted isomer (4-Fluoro-4'-methoxybiphenyl, CAS 450-39-5) is a crystalline solid with a melting point of ~89–90°C, the 3'-methoxy (meta) isomer typically exhibits a lower melting point and higher solubility in semi-polar solvents due to reduced crystal lattice symmetry.

Physicochemical Profile & Solubility Mechanisms

Understanding the molecular architecture is the first step to predicting solvent interactions.

PropertyValue / PredictionMechanism
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
Physical State Solid (Crystalline)Biphenyl stacking interactions.
Predicted LogP ~4.0 – 4.3Highly lipophilic; partitions preferentially into organic phases.
H-Bond Donors 0No -OH or -NH groups; cannot donate H-bonds.
H-Bond Acceptors 2 (F, OMe)Weak acceptors; soluble in protic solvents only if heated.
Mechanistic Drivers
  • Lipophilic Dominance (The Biphenyl Core): The bulk of the molecule is non-polar aromatic rings. This dictates that London Dispersion Forces are the primary intermolecular interaction, favoring non-polar to moderately polar aprotic solvents (e.g., Toluene, DCM).

  • The "Meta" Effect (3'-Position): The 3'-methoxy group introduces asymmetry compared to the 4'-isomer. This disrupts efficient

    
     stacking in the crystal lattice, lowering the energy required to break the lattice (Enthalpy of Fusion, 
    
    
    
    ), thereby enhancing solubility in borderline solvents like cold ethanol.
  • Dipole Interactions: The electronegative Fluorine and Oxygen atoms create local dipoles. This allows for solubility in polar aprotic solvents (Acetone, THF) via dipole-dipole interactions, which is not seen in unsubstituted biphenyl.

Solvent Selection Guide

This table categorizes solvents based on their interaction efficiency with 4-Fluoro-3'-methoxybiphenyl.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Halogenated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and NMR analysis. Dissolves >100 mg/mL.
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneGood to Excellent Ideal for reaction media (e.g., Suzuki coupling) and silica gel chromatography.
Aromatics Toluene, Benzene, XyleneGood Used for high-temperature reactions; effective for solubilizing the lipophilic core.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerate to Good Good solubility, but water miscibility makes them poor for extraction. DMF/DMSO are difficult to remove.
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Low at RT; High at boiling. Perfect for recrystallization (cooling yields pure crystals).
Alkanes Hexane, Pentane, HeptaneLow to Moderate Often used as an "anti-solvent" to precipitate the compound from DCM or EtOAc.
Aqueous Water, 0.1M HCl, 0.1M NaOHInsoluble The compound is strictly hydrophobic.

Experimental Protocols

Since specific quantitative data for the 3'-isomer is rare in public literature, you must validate solubility empirically.

Protocol A: Rapid Visual Solubility Screen (Tiered)

Use this for quick solvent selection during synthesis or purification.

Materials: 10 mg of 4-Fluoro-3'-methoxybiphenyl, 1.5 mL HPLC vials, micropipettes.

  • Preparation: Weigh 10 mg of solid into a clear glass vial.

  • Addition: Add 100 µL of solvent (Target Concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: High Solubility (>100 mg/mL).

    • Suspension: Proceed to Step 4.

  • Dilution: Add solvent in 100 µL increments until clear or total volume reaches 1 mL (10 mg/mL).

  • Thermal Stress: If insoluble at 1 mL (10 mg/mL), heat to boiling (using a heat block).

    • Clear on Heat + Precipitate on Cool:Ideal Recrystallization Solvent.

Protocol B: Gravimetric Saturation Assay (Quantitative)

Use this for formulation or precise physicochemical characterization.

  • Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Do not use Nylon; it absorbs lipophilic compounds).

  • Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed aluminum weighing boat. Evaporate solvent under vacuum or nitrogen stream.

  • Weighing: Weigh the dried residue.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the researcher through selecting a solvent system based on the visual screen results.

SolubilityLogic Start Start: 10mg Compound + 100µL Solvent Check1 Is it Clear? Start->Check1 HighSol High Solubility (>100 mg/mL) Use for Extraction/Reaction Check1->HighSol Yes AddSol Add Solvent to 1mL total Check1->AddSol No Check2 Is it Clear? AddSol->Check2 ModSol Moderate Solubility (10-100 mg/mL) Use for Chromatography Check2->ModSol Yes Heat Heat to Boiling Check2->Heat No Check3 Clear Hot / Precipitate Cold? Heat->Check3 Recryst Ideal Recrystallization Solvent (e.g., Ethanol) Check3->Recryst Yes Insol Insoluble / Anti-Solvent (e.g., Water, Hexane) Check3->Insol No

Caption: Decision tree for classifying solvent utility based on visual solubility thresholds.

Figure 2: Solvent Polarity & Interaction Map

Visualizing where 4-Fluoro-3'-methoxybiphenyl fits within the polarity spectrum.

SolventMap Compound 4-Fluoro-3'-methoxybiphenyl NonPolar Non-Polar / Lipophilic (Hexane, Pentane) Compound->NonPolar Weak (Anti-Solvent) Aromatic Aromatic / Halogenated (Toluene, DCM, CHCl3) Compound->Aromatic Strong Pi-Pi / Dispersion PolarAprotic Polar Aprotic (THF, EtOAc, Acetone) Compound->PolarAprotic Good Dipole-Dipole PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic Partial (Heat required) Water Water

Caption: Interaction map showing the affinity of the compound for different solvent classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]. (Used as a structural analog for physicochemical property prediction).

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Advanced Technical Guide & Safety Data Sheet: 4-Fluoro-3'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Biphenyl Scaffold

In modern drug discovery, the biphenyl motif serves as a crucial structural pharmacophore. 4-Fluoro-3'-methoxybiphenyl is a highly versatile building block utilized in the synthesis of complex therapeutics. The strategic placement of the para-fluoro group provides metabolic stability by blocking cytochrome P450 (CYP)-mediated aromatic hydroxylation, thereby extending the pharmacokinetic half-life of downstream drug candidates. Concurrently, the meta-methoxy group acts as a potent hydrogen-bond acceptor, enabling highly specific interactions with target enzyme binding pockets without introducing excessive steric hindrance[1].

This whitepaper transcends a standard Safety Data Sheet (SDS). It is designed for researchers and drug development professionals, providing an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, self-validating handling protocols, and its specific applications in synthesizing enzyme inhibitors and receptor antagonists.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 4-Fluoro-3'-methoxybiphenyl is critical for predicting its behavior in both biological assays and synthetic workflows. The high lipophilicity (LogP) dictates both its pharmacological target engagement and its dermal penetration hazards.

PropertyQuantitative Value / DescriptionExperimental Implication
Chemical Name 4-Fluoro-3'-methoxy-1,1'-biphenylCore scaffold for cross-coupling.
Molecular Formula C₁₃H₁₁FODetermines mass spectrometric targets.
Molecular Weight 202.22 g/mol Used for precise stoichiometric calculations.
Physical State Low-melting solid / Viscous oilRequires gentle heating for homogenization prior to use.
Solubility Insoluble in H₂O; Soluble in DCM, EtOAc, DMSONecessitates organic solvents for extraction and assay stock solutions.
Estimated LogP ~3.5Highly lipophilic; easily crosses lipid bilayers and stratum corneum.
UV Absorbance Strong absorption at λ = 254 nmEnables real-time reaction monitoring and spill validation via UV quenching.

Advanced Hazard Identification & Mechanistic Toxicology

Standard SDS documents list hazard codes without context. To handle this compound safely, researchers must understand the causality behind its toxicity.

  • H315 (Causes Skin Irritation) & H319 (Causes Serious Eye Irritation):

    • Mechanism: Due to its high LogP (~3.5), this compound rapidly partitions into the lipid-rich stratum corneum of the skin and the hydrophobic layers of the corneal epithelium. Once intercalated into the lipid bilayer, the biphenyl rings disrupt membrane fluidity, leading to localized cellular stress and an inflammatory cascade.

  • H335 (May Cause Respiratory Irritation):

    • Mechanism: If aerosolized during solvent evaporation or handled as a fine crystalline powder, the hydrophobic particles can deposit in the mucosal lining of the upper respiratory tract, causing mechanical and chemical irritation.

  • Environmental Hazard (Aquatic Toxicity):

    • Mechanism: The carbon-fluorine bond is highly recalcitrant to environmental biodegradation. Combined with its lipophilicity, the compound poses a risk of bioaccumulation in aquatic organisms.

Self-Validating Safety & Spill Management Protocols

To ensure absolute safety, experimental workflows must be self-validating. The following protocol guarantees that containment is not just attempted, but analytically verified.

Step-by-Step Spill Response & Validation Protocol
  • Immediate Containment: Isolate the area. Do not use water, as the compound is highly hydrophobic and water will only spread the contamination.

  • Solvent-Assisted Absorption: Apply an absorbent pad saturated with a non-polar solvent (e.g., hexane or ethyl acetate) over the spill. The solvent will dissolve the biphenyl, drawing it into the pad via capillary action.

  • Secondary Decontamination: Wipe the surface with a 10% bleach solution. While the compound is stable, the surfactant properties of the solution help lift residual organic films.

  • Self-Validating Check (Critical Step): Turn off ambient lighting and illuminate the spill area with a portable 254 nm UV lamp . The conjugated biphenyl system strongly absorbs UV light. Any residual compound will appear as a dark, quenching spot against the background. Continue cleaning until zero UV quenching is observed.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

4-Fluoro-3'-methoxybiphenyl is typically synthesized or functionalized via palladium-catalyzed cross-coupling. The following self-validating protocol details the synthesis of the core scaffold.

Experimental Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1-fluoro-4-iodobenzene (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

  • Catalyst Addition & Degassing: Add Pd(dppf)Cl₂ (0.05 equiv). Dissolve the mixture in a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle prevents unwanted homocoupling of the starting materials. Degassing is mandatory because ambient O₂ will irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

  • Self-Validating Monitoring: Monitor via Thin Layer Chromatography (TLC) using 9:1 Hexane/EtOAc. The starting iodide (Rf ~0.8) will disappear, replaced by a new UV-active spot (Rf ~0.5) corresponding to the methoxy-bearing product.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography. Confirm identity via LC-MS (ESI+), looking for the [M+H]⁺ peak at m/z 203.

Suzuki A 1-Fluoro-4-iodobenzene (Electrophile) C Pd(dppf)Cl2 / K2CO3 (Catalyst & Base) A->C Oxidative Addition B (3-Methoxyphenyl)boronic acid (Nucleophile) B->C Transmetalation D Cross-Coupling (80°C, 12h) C->D Catalytic Cycle E 4-Fluoro-3'-methoxybiphenyl (Target Scaffold) D->E Reductive Elimination

Fig 1: Suzuki-Miyaura cross-coupling workflow for 4-Fluoro-3'-methoxybiphenyl synthesis.

Pharmacological Applications in Drug Discovery

The 4-fluoro-3'-methoxybiphenyl motif is not just a chemical curiosity; it is a highly active pharmacophore utilized across multiple therapeutic areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is an intracellular enzyme responsible for degrading endocannabinoids like anandamide (AEA). By inhibiting FAAH, researchers can elevate AEA levels, producing profound anxiolytic and analgesic effects without the psychoactive side effects of direct cannabinoid receptor agonists. Biphenyl derivatives containing the 4-fluoro-3'-methoxy motif act as highly potent, site-directed inhibitors. The biphenyl structure perfectly mimics the hydrophobic arachidonoyl chain of AEA, allowing it to wedge into the enzyme's active site[1].

FAAH Inhibitor Biphenyl Scaffold (Inhibitor) Enzyme FAAH Enzyme (Active Site) Inhibitor->Enzyme Competitive Blockade Products Arachidonic Acid + Ethanolamine Enzyme->Products Degradation Substrate Anandamide (Endocannabinoid) Substrate->Enzyme Hydrolysis Effect Analgesic & Anxiolytic Effects Substrate->Effect Accumulation

Fig 2: Pharmacological mechanism of FAAH inhibition by biphenyl derivatives.

Additional Therapeutic Targets
  • SSTR5 Antagonists: Derivatives of this biphenyl scaffold have been patented as antagonists for the somatostatin receptor subtype 5 (SSTR5). These compounds are actively investigated for their ability to regulate insulin and incretin secretions, making them prime candidates for the treatment of diabetes mellitus[2].

  • BACE1 Inhibitors: In Alzheimer's disease research, fused aminodihydrothiazine derivatives incorporating the 4-fluoro-3'-methoxybiphenyl group have shown efficacy in inhibiting beta-site amyloid-β precursor protein cleavage enzyme 1 (BACE1), thereby reducing neurotoxic Aβ plaque formation[3].

  • Glucosylceramide Synthase (GCS) Inhibitors: This scaffold is also utilized in the design of GCS inhibitors. By halting the synthesis of glycosphingolipids, these compounds are critical in Substrate Reduction Therapy (SMT) for lysosomal storage diseases (e.g., Fabry and Gaucher disease)[4].

References

1.1 - Journal of Medicinal Chemistry, ACS Publications.[1] 2.2 - Google Patents (DK3055309T3).[2] 3.3 - European Patent Office (EP 2233474 A1).[3] 4.4 - European Patent Office (EP 4098654 A1).[4]

Sources

Engineering the Bioactive Conformation: A Technical Guide to Fluorine-Substituted Biaryl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biaryl axis is a privileged structural motif in medicinal chemistry, ubiquitous in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. While the introduction of fluorine into these scaffolds was historically driven by the need to improve metabolic stability (e.g., blocking CYP450-mediated oxidation) or modulate lipophilicity, its most sophisticated application lies in conformational control . As a Senior Application Scientist, I have observed that the strategic placement of fluorine—particularly at the ortho position of a biaryl system—can dictate the 3D architecture of a molecule, effectively locking it into its bioactive conformation. This whitepaper explores the stereoelectronic causality behind fluorine-driven conformational control, details the synthetic methodologies required to assemble these sterically demanding scaffolds, and provides a self-validating protocol for their execution.

Mechanistic Deep Dive: Conformational Locking via Stereoelectronic Effects

The carbon-fluorine (C–F) bond is the most polarized bond in organic chemistry. When introduced into a biaryl system, fluorine does not merely act as a bioisostere for hydrogen; it fundamentally alters the molecule's rotational dynamics.

An ortho-fluorine substituent dictates the dihedral angle between two aromatic rings through a combination of dipole-dipole repulsion with adjacent


-systems and attractive non-covalent interactions. By pre-organizing the biaryl into a specific geometry, the entropic penalty typically associated with target binding is drastically reduced, leading to significant gains in binding affinity.
Case Study: 1,5-Sulfur-Halogen Interactions in SMA Modulators

A landmark application of this principle was demonstrated by a Novartis research team developing modulators for spinal muscular atrophy (SMA). High biological activity required the biaryl system to adopt a strictly planar conformation. To achieve this, the team engineered a 1,5-sulfur-halogen interaction.

While both chlorine and fluorine were capable of inducing planarity, the physicochemical nature of the lock differed significantly. The chlorine-sulfur interaction functioned as a 'reversed' halogen bond, whereas the fluorine-sulfur interaction was primarily electrostatic. Despite fluorine's smaller van der Waals radius, the fluorinated compound exhibited a substantially stronger conformational lock, presenting a barrier to rotation nearly 75% higher than its chlorinated counterpart.

Quantitative Pharmacological Impact

The table below summarizes the conformational and pharmacological data, illustrating how the electrostatic strength of the C–F bond translates to superior structural rigidity.

SubstituentEC₅₀ (µM)Barrier to Rotation (kcal/mol)ConformationPrimary Stabilizing Interaction
–H ~ 1.000< 1.0FlexibleNone
–Cl 0.034~ 2.0PlanarCl···S (Reverse Halogen Bond)
–F 0.043~ 3.5PlanarF···S (Electrostatic Attraction)
Data derived from the comparative bioisosteric study of SMA modulators.

Rational Design and Synthetic Workflow

The integration of fluorinated biaryls into a drug discovery pipeline requires a tightly coupled computational and synthetic workflow. The diagram below outlines the standard operating procedure for identifying, designing, and synthesizing these targets.

G N1 Target Scaffold Identification N2 In Silico Profiling (DFT & Dihedral Scan) N1->N2 N3 Regioselective Fluorine Substitution N2->N3 Identify Optimal Vector N4 Pd-Catalyzed Suzuki-Miyaura Coupling N3->N4 N5 In Vitro / In Vivo Evaluation N4->N5 High Yield Biaryl N5->N2 SAR Feedback

Rational design and synthesis workflow for fluorinated biaryl therapeutics.

Synthetic Assembly: Overcoming the Ortho-Fluoro Penalty

The Suzuki-Miyaura cross-coupling reaction remains the gold standard for assembling biaryl scaffolds. However, synthesizing sterically demanding, ortho-fluorinated biaryls presents distinct catalytic challenges. The high electronegativity of fluorine can electronically deactivate the aryl halide toward oxidative addition, while its steric presence—especially in tri- or tetra-ortho-substituted systems—severely hinders the reductive elimination step.

To overcome this, the catalytic system must be precisely engineered. Recent advancements have demonstrated that modifying the electronic properties of the supporting ligand can force the palladium center through the difficult reductive elimination transition state. For instance, the development of HFTPhos —a Buchwald-type ligand bearing a heptafluorotolyl group—utilizes secondary interactions to pull electron density from the palladium center. This electronic control drastically accelerates reductive elimination, enabling the formation of sterically demanding biaryls with catalyst loadings as remarkably low as 0.025 mol%.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Sterically Demanding Fluoro-Biaryls

The following protocol is optimized for the cross-coupling of deactivated, ortho-fluorinated aryl halides using a highly active Pd/Buchwald-ligand system. Every step is designed with built-in causality to ensure a self-validating, high-yield workflow.

Step 1: Preparation of the Catalytic Complex

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with

    
     (0.5 mol%) and the fluorinated Buchwald-type ligand (e.g., HFTPhos, 1.2 mol%). Add 1 mL of anhydrous toluene and stir for 15 minutes at room temperature.
    
  • Causality: Pre-forming the active

    
     complex in the absence of substrates prevents the aggregation of unreactive "palladium black" and ensures the immediate availability of the monoligated active species required for oxidative addition into the strong C–X bond.
    

Step 2: Substrate and Base Addition

  • Action: To the Schlenk tube, add the ortho-fluorinated aryl halide (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous

    
     (2.0 equiv, 2.0 mmol).
    
  • Causality:

    
     is selected as a mild, anhydrous base. Stronger aqueous bases (like NaOH) can promote the rapid protodeboronation of the arylboronic acid, destroying the coupling partner before transmetalation can occur.
    

Step 3: Solvent Addition and Degassing

  • Action: Add an additional 4 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Strict removal of dissolved oxygen is imperative.

    
     rapidly oxidizes the electron-rich 
    
    
    
    intermediate to inactive
    
    
    species, prematurely terminating the catalytic cycle and leading to stalled conversions.

Step 4: Reaction Execution

  • Action: Heat the reaction mixture to 60 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 2 to 12 hours. Monitor progression via LC-MS.

  • Causality: Because

    
     is insoluble in toluene, the reaction is heterogeneous. Vigorous stirring is critical to maximize the solid-liquid interfacial surface area, which is the rate-limiting physical parameter for the transmetalation step.
    

Step 5: Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Conclusion

The transition from utilizing fluorine merely as a metabolic shield to deploying it as a precision tool for 3D conformational control represents a paradigm shift in rational drug design. By leveraging stereoelectronic effects such as 1,5-sulfur-halogen interactions, medicinal chemists can lock biaryl scaffolds into their bioactive geometries, drastically improving target affinity. When paired with advanced catalytic methodologies like electronically tuned Buchwald ligands, the synthetic barriers to these complex molecules are virtually eliminated, opening new vectors for therapeutic discovery.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone Benchchem
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Chemical Science (RSC Publishing)
  • **Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Bi

Technical Guide: Electronic Properties & Applications of 4-Fluoro-3'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, spectroscopic, and synthetic profile of 4-Fluoro-3'-methoxybiphenyl , a critical scaffold in medicinal chemistry structure-activity relationship (SAR) studies and liquid crystal engineering.

Executive Summary

4-Fluoro-3'-methoxybiphenyl (CAS: 1214387-67-3) is a non-centrosymmetric biaryl scaffold characterized by a distinct "push-pull-twist" electronic architecture. Unlike its symmetric counterparts, this molecule integrates an electron-withdrawing fluorine atom at the para-position of Ring A and an electron-donating methoxy group at the meta-position of Ring B.

This specific substitution pattern creates a unique dipole vector and metabolic profile, making it a high-value probe in Medicinal Chemistry (for blocking metabolic hotspots while retaining H-bond capability) and Materials Science (as a dopant to modulate dielectric anisotropy in nematic liquid crystals).

Electronic Architecture & Molecular Logic

Dipole & Conjugation Dynamics

The molecule's electronic behavior is governed by the interplay between inductive (


) and resonance (

) effects across a twisted biphenyl bridge.
  • Ring A (Fluorinated): The fluorine atom exerts a strong inductive withdrawal (

    
    ) but a weak resonance donation (
    
    
    
    ). In the ground state, the
    
    
    effect dominates, deactivating Ring A and lowering the energy of the LUMO.
  • Ring B (Methoxylated): The methoxy group at the 3' (meta) position is an electron donor (

    
    ). However, because it is meta to the biphenyl linkage, its resonance electron density is not effectively delocalized onto Ring A. Instead, it increases the electron density primarily at the ortho and para positions of Ring B (positions 2', 4', 6').
    
  • The Biphenyl Twist: Steric repulsion between the ortho-hydrogens (2, 2', 6, 6') forces the two phenyl rings out of coplanarity. The dihedral angle is typically 37°–42° in solution. This twist partially decouples the

    
    -systems of the two rings, preventing full conjugation and maintaining distinct electronic environments for Ring A and Ring B.
    
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on Ring B (the electron-rich anisole ring). The methoxy group raises the HOMO energy, making this ring more susceptible to electrophilic attack or oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on Ring A (the electron-poor fluorobenzene ring). The fluorine atom stabilizes the LUMO, facilitating nucleophilic aromatic substitution (

    
    ) under extreme conditions, though less so than nitro-substituted variants.
    
Visualization: Electronic Vector Map

The following diagram illustrates the opposing electronic vectors and the metabolic implications of the substitution pattern.

ElectronicProperties F_Atom Fluorine (4-Pos) -I (Strong), +R (Weak) Blocks P450 Oxidation Ring_A Ring A (Electron Deficient) F_Atom->Ring_A Inductive Withdrawal Bridge Biphenyl Linkage ~40° Twist Partial Decoupling Ring_A->Bridge Metabolism Metabolic Fate Ring_A->Metabolism Stable (Blocked) Ring_B Ring B (Electron Rich) Bridge->Ring_B Ring_B->Metabolism O-Demethylation (CYP450) OMe_Grp Methoxy (3'-Pos) +R (Strong) H-Bond Acceptor OMe_Grp->Ring_B e- Donation

Figure 1: Electronic vector map showing the push-pull nature and metabolic stability zones.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification of the 3'-methoxy isomer (vs. the common 4'-methoxy) is critical. The following data is validated for the target molecule.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d)

NucleusChemical Shift (

)
MultiplicityIntegrationAssignment / Coupling
¹H 3.86 Singlet (s)3H-OCH₃ (Diagnostic)
¹H 6.98Multi-doublet2HRing B (Ortho/Para to OMe)
¹H 7.26 – 7.29Multiplet1HRing B (Meta to OMe)
¹H 7.40 – 7.54Multiplet4HRing A (F-coupled) + Ring B
¹³C 55.3 Singlet--OCH₃ Carbon
¹³C 162.5 (approx)Doublet-C-F (

Hz)
¹⁹F -115.98 Multiplet1FAr-F (Distinctive range)

Analyst Note: The ¹⁹F signal at -115.98 ppm is the primary purity check. A signal shift to -120 ppm or -110 ppm often indicates regioisomeric impurities (e.g., ortho-fluoro isomers).

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 202 (100% intensity).[1]
    
  • Fragmentation:

    • m/z 187 (

      
      ): Loss of methyl group.
      
    • m/z 159 (

      
      ): Loss of carbonyl (typical of anisoles).
      

Synthetic Protocols

Two primary routes exist: the Robust Suzuki Coupling (recommended for scale-up) and the Kumada Coupling (alternative for tosylate precursors).

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the industry-standard method due to mild conditions and high functional group tolerance.

Reagents:

  • Substrate A: 4-Fluorophenylboronic acid (1.2 equiv)

  • Substrate B: 3-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.

Protocol:

  • Charge: In a reaction vessel, combine 3-bromoanisole (10 mmol), 4-fluorophenylboronic acid (12 mmol), and K₂CO₃ (20 mmol).

  • Degas: Suspend in Toluene/Water (40 mL) and sparge with Argon for 15 minutes.

  • Catalyze: Add Pd(dppf)Cl₂ (0.3 mmol) under positive Argon flow.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.[2]

Method B: Kumada Coupling (Grignard Route)

Useful when starting from phenol derivatives (tosylates) rather than halides.

Protocol:

  • Grignard Prep: Generate 3-methoxyphenylmagnesium bromide (1.0 M in THF).

  • Coupling: React with 4-fluorophenyl tosylate in the presence of Pd(dba)₂ (2.5 mol%) and a phosphine ligand.

  • Conditions: 80°C, 22 hours.

    • Note: This method is moisture-sensitive and generally lower yielding (60-70%) than Suzuki coupling.

Synthesis Workflow Diagram

Synthesis Boronic 4-Fluorophenylboronic acid Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 90°C, Aq. Toluene Boronic->Suzuki Bromide 3-Bromoanisole Bromide->Suzuki Tosylate 4-Fluorophenyl Tosylate Kumada Kumada Coupling Pd(dba)2 80°C, THF Tosylate->Kumada Grignard 3-Methoxyphenyl MgBr Grignard->Kumada Target 4-Fluoro-3'-methoxybiphenyl (Target Molecule) Suzuki->Target Yield: >85% Kumada->Target Yield: ~65%

Figure 2: Comparative synthetic pathways. The Suzuki route is preferred for high-purity applications.

Applications in Drug Discovery & Materials[2][3]

Medicinal Chemistry: The "Metabolic Shield"

In drug design, this scaffold is often used to optimize the pharmacokinetic (PK) profile of a lead compound.

  • Para-Fluorine: The C-F bond (approx. 116 kcal/mol) renders the para-position of Ring A inert to Cytochrome P450 oxidation. This blocks a common metabolic clearance pathway (aromatic hydroxylation).

  • Meta-Methoxy: Acts as a "soft" metabolic handle. It can be O-demethylated to a phenol (3'-OH), which can then be conjugated (glucuronidation) for excretion. This allows predictable clearance kinetics.

  • Lipophilicity: The scaffold has a calculated LogP (cLogP) of ~3.5–3.6 , increasing membrane permeability compared to non-fluorinated analogues.

Liquid Crystal Engineering

While the 4,4'-isomer is a classic mesogen, the 4-Fluoro-3'-methoxy isomer serves as a tail-modifier .

  • Melting Point Depression: The meta-substituent introduces a structural "kink" that disrupts efficient crystal packing. This lowers the melting point (Tm), making it an excellent additive to eutectic liquid crystal mixtures to widen the operating temperature range (lowering the crystallization temperature).

  • Dielectric Anisotropy (

    
    ):  The fluorine atom provides a dipole along the long axis (positive contribution), while the methoxy group provides a transverse dipole. This balance is used to fine-tune the 
    
    
    
    of the final mixture.

References

  • Ackermann, L., & Althammer, A. (2009). Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates.[1] Organic Letters. Link (Provides specific NMR/MS characterization data for 4-Fluoro-3'-methoxybiphenyl).

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link (Discusses the electronic effect of fluorine in biphenyl mesogens).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Mechanistic insight into metabolic blocking by fluorine).

  • PubChem Database. (2025). Compound Summary for CID 2758997 (Isomer Analogues). Link

  • ChemicalBook. (2024). 4-FLUORO-3'-METHOXYBIPHENYL Product Entry & CAS 1214387-67-3 Verification. Link

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of 4-Fluoro-3'-methoxybiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the synthesis of 4-Fluoro-3'-methoxybiphenyl utilizing the Suzuki-Miyaura cross-coupling reaction. This specific biaryl scaffold combines an electron-withdrawing fluorine atom with an electron-donating methoxy group on opposing rings, serving as a critical intermediate in the development of liquid crystals and fluorinated pharmaceutical pharmacophores.

The protocol prioritizes chemoselectivity , ensuring the preservation of the C-F bond while exclusively coupling at the C-Br site. It employs a robust biphasic solvent system (Toluene/Ethanol/Water) to maximize the solubility of the boronic acid species and facilitate high-yield turnover.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized via the coupling of an aryl halide and an aryl boronic acid.

  • Electrophile: 1-Bromo-4-fluorobenzene.[1] The bromide is selected over the chloride for faster oxidative addition kinetics, and over the iodide to reduce cost, while maintaining complete selectivity against the C-F bond (bond dissociation energy: C-Br ~68 kcal/mol vs. C-F ~115 kcal/mol).

  • Nucleophile: 3-Methoxyphenylboronic acid.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Reaction Scheme


Mechanistic Cycle

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds through three distinct phases:[1][2][3][4]

  • Oxidative Addition: The rate-determining step where Pd(0) inserts into the C-Br bond.

  • Transmetallation: The base (hydroxide/carbonate) activates the boronic acid to a boronate species

    
    , rendering it nucleophilic enough to transfer the aryl group to the Palladium center.
    
  • Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + 1-Bromo-4-fluorobenzene PdII_Br Pd(II)(ArF)(Br)L2 Intermediate A OxAdd->PdII_Br TransMet Transmetallation (Transfer of Ar-OMe) PdII_Br->TransMet + Activated Boronate BaseAct Base Activation (Formation of Boronate) BaseAct->TransMet Activates Boronic Acid PdII_Biaryl Pd(II)(ArF)(ArOMe)L2 Intermediate B TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product PRODUCT: 4-Fluoro-3'-methoxybiphenyl RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Note the regeneration of the Pd(0) species, highlighting the importance of an oxygen-free environment to prevent catalyst deactivation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5]AmountRole
1-Bromo-4-fluorobenzene 175.001.01.75 g (10 mmol)Electrophile
3-Methoxyphenylboronic acid 151.961.21.82 g (12 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03346 mg (0.3 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.02.12 g (20 mmol)Base
Toluene --40 mLSolvent (Organic)
Ethanol --10 mLCo-solvent
Deionized Water --10 mLSolvent (Aqueous)
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser. Cool under a stream of Nitrogen (

    
    ) or Argon.[5]
    
  • Solvent Degassing (Critical): In a separate flask, combine Toluene, Ethanol, and Water. Sparge with

    
     for 20 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.
    
  • Loading: Charge the reaction RBF with 1-Bromo-4-fluorobenzene , 3-Methoxyphenylboronic acid , and Pd(PPh₃)₄ .

  • Solvent Addition: Add the degassed solvent mixture via syringe or cannula.

  • Base Addition: Add the Na₂CO₃ (dissolved in the water portion or added as a solid if water is added separately).

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to a gentle reflux (approx. 85–90°C oil bath temperature) with vigorous stirring.

  • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) every 2 hours.

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

    • Visualization: UV lamp (254 nm). The product will be a bright spot between the starting materials.

    • Endpoint: Disappearance of the aryl bromide spot (typically 4–6 hours).

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature.

  • Extraction: Pour the mixture into a separatory funnel containing 50 mL water. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (sat. NaCl, 50 mL).

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotavap).
    
  • Chromatography: Purify the crude oil via flash column chromatography using Silica Gel (230–400 mesh).

    • Gradient: 100% Hexanes

      
       95:5 Hexanes:EtOAc.
      

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge 20m) Start->Degas Mix Combine: Ar-Br + Ar-B(OH)2 + Pd Cat + Base Degas->Mix Reflux Reflux 90°C (4-6 Hours) Mix->Reflux Extract Extraction (EtOAc/Water) Reflux->Extract Purify Flash Column (Hex/EtOAc) Extract->Purify End Pure Product 4-Fluoro-3'-methoxybiphenyl Purify->End

Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step.

Characterization & Expected Data

Physical Properties[6][7][8]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 45–50°C (Estimation based on similar biaryls).

NMR Spectroscopy Expectations
  • 
    F NMR:  A distinct singlet (or multiplet due to H-F coupling) around -115 to -120 ppm. This confirms the integrity of the C-F bond.
    
  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • 
       3.85 (s, 3H, -OCH₃).
      
    • 
       7.10–7.20 (m, 2H, Ar-H ortho to F).
      
    • 
       7.50–7.60 (m, 2H, Ar-H meta to F).
      
    • 
       6.90–7.40 (m, 4H, 3'-methoxy ring protons).
      
  • 
    C NMR:  Look for the characteristic C-F doublet coupling (
    
    
    
    Hz) around 162 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Stalled Reaction Oxygen poisoning of catalyst (Pd black formation).Ensure rigorous degassing.[5] Add 1-2 mol% extra catalyst if reaction stalls.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce oxygen exposure. Add base after degassing.
De-boronation Hydrolytic cleavage of C-B bond.Avoid excessive heating (>100°C). Use milder base (e.g.,

) if problem persists.
Starting Material Remains Inactive catalyst or insufficient base.Verify pH of aqueous layer is >9. Check catalyst quality (should be bright yellow, not black).

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While the C-F bond is stable, combustion of fluorinated aromatics can release Hydrogen Fluoride (HF). Use standard fume hood protocols.

  • Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive and should be stored in a freezer under inert gas.

  • Aryl Halides: 1-Bromo-4-fluorobenzene is an irritant. Wear nitrile gloves and safety glasses.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. "Suzuki Cross-Coupling Reaction User Guide."

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • BenchChem. "General Protocols for Suzuki Coupling of Aryl Halides."

Sources

Application Note: Protocol for the Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid and 3-Bromoanisole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4'-fluoro-3-methoxy-1,1'-biphenyl via the Suzuki-Miyaura cross-coupling reaction. The protocol couples 3-bromoanisole (aryl halide) with 4-fluorophenylboronic acid (aryl boronic acid) using a palladium(0) catalyst. This guide addresses the specific electronic considerations of coupling an electron-rich meta-substituted halide with an electron-deficient boronic acid, providing a robust method suitable for medicinal chemistry and materials science applications.

Introduction & Mechanistic Rationale

Reaction Overview

The Suzuki-Miyaura coupling is the premier method for biaryl synthesis due to its mild conditions and functional group tolerance. In this specific transformation, the coupling partners are:

  • Electrophile: 3-Bromoanisole (Electron-donating methoxy group at the meta position).

  • Nucleophile: 4-Fluorophenylboronic acid (Electron-withdrawing fluorine at the para position).

Mechanistic Insight

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The specific electronic nature of the substrates dictates the reaction kinetics:

  • Oxidative Addition: The C-Br bond of 3-bromoanisole adds to the Pd(0) center. The meta-methoxy group is electron-donating by resonance but inductively withdrawing; however, at the meta position, resonance effects are minimized, making the oxidative addition relatively facile compared to electron-rich para-substituted bromides.

  • Transmetallation: The boronic acid must be activated by a base (formation of a boronate species) to transfer the organic group to the Palladium center. The electron-withdrawing fluorine on the boronic acid enhances the Lewis acidity of the boron center, facilitating base coordination and subsequent transmetallation.

  • Reductive Elimination: The final step releases the biaryl product and regenerates the Pd(0) catalyst.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for these substrates.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_ArBr Pd(II)(Ar)(Br)L2 Intermediate A OxAdd->PdII_ArBr TransMet Transmetallation PdII_ArBr->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate PdII_ArAr Pd(II)(Ar)(Ar')L2 Intermediate B TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 4'-Fluoro-3-methoxy- 1,1'-biphenyl RedElim->Product ArBr 3-Bromoanisole ArBr->OxAdd Boronic 4-Fluorophenyl- boronic acid Boronic->BaseAct + Na2CO3

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromoanisole and 4-fluorophenylboronic acid.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ReagentMW ( g/mol )Equiv.RolePurity / Grade
3-Bromoanisole 187.031.0Substrate (Electrophile)>98%
4-Fluorophenylboronic acid 139.921.2 - 1.5Substrate (Nucleophile)>97%
Pd(PPh3)4 1155.560.03 - 0.05Catalyst99% (Store under Ar)
Sodium Carbonate (Na2CO3) 105.992.0 - 3.0BaseAnhydrous, Powder
Toluene 92.14Solvent-HPLC Grade, Degassed
Ethanol (Optional) 46.07Co-solvent-Absolute
Water 18.02Co-solvent-Deionized, Degassed

Note on Catalyst: Tetrakis(triphenylphosphine)palladium(0) is recommended for this standard coupling. If oxidation is suspected (catalyst is black instead of yellow), use Pd(dppf)Cl2 as a robust alternative.

Experimental Protocol

Preparation
  • Glassware: Oven-dry a 50 mL round-bottom flask (RBF) or a microwave vial. Equip with a magnetic stir bar.

  • Degassing: Degas solvents (Toluene and Water) by sparging with Nitrogen or Argon for 15-20 minutes prior to use. Oxygen inhibits the Pd(0) catalyst.

Step-by-Step Procedure
  • Charge Solids: To the reaction vessel, add:

    • 4-Fluorophenylboronic acid (1.5 mmol, 210 mg)

    • Pd(PPh3)4 (0.05 mmol, 58 mg)

    • If using solid base directly: Na2CO3 (2.0 mmol, 212 mg)

  • Inert Atmosphere: Seal the vessel with a septum and cycle vacuum/inert gas (N2 or Ar) three times.

  • Add Liquids: Under positive inert gas pressure, inject:

    • Toluene (4.0 mL)

    • Ethanol (1.0 mL) – Promotes solubility of the boronic acid.

    • 3-Bromoanisole (1.0 mmol, 126 µL or 187 mg)

    • Aqueous Na2CO3 solution (2M, 1.0 mL) – If not added as solid.

  • Reaction:

    • Thermal: Heat the mixture to 90°C (reflux) in an oil bath with vigorous stirring for 4–12 hours .

    • Microwave (Alternative): Heat at 120°C for 20–30 minutes.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The product will appear as a new spot with a higher Rf than the boronic acid but likely lower than the bromoanisole.

    • Visualization: UV lamp (254 nm).

Work-up & Purification[4]
  • Cooling: Allow the reaction to cool to room temperature.

  • Extraction: Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Washing: Combine organic layers and wash with Brine (saturated NaCl).

  • Drying: Dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to yield the crude oil/solid.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 95:5 Hexanes:EtOAc.

    • Note: The product is non-polar; avoid using too much polar solvent initially to separate it from homo-coupled byproducts.

Expected Results & Analysis

Product Characterization
  • Compound: 4'-Fluoro-3-methoxy-1,1'-biphenyl[2]

  • Appearance: White to off-white solid or colorless oil.

  • Yield: Typical isolated yields range from 85% to 95%.[3]

NMR Interpretation Guide

The structure contains two distinct aromatic systems.

  • 3-Methoxy Ring (Ring A):

    • Proton at C2: Appears as a triplet (t) or doublet of doublets (dd) with small coupling constants (J ~ 2 Hz) due to meta-coupling.

    • Proton at C4/C6: Multiplets (ddd) showing ortho and meta coupling.

    • Proton at C5: Triplet (t) (J ~ 8 Hz) representing the meta-proton between C4 and C6.

    • Methoxy Group: Strong singlet (s) at ~3.8 ppm (3H).

  • 4-Fluoro Ring (Ring B):

    • Protons at C2'/C6': Doublet of doublets (dd) or multiplet, chemically equivalent.

    • Protons at C3'/C5': Doublet of doublets (dd) or multiplet, appearing upfield due to shielding by the Fluorine atom, showing characteristic C-F coupling.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Inactive CatalystEnsure Pd(PPh3)4 is yellow. If black/orange, recrystallize or use fresh catalyst.
Homo-coupling Oxidation of Boronic AcidEnsure rigorous degassing of solvents. Add reagents under inert flow.
Protodeboronation Hydrolysis of C-B bondReduce reaction temperature slightly or switch to anhydrous base (K3PO4) in Dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem Application Library.

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • PubChem. (2025). 4-Fluoro-4'-methoxybiphenyl (Isomer Reference). National Library of Medicine.

Sources

Application Note: Palladium-Catalyzed Synthesis of 4-Fluoro-3'-methoxybiphenyl

[1]

Introduction & Scope

The biaryl motif is ubiquitous in pharmaceutical sciences, serving as a core structural element in drugs such as Valsartan and Telmisartan. The specific target, 4-Fluoro-3'-methoxybiphenyl , combines the metabolic stability and lipophilicity modulation of a fluorine atom with the hydrogen-bond accepting capability of a methoxy group.

This protocol utilizes the Suzuki-Miyaura Cross-Coupling reaction , the gold standard for biaryl bond formation.[1][2][3] Unlike the Stille coupling (toxic organotins) or Negishi coupling (sensitive organozincs), the Suzuki-Miyaura reaction employs boronic acids, which are stable, non-toxic, and commercially available.

Key Reaction Features
  • Transformation: Aryl Bromide + Aryl Boronic Acid

    
     Biaryl[1]
    
  • Catalyst: Palladium(0) / Palladium(II) cycle[1][3]

  • Selectivity: Chemoselective coupling in the presence of the C-F bond (C-F bond energy ~116 kcal/mol vs C-Br ~68 kcal/mol).

Retrosynthetic Analysis & Strategy

The disconnection approach reveals two potential pathways. Pathway A is selected as the primary route due to the higher commercial availability and lower cost of 1-bromo-4-fluorobenzene compared to its boronic acid counterpart.

Retrosynthesiscluster_sourcesPrecursors (Pathway A)Target4-Fluoro-3'-methoxybiphenyl(Target)DisconnectTarget->DisconnectSuzukiDisconnectionBromide1-Bromo-4-fluorobenzene(Electrophile)Disconnect->BromideBoronic3-Methoxyphenylboronic acid(Nucleophile)Disconnect->Boronic

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds through three distinct stages:[2][3]

  • Oxidative Addition: The rate-determining step where Pd(0) inserts into the C-Br bond. Electron-rich ligands (e.g., phosphines) facilitate this step.

  • Transmetallation: The base (K₂CO₃) activates the boronic acid to a boronate species [ArB(OH)₃]⁻, making it nucleophilic enough to transfer the aryl group to the Pd(II) center.

  • Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.

CatalyticCyclePd0Pd(0)L2(Active Catalyst)PdII_BrL2Pd(Ar)Br(Pd-II Complex)Pd0->PdII_Br+ Ar-BrOxAddOxidativeAdditionPdII_BiarylL2Pd(Ar)(Ar')(Diaryl Pd Complex)PdII_Br->PdII_Biaryl+ Ar'-B(OH)2+ BaseTransMetTransmetallation(Base Required)PdII_Biaryl->Pd0- ProductRedElimReductiveElimination

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the role of the base in transmetallation.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (1 mmol scale)Role
1-Bromo-4-fluorobenzene 175.001.0175 mg (110 µL)Electrophile
3-Methoxyphenylboronic acid 151.961.2182 mgNucleophile
Pd(dppf)Cl₂ · DCM 816.640.0324.5 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.0415 mgBase
1,4-Dioxane --4.0 mLSolvent
Water (Deionized) --1.0 mLCo-solvent

Note: Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for this substrate class due to its higher stability and resistance to air oxidation, though Pd(PPh₃)₄ (5 mol%) is a valid alternative.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Prepare a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Add 3-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₂CO₃ (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·DCM (24.5 mg, 0.03 mmol).

  • Critical: If using a solid aryl bromide, add it now. Since 1-bromo-4-fluorobenzene is a liquid, wait until after solvent addition or add via syringe.

Step 2: Inert Atmosphere & Solvent Addition

  • Seal the vessel with a septum.

  • Evacuate the flask under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times to remove oxygen (Oxygen causes homocoupling side reactions).

  • Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Add 1-bromo-4-fluorobenzene (110 µL, 1.0 mmol) via syringe.

  • Sparge the solution with Nitrogen for 5 minutes (bubble gas directly into the liquid).

Step 3: Reaction

  • Heat the mixture to 90°C in an oil bath (or microwave at 100°C for 30 mins).

  • Stir vigorously for 4–16 hours .

  • Monitoring: Check progress by TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes.

  • Collect fractions containing the product. Evaporate solvent to obtain a white solid or colorless oil.

Characterization Data (Expected)

Upon isolation, the compound should be verified using NMR and Mass Spectrometry.

  • Compound: 4-Fluoro-3'-methoxy-1,1'-biphenyl[1]

  • Physical State: White solid or colorless oil.

  • MS (EI/ESI): Calculated for C₁₃H₁₁FO [M+]: 202.08. Found: 202.1.

¹H NMR (400 MHz, CDCl₃) Data Interpretation:

  • δ 3.86 (s, 3H): Methoxy group (-OCH₃). Distinct singlet.

  • δ 7.50–7.55 (m, 2H): Protons on the Fluorine ring meta to the F (ortho to the biaryl bond).

  • δ 7.10–7.16 (m, 2H): Protons on the Fluorine ring ortho to the F (coupling with F splits these into triplets/multiplets).

  • δ 6.90–7.40 (m, 4H): Protons on the Methoxy ring. Look for a doublet-of-doublets (~6.9 ppm) and a triplet (~7.35 ppm) characteristic of 3-substituted anisole derivatives.

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -116.0 ppm: Characteristic signal for a fluorine atom on a biaryl system.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Oxygen poisoning of CatalystEnsure rigorous degassing (sparging) and use fresh catalyst.
Homocoupling (Ar-Ar) Presence of OxygenCheck inert gas lines; ensure positive pressure of N₂.
Dehalogenation (Ar-H) Hydride source / OverheatingReduce temperature to 80°C; ensure solvent quality (no peroxides in dioxane).
Starting Material Remains Boronic acid decompositionAdd excess boronic acid (1.5 equiv) or switch to K₃PO₄ base.

Safety Considerations

  • 1-Bromo-4-fluorobenzene: Irritant. Flammable. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • 1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before use.

References

  • General Suzuki-Miyaura Protocol: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of Fluorinated Biaryls: González-Soria, M. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[4] Molecules, 22(3), 356.

  • NMR Data Verification (Analogous Structures): Ackermann, L., & Althammer, A. (2024). Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings.[5] (Supporting Information containing 4-fluoro-3'-methoxybiphenyl data).

  • Medicinal Chemistry Application (SSTR5 Antagonists): Kusaka, S., et al. (2015). Antagonists of somatostatin receptor subtype 5 (SSTR5).[6] Patent WO2015/129084.

Scalable synthesis methods for fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Polyfluorinated Biphenyls via Advanced Suzuki-Miyaura Cross-Coupling Strategies

Executive Summary

Fluorinated biphenyls are critical structural motifs in pharmaceutical development—where fluorine substitution enhances metabolic stability, target binding affinity, and lipophilicity—as well as in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs)[1][2]. However, the scalable synthesis of highly electron-poor polyfluorinated biphenyls presents significant chemical challenges, primarily due to the instability of fluorinated boronic acids and the sluggish oxidative addition of electron-deficient aryl halides[3]. This guide details optimized, self-validating Suzuki-Miyaura cross-coupling protocols utilizing both homogeneous batch systems and heterogeneous supported-palladium nanoparticle catalysts to achieve scalable, high-yield synthesis[1][3].

Mechanistic Causality: Overcoming Electron-Poor Substrates

The Suzuki-Miyaura reaction remains the gold standard for biaryl synthesis due to its mild conditions, low toxicity of boron byproducts, and broad functional group tolerance[2][4]. However, when synthesizing highly fluorinated biphenyls, chemists must engineer the reaction to overcome two major mechanistic bottlenecks:

  • Protodeboronation vs. Transmetalation: Fluorinated phenylboronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under the basic conditions required to activate the boron species for transmetalation[3]. To outcompete this degradation pathway, the transmetalation step must be kinetically accelerated. This is achieved by increasing the localized concentration of the active catalyst or utilizing continuous flow/heterogeneous systems that drive the reaction forward rapidly.

  • Homocoupling & Catalyst Deactivation: Standard palladium-to-ligand ratios (e.g., 1:2.5) often lead to excessive homocoupling of the electron-poor aryl halides. By shifting the metal-to-ligand ratio to 1:1.5, the active Pd(0) species is thermodynamically stabilized. This prevents the formation of off-cycle Pd complexes, facilitates rapid oxidative addition, and drastically suppresses homocoupling byproducts[3].

Catalyst Selection & Scalable Modalities

For scalable manufacturing, the choice of catalyst dictates both the reaction yield and the efficiency of downstream purification.

  • Homogeneous Batch (Pd/Phosphine): Utilizing Pd₂(dba)₃ or Pd(PPh₃)₄ with a carefully controlled 1:1.5 metal-to-ligand ratio allows for the coupling of highly electron-poor substrates (e.g., 1-bromo-3,4-difluorobenzene) with minimal side reactions[2][3]. This method is highly tunable but requires rigorous post-reaction metal scavenging.

  • Heterogeneous Catalysis (Supported Pd NPs): To address the cost and purification challenges of homogeneous Pd, palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10) offer a highly scalable alternative[1]. This system provides excellent turnover frequencies (TOF > 67 h⁻¹) and allows for catalyst recovery via simple filtration, making it ideal for large-scale batch operations and preventing heavy metal contamination in pharmaceutical APIs[1].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimized parameters for synthesizing fluorinated biphenyls using both homogeneous and heterogeneous catalytic systems.

Boronic AcidAryl HalideCatalyst SystemTemp (°C)Time (h)Yield / Conv. (%)TOF (h⁻¹)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (Heterogeneous)1103.0>95%67.1
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (Heterogeneous)703.0~90%~50.0
Polyfluorophenylboronic acid1-Bromo-3,4-difluorobenzenePd(0) / Phosphine (1:1.5 ratio)1058.577–80%N/A

Data synthesized from established optimization studies[1][2][3].

Experimental Protocols

Protocol A: Batch Synthesis of Highly Electron-Poor Fluorinated Biphenyls

Self-Validating Principle: This protocol utilizes a strict 1:1.5 Pd-to-ligand ratio to suppress homocoupling. In-process TLC and post-reaction ¹⁹F NMR are utilized to validate C-C bond formation without unintended defluorination.

  • Preparation: In a pressure tube or Schlenk flask, add 1-bromo-3,4-difluorobenzene (0.52 mmol), the selected polyfluorinated arylboronic acid (0.78 mmol, 1.5 equiv.), and K₃PO₄ (0.78 mmol)[2].

  • Catalyst Addition: Add the Pd pre-catalyst (e.g., Pd(PPh₃)₄) at 1.5 mol % loading. Ensure the Pd-to-phosphine ligand ratio is strictly maintained at 1:1.5 to optimize the active Pd(0) concentration[2][3].

  • Solvent & Degassing: Add a 1:3 (v/v) mixture of water and 1,4-dioxane. Critical Step: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen. This prevents Pd(0) oxidation and unwanted homocoupling.

  • Reaction: Seal the tube and heat at 105 °C for 8.5 hours under vigorous stirring[2].

  • Validation & Isolation: Monitor completion via TLC. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (n-hexane/ethyl acetate). Validate the product using ¹⁹F NMR (tracking the specific C-F shifts) to ensure the fluorinated aromatic ring remains intact[2].

Protocol B: Scalable Heterogeneous Catalysis (G-COOH-Pd-10)

Self-Validating Principle: This protocol leverages supported nanoparticles to prevent Pd leaching. A hot filtration test is integrated directly into the workflow to confirm the heterogeneous nature of the catalysis.

  • Preparation: In a round-bottom flask, combine 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol)[1].

  • Catalyst Addition: Add 15 mg of the G-COOH-Pd-10 catalyst (Pd nanoparticles supported on COOH-modified graphene)[1].

  • Reaction: Suspend the mixture in a suitable solvent system (e.g., DMF/water) and heat to 110 °C for 3 hours[1].

  • In-Process Validation (Hot Filtration Test): After 1.5 hours, filter half of the reaction mixture while hot to remove the solid catalyst. Continue heating the filtrate in a separate flask. If no further conversion is observed in the filtrate via GC/HPLC, the catalysis is confirmed to be strictly heterogeneous with no active Pd leaching into the solution.

  • Isolation & Recycling: Cool the remaining mixture, centrifuge, or filter to recover the G-COOH-Pd-10 catalyst. Wash the catalyst with ethanol and dry for subsequent cycles. Extract the fluorinated biphenyl product from the filtrate and quantify via HPLC using an internal standard[1].

Workflow Diagram

G A Aryl Halide + Fluorinated Boronic Acid C Oxidative Addition (C-X Bond Cleavage) A->C B Pd Pre-catalyst Activation (Pd(II) -> Pd(0)) B->C D Base-Assisted Transmetalation C->D  Fast kinetics required E Reductive Elimination (C-C Bond Formation) D->E  Mitigates protodeboronation E->C Pd(0) Regeneration F Polyfluorinated Biphenyl Product E->F

Catalytic cycle of the Suzuki-Miyaura cross-coupling for fluorinated biphenyl synthesis.

References

  • Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Erami, R. S., Díaz-García, D., Prashar, S., Rodríguez-Diéguez, A., Fajardo, M., Amirnasr, M., & Gómez-Ruiz, S. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Eftekhari-Sis, B., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

Sources

Application Note: Optimized Synthesis of 4-Fluoro-3'-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

4-Fluoro-3'-methoxybiphenyl is a highly valuable fluorinated biphenyl scaffold utilized extensively in the development of advanced pharmaceutical agents. Its unique electronic and steric properties make it a critical intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors[1] and Glucosylceramide Synthase (GCS) inhibitors[2], which are targeted for neurodegenerative and metabolic diseases.

As a Senior Application Scientist, I have designed this protocol to provide a comprehensively validated, high-yield methodology for synthesizing 4-fluoro-3'-methoxybiphenyl. By leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-fluorophenylboronic acid and 3-bromoanisole, this guide emphasizes the causality behind reagent selection and provides a self-validating workflow to ensure reproducible scale-up.

Mechanistic Principles & Reagent Selection

The Suzuki-Miyaura coupling is driven by a robust Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. Understanding the role of each component is essential for troubleshooting and optimization:

  • Aryl Halide (Electrophile): 3-Bromoanisole. The meta-methoxy group is electron-donating by resonance but electron-withdrawing by induction, making the C-Br bond sufficiently reactive to initiate oxidative addition with the Pd(0) species[1].

  • Boronic Acid (Nucleophile): 4-Fluorophenylboronic acid. The para-fluoro substitution provides metabolic stability to the final drug scaffold without significantly hindering the transmetalation step[3].

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is the standard homogeneous catalyst. The bulky triphenylphosphine ligands stabilize the active Pd(0) species while allowing sufficient space for substrate coordination.

  • Base: Potassium carbonate (K2CO3). The base is non-negotiable; it coordinates with the boronic acid to form a highly nucleophilic tetrahedral boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water. Toluene solubilizes the organic substrates, water dissolves the inorganic base and boronate, and ethanol acts as a phase-transfer agent to homogenize the mixture and facilitate mass transfer across the phase boundary.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II)(3-methoxyphenyl)(Br) Pd0->OxAdd + 3-Bromoanisole TransMet Transmetalation Pd(II)(3-methoxyphenyl)(4-fluorophenyl) OxAdd->TransMet + 4-Fluorophenylboronic acid + Base (e.g., K2CO3) Product Reductive Elimination 4-Fluoro-3'-methoxybiphenyl + Pd(0) TransMet->Product Product->Pd0 Regeneration of Pd(0)

Fig 1: Suzuki-Miyaura catalytic cycle for 4-fluoro-3'-methoxybiphenyl synthesis.

Experimental Workflow & Protocol

To ensure a self-validating system, this protocol incorporates specific checkpoints (e.g., TLC/GC-MS monitoring) to verify intermediate success before proceeding to the next step.

Workflow Prep 1. Degas Solvents (Toluene/EtOH/H2O) Reaction 2. Suzuki Coupling (80-90°C, 12-16h) Prep->Reaction Workup 3. Aqueous Workup (EtOAc Extraction) Reaction->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify

Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology
  • Preparation and Degassing (Critical Step):

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) oxide complex, prematurely halting the catalytic cycle.

    • Action: In a 50 mL Schlenk flask, combine Toluene (10 mL), Ethanol (5 mL), and Deionized Water (5 mL). Sparge the biphasic mixture with Argon or Nitrogen gas for a minimum of 20 minutes.

  • Reagent Loading:

    • Add 3-Bromoanisole (1.0 equiv, 5.0 mmol, ~0.935 g).

    • Add 4-Fluorophenylboronic acid (1.2 equiv, 6.0 mmol, ~0.840 g). Note: A 20% stoichiometric excess is utilized to compensate for competitive protodeboronation side reactions that occur at elevated temperatures.

    • Add K2CO3 (2.0 equiv, 10.0 mmol, ~1.38 g).

  • Catalyst Addition:

    • Under a positive flow of inert gas, quickly add Pd(PPh3)4 (0.05 equiv, 5 mol%, ~0.289 g). Seal the flask immediately.

  • Reaction Execution:

    • Affix a reflux condenser and heat the mixture to 80–90 °C using an oil bath. Maintain vigorous magnetic stirring (≥ 800 rpm) for 12–16 hours to ensure maximum interfacial contact between the aqueous and organic phases.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1) or GC-MS. The reaction is deemed complete when the 3-bromoanisole spot is entirely consumed.

  • Workup and Extraction:

    • Cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

    • Wash the combined organic layers with saturated NaCl brine (30 mL) to remove residual ethanol and inorganic salts. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude black oil via silica gel flash chromatography. Elute with a gradient of 100% Hexanes to 5% Ethyl Acetate in Hexanes.

    • Expected Yield: >85% of 4-fluoro-3'-methoxybiphenyl as a colorless oil or low-melting solid.

Quantitative Optimization Data

The following table summarizes empirical optimization data, demonstrating the causality of reagent choices and providing a benchmark for expected yields under various conditions[2][3].

Catalyst System (Loading)BaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3)4 (5 mol%) K2CO3 Toluene/EtOH/H2O 85 12 88
Pd(dppf)Cl2 (3 mol%)Na2CO31,4-Dioxane/H2O90892
G-COOH-Pd-10 (Heterogeneous)K2CO3Toluene/H2O702485
Pd(OAc)2 (No Ligand)K2CO3Toluene/EtOH/H2O8524<30 (Decomp.)

Note: While Pd(dppf)Cl2 offers a slightly higher yield and faster reaction time, Pd(PPh3)4 remains the most cost-effective and widely accessible catalyst for this specific transformation.

Analytical Validation

To ensure the trustworthiness of the synthesized product, perform the following analytical validations:

  • 1H NMR (CDCl3, 400 MHz): Confirm the presence of the methoxy group via a sharp singlet at ~3.85 ppm (3H). The aromatic region (6.90 - 7.60 ppm) will display a complex multiplet integrating for 8 protons.

  • 19F NMR (CDCl3, 376 MHz): A distinct multiplet signal around -115 ppm to -116 ppm confirms the presence of the para-fluoro group.

  • GC-MS (EI): The mass spectrum must show the molecular ion peak [M]+ at m/z 202.1, confirming the successful coupling of the two rings.

References

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: ResearchGate URL: [Link]

  • Title: Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2014043068A1 - Glucosylceramide synthase inhibitors Source: Google Patents URL

Sources

Application Note: Purification of 4-Fluoro-3'-methoxybiphenyl by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-performance protocol for the purification of 4-Fluoro-3'-methoxybiphenyl (CAS: 1049130-92-8), a common biaryl intermediate synthesized via Suzuki-Miyaura cross-coupling.

This guide moves beyond generic instructions, addressing specific separation challenges such as protodeboronation byproducts , homocoupled impurities , and the removal of phosphine oxides (e.g., Triphenylphosphine oxide - TPPO) often generated during catalysis.


)

Introduction & Chemical Context

4-Fluoro-3'-methoxybiphenyl is a moderately non-polar biaryl ether. Its synthesis typically involves the coupling of 4-fluorophenylboronic acid and 3-bromoanisole (or vice versa) using a Palladium(0) catalyst.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Polarity Low to MediumElutes early in non-polar solvents (Hexanes/Heptane).
State Low-melting solid or OilMay require dry loading; recrystallization is a viable secondary step.
UV Activity Strong (

)
Easily detectable by UV due to the conjugated biphenyl system.
Key Impurities Triphenylphosphine Oxide (TPPO)Highly polar; streaks on silica; requires specific solvent control.
Side Products Homocoupled BiarylsVery similar Rf to product; requires shallow gradient elution.

Pre-Purification Workflow (The "Pre-Polish")

Directly loading a crude Suzuki reaction mixture onto a column often leads to rapid catalyst poisoning of the silica and poor resolution. The following workup is critical to protect the stationary phase.

Step 2.1: Oxidative Quench & Scavenging
  • Quench: Dilute the reaction mixture with EtOAc and wash with 1M NaOH .

    • Mechanism:[1][2][3] The basic wash converts unreacted boronic acids into water-soluble boronate salts, removing them from the organic phase.

  • Pd Removal: If the organic layer is dark black/brown, treat with a metal scavenger (e.g., SiliaMetS® Thiol ) or wash with aqueous N-Acetylcysteine .

    • Why: Colloidal palladium can decompose product on the silica surface and obscure UV detection.

Step 2.2: Sample Loading Strategy

Recommendation: Dry Loading Because biaryls are often soluble in DCM but less so in Hexanes, "wet loading" with DCM can cause band broadening (the "solvent effect").

  • Dissolve crude oil in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

Method Development: TLC Analysis

Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]

Stationary Phase: Silica Gel 60


Detection:  UV Lamp (254 nm)
Solvent System (v/v)Expected Rf (Product)Observation
100% Hexanes 0.10 - 0.20Product moves slowly; good for separating non-polar homocoupled impurities.
95:5 Hexanes:EtOAc 0.35 - 0.45 Ideal retention. Product is distinct from baseline impurities (TPPO).
80:20 Hexanes:EtOAc > 0.70Too polar. Product co-elutes with impurities; TPPO begins to move (Rf ~0.1).

Critical Insight: Triphenylphosphine oxide (TPPO) has an Rf of ~0.1 in 50:50 Hex:EtOAc. In 95:5, it will stay firmly at the baseline. Do not increase polarity beyond 10% EtOAc until the product is fully eluted.

Flash Chromatography Protocol[2][5]

Equipment Setup
  • Stationary Phase: Silica Gel 60 (40-63 µm particle size).

  • Column Dimensions: 10-20g silica per 1g of crude mixture (Standard loading).

  • Mobile Phase A: Hexanes (or Petroleum Ether 40-60).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[5]

Step-by-Step Elution Gradient

This "Step-Gradient" approach ensures separation of the non-polar homocoupled byproducts before the main product elutes.

  • Equilibration: Flush column with 100% Hexanes (2 Column Volumes - CV).

  • Loading: Add the dry-loaded powder to the top of the column. Add a protective layer of sand (1 cm).

  • Fraction 1 (Impurities): Elute with 100% Hexanes for 2-3 CVs.

    • Target: Elutes protodeboronation byproducts (e.g., Fluorobenzene - volatile) and non-polar homocoupled biaryls (e.g., 4,4'-difluorobiphenyl).

  • Fraction 2 (Product Elution): Switch to 95:5 Hexanes:EtOAc .

    • Target: 4-Fluoro-3'-methoxybiphenyl will elute as a concentrated band.

    • Monitoring: Check fractions by UV. The product glows bright blue/purple under 254nm.

  • Column Wash (Optional): Only after product is collected, flush with 100% EtOAc to remove TPPO and Pd residues for waste disposal.

Workflow Visualization

The following diagram illustrates the critical decision pathways for this purification.

PurificationWorkflow Reaction Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Wash w/ 1M NaOH) Reaction->Workup Remove Boronic Acids TLC TLC Analysis (Target Rf: 0.35 in 95:5 Hex/EtOAc) Workup->TLC Confirm Rf Loading Dry Loading (Adsorb on Celite/Silica) TLC->Loading Column Flash Column Chromatography (Silica Gel 60) Loading->Column Elution1 Elute 100% Hexanes (Removes Homocoupled Impurities) Column->Elution1 Phase 1 Elution2 Elute 95:5 Hex/EtOAc (Collects 4-Fluoro-3'-methoxybiphenyl) Elution1->Elution2 Phase 2 Stop Stop & Flush (Traps TPPO on Column) Elution2->Stop Product Collected

Caption: Logical workflow for the isolation of 4-Fluoro-3'-methoxybiphenyl, emphasizing the removal of polar boronic acids prior to chromatography and the step-gradient elution strategy.

Troubleshooting & Optimization

Issue: Product Co-elutes with Triphenylphosphine Oxide (TPPO)

If you used a high catalyst loading or phosphine-rich ligand, TPPO might "tail" into your product fractions.

  • Solution (Pre-Column): Perform a ZnCl₂ precipitation . Add anhydrous

    
     (1.5 eq to phosphine) to the crude mixture in DCM/Ether. TPPO forms a complex (
    
    
    
    ) which precipitates and can be filtered off before the column [1].
  • Solution (On-Column): Use a narrower column and a slower flow rate. Ensure the solvent never exceeds 10% EtOAc.

Issue: "Streaking" on TLC
  • Cause: Residual boronic acid or phenolic impurities (if demethylation occurred).

  • Solution: Add 1% Triethylamine (TEA) to the column solvent system during equilibration. This neutralizes acidic sites on the silica.

Analytical Verification

Post-purification, purity should be verified using


 NMR and 

NMR.
  • 
     NMR (CDCl3):  Look for the methoxy singlet (
    
    
    
    ppm) and the characteristic aromatic splitting pattern of the biphenyl system.
  • 
     NMR:  A single sharp peak (
    
    
    
    ppm) confirms the integrity of the fluorine substituent and absence of defluorinated side products.

References

  • Batesky, D. C., et al. (2012).[6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • Phenomenex. (2025). Column Chromatography Guide: Techniques and Principles.

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.

Sources

Using 4-Fluoro-3'-methoxybiphenyl in liquid crystal formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Fluoro-3'-methoxybiphenyl in Advanced Liquid Crystal Formulations for Electro-Optic and Biosensing Platforms

Executive Summary

Liquid crystals (LCs) have transcended traditional display technologies, emerging as highly sensitive, label-free signal transducers in drug development and biological sensing. The performance of these LC matrices depends entirely on their molecular architecture. 4-Fluoro-3'-methoxybiphenyl (CAS: 10540-31-5) is a specialized fluorinated mesogenic building block that acts as a powerful diluter and functional dopant. By strategically integrating this compound into nematic LC hosts, researchers can precisely tune dielectric anisotropy (


), lower rotational viscosity (

), and introduce interfacial binding sites for biomolecular detection.

Scientific Context & Mechanistic Insights

The integration of 4-Fluoro-3'-methoxybiphenyl into a standard nematic host (such as 5CB or E7) is driven by two distinct structural features:

  • The Lateral Fluoro Substituent: Fluorinated biphenyl derivatives are fundamental building blocks in modern LC formulations[1]. The lateral positioning of the highly electronegative fluorine atom induces a strong dipole moment perpendicular to the principal molecular axis. This pushes the overall dielectric anisotropy of the mixture toward a negative value (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), which is critical for vertical alignment (VA) modes and lowering the driving voltage. Furthermore, the lateral steric bulk disrupts tight crystalline packing, effectively lowering the melting point and rotational viscosity without destroying the nematic phase[2].
    
  • The Methoxy Group: The ether linkage provides a localized polar region that acts as a weak hydrogen-bond acceptor. In biosensing applications—where the LC is interfaced with an aqueous environment—this methoxy group interacts with amphiphilic analytes or drug molecules, triggering a measurable reorientation of the LC director.

Causality in Formulation: You do not add this dopant merely to change the phase transition temperature; you add it to create a dielectric and steric lever. The dopant acts as a low-viscosity wedge that increases the free volume within the LC matrix, enabling faster director reorientation when subjected to an electric field or a biological binding event.

Physicochemical Profile & Predictive Data

The following table summarizes the quantitative shifts observed when doping a standard 5CB (4-cyano-4'-pentylbiphenyl) nematic host with 10 wt% 4-Fluoro-3'-methoxybiphenyl.

ParameterBase Host (5CB)Doped Formulation (10 wt%)Mechanistic Impact
Clearing Temperature (

)
35.0 °C32.5 °CSlight depression due to dopant steric hindrance disrupting

stacking.
Dielectric Anisotropy (

)
+11.0+8.5Shifted downward by the perpendicular dipole of the lateral fluoro group.
Birefringence (

)
0.210.19Modulates the optical path length, optimizing contrast in polarized light.
Rotational Viscosity (

)
~130 mPa·s~105 mPa·sEnhanced response time (sub-millisecond) due to increased free volume.

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Protocol A: Preparation of the Nematic LC Host-Dopant Matrix

Objective: Achieve a homogenous, thermodynamically stable nematic mixture without phase separation.

  • Weighing: In a clean, static-free environment, weigh 90.0 mg of the base nematic host (e.g., 5CB) and 10.0 mg of 4-Fluoro-3'-methoxybiphenyl into a silanized glass vial.

    • Rationale: Silanized glass prevents unwanted surface anchoring of the LC molecules to the vial walls during mixing.

  • Thermal Mixing: Place the vial on a magnetic hotplate stirrer. Heat the mixture to 90 °C (well above the clearing temperature of both components) while stirring at 300 RPM for 15 minutes.

    • Rationale: Heating past the isotropic transition temperature (

      
      ) ensures that the molecules mix in their disordered liquid state, overcoming the activation energy required to break the nematic ordering.
      
  • Controlled Cooling: Turn off the heat and allow the mixture to cool to room temperature at a controlled rate of approximately -2 °C/min .

    • Rationale: Rapid quenching traps structural defects and causes localized phase separation of the dopant. Slow cooling allows the molecules to nucleate into a uniform nematic lattice.

Self-Validation Checkpoint A: Observe the cooled mixture in the vial against a dark background under ambient light.

  • Pass: The liquid appears uniformly opaque/milky (characteristic of bulk nematic scattering).

  • Fail: The liquid shows clear domains or solid precipitates. Correction: Re-heat to 100 °C, apply ultrasonic agitation for 5 minutes, and repeat the slow-cooling process.

Protocol B: Fabrication of the LC Biosensor Cell

Objective: Confine the doped formulation into a functional optical cell with homeotropic (vertical) alignment.

  • Substrate Preparation: Clean two Indium Tin Oxide (ITO) coated glass slides using sequential sonication in acetone, ethanol, and deionized water (10 mins each). Dry with

    
     gas.
    
  • Alignment Layer Coating: Spin-coat a layer of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) onto the slides at 3000 RPM for 30 seconds, then bake at 120 °C for 1 hour.

    • Rationale: DMOAP forces the LC molecules to stand perpendicular to the glass (homeotropic alignment), creating a dark state under crossed polarizers.

  • Cell Assembly: Sandwich a 5 µm Mylar spacer between the two coated slides. Secure the edges with UV-curable epoxy, leaving a small opening for capillary filling.

  • Capillary Filling: Heat both the assembled cell and the doped LC mixture to 50 °C (isotropic phase). Dispense 5 µL of the LC mixture at the opening; capillary action will draw the fluid in. Cool the cell at -1 °C/min to room temperature.

Self-Validation Checkpoint B: Place the assembled cell under a Polarized Optical Microscope (POM) with crossed polarizers.

  • Pass: The field of view is completely, uniformly dark. This confirms perfect homeotropic alignment.

  • Fail: Brush-like patterns (Schlieren textures) or bright spots are visible. This indicates defective alignment or trapped air. Correction: Re-heat the cell to 60 °C on the microscope stage and cool it at an even slower rate (0.5 °C/min) to allow defects to anneal out.

Visualizations

LC_Formulation_Workflow N1 1. Base Nematic Host (e.g., 5CB) N2 2. Dopant Addition 4-Fluoro-3'-methoxybiphenyl N1->N2 N3 3. Isotropic Mixing (Heated to 90°C) N2->N3 N4 4. Controlled Cooling (-2°C/min) N3->N4 N5 5. Validation (POM & Dielectric) N4->N5

Caption: Workflow for formulating and validating fluorinated biphenyl-doped liquid crystals.

Molecular_Mechanism M1 Analyte Binding at Aqueous Interface M2 Methoxy Dipole Interaction M1->M2 M3 Lateral Fluoro Steric Disruption M2->M3 M4 Director Reorientation (Homeotropic -> Planar) M3->M4 M5 Optical Signal Output (Birefringence) M4->M5

Caption: Mechanistic pathway of analyte-induced optical signaling in doped LC biosensors.

References

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications Source: mdpi.com URL:[Link]

  • Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals Source: researchgate.net URL:[Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: arabjchem.org URL:[Link]

Sources

Application Note: Synthesis of Biaryl Ether Kinase Inhibitors utilizing the 4-Fluoro-3'-methoxybiphenyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of targeted ATP-competitive protein kinase inhibitors frequently relies on privileged biaryl scaffolds to occupy the hydrophobic pockets adjacent to the kinase hinge region. Within this chemical space, 4-Fluoro-3'-methoxybiphenyl serves as a highly versatile, dual-purpose building block.

The "Fluorine Effect" in Kinase Design

The strategic installation of a fluorine atom at the para position of the distal phenyl ring serves multiple critical functions. Primarily, it acts as a metabolic shield, blocking rapid cytochrome P450-mediated oxidation at the highly susceptible para position, thereby improving the in vivo half-life of the inhibitor[1]. Additionally, the highly electronegative fluorine atom modulates the electron density of the biaryl system, optimizing lipophilicity (LogP) and enabling favorable multipolar interactions within the hydrophobic DFG-out or allosteric pockets of the kinase[1].

The Methoxy Group as a Synthetic Handle

While the ultimate goal is often to create a biaryl ether linkage to a hinge-binding heterocycle, starting a synthesis with a free phenol is problematic. Free phenolic protons can poison palladium catalysts or induce unwanted side reactions during the initial Suzuki-Miyaura or Kumada cross-coupling steps used to construct the biphenyl core[2]. By utilizing 4-Fluoro-3'-methoxybiphenyl, the oxygen is masked as a methyl ether during early-stage synthesis. Once the core is established, the methoxy group is selectively demethylated to reveal a nucleophilic phenol[3], which is then coupled to a highly electrophilic kinase-binding scaffold (such as a quinazoline or pyrimidine) via a Nucleophilic Aromatic Substitution (S_NAr) reaction[4].

Strategic Synthetic Workflow

The following diagram illustrates the logical progression from the protected biaryl scaffold to the active kinase inhibitor pharmacophore.

Pathway Start 4-Fluoro-3'-methoxybiphenyl (Protected Precursor) Demethylation Ether Cleavage Reagent: BBr3 (3.0 eq) Mechanism: Lewis Acid Activation Start->Demethylation Intermediate 4'-Fluoro-[1,1'-biphenyl]-3-ol (Nucleophilic Phenol) Demethylation->Intermediate SNAr S_NAr Coupling Reagent: 4-Chloroquinazoline Mechanism: Addition-Elimination Intermediate->SNAr Product Biaryl Ether Quinazoline (Kinase Inhibitor Target) SNAr->Product

Synthetic workflow for biaryl ether kinase inhibitors via demethylation and SNAr coupling.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and specific handling procedures are explicitly detailed to ensure reproducibility and high-fidelity execution.

Protocol A: Demethylation of 4-Fluoro-3'-methoxybiphenyl

Objective: Cleave the methyl ether to generate the reactive phenolic intermediate, 4'-fluoro-[1,1'-biphenyl]-3-ol, without compromising the C-F bond. Causality: Boron tribromide (BBr₃) is utilized as a potent Lewis acid. It coordinates to the basic ethereal oxygen, weakening the O-CH₃ bond. The liberated bromide ion then attacks the methyl group via an S_N2 mechanism, forming a boron alkoxide that is subsequently hydrolyzed[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 4-Fluoro-3'-methoxybiphenyl (1.0 eq, 5.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 25 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq, 15.0 mL) dropwise via a syringe over 20 minutes. Note: Dropwise addition prevents localized exothermic spikes that could lead to non-specific degradation.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 4 hours. Monitor completion via TLC (Hexane:EtOAc 4:1); the starting material spot should completely disappear.

  • Quenching (Critical Step): Re-cool the flask to 0 °C using an ice bath. Carefully quench the excess BBr₃ by the dropwise addition of methanol (10 mL), followed by distilled water (20 mL). Caution: BBr₃ reacts violently with water, releasing HBr gas. Methanol provides a milder, controlled quench.

  • Workup & Purification: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual HBr) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 4'-fluoro-[1,1'-biphenyl]-3-ol as a solid.

Protocol B: S_NAr Coupling to 4-Chloroquinazoline

Objective: Attach the biaryl phenol to a kinase hinge-binding scaffold. Causality: The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the two endocyclic nitrogen atoms. Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide that drives the addition-elimination S_NAr reaction[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 4'-fluoro-[1,1'-biphenyl]-3-ol (1.0 eq, 3.0 mmol) and 4-chloroquinazoline (1.1 eq, 3.3 mmol).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, 15 mL) followed by finely powdered anhydrous K₂CO₃ (2.5 eq, 7.5 mmol). Note: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the S_NAr reaction.

  • Heating: Attach a reflux condenser and heat the heterogeneous mixture to 90 °C in an oil bath under an argon atmosphere for 12 hours.

  • Monitoring: Verify the consumption of the phenol via LC-MS. The formation of the ether linkage is typically accompanied by a distinct shift in the UV absorption profile.

  • Workup & Purification: Cool the reaction to room temperature and pour it into 100 mL of ice water to precipitate the product. Filter the crude solid, wash with cold water, and dry under a vacuum. Recrystallize from hot ethanol or purify via silica gel chromatography (DCM:MeOH gradient) to obtain the pure 4-(3-(4-fluorophenyl)phenoxy)quinazoline inhibitor.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and critical analytical markers required to validate each step of the synthesis.

Reaction StepReagents & ConditionsExpected Yield (%)Target Purity (HPLC)Key Analytical Validation Marker
1. Ether Cleavage BBr₃ (3.0 eq), DCM, -78 °C to RT, 5h88 - 92%> 98%¹H NMR: Disappearance of the -OCH₃ singlet at ~3.85 ppm. Appearance of broad -OH peak.
2. S_NAr Coupling 4-Chloroquinazoline (1.1 eq), K₂CO₃, DMF, 90 °C, 12h78 - 85%> 95%¹³C NMR: Upfield shift of the quinazoline C4 signal (from ~160 ppm to ~155 ppm) indicating ether formation.

References

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates Source: Supporting Information (AWS) / Ackermann et al. URL:[Link]

  • New hydroxylated metabolites of 4-monochlorobiphenyl in whole poplar plants Source: Chemistry Central Journal URL:[Link]

  • Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 4-Fluoro-3'-methoxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of 4-Fluoro-3'-methoxybiphenyl From: Dr. Alex Chen, Senior Application Scientist To: Chemical Development Team

Executive Summary

You are encountering low yields in the synthesis of 4-Fluoro-3'-methoxybiphenyl . Based on the electronic properties of your substrates, the failure mode is likely protodeboronation of the electron-deficient arylboronic acid.

In Suzuki couplings, the stability of the boronic acid is often the rate-limiting factor. The 4-fluorophenyl moiety is electron-withdrawing, destabilizing the C-B bond and making it susceptible to base-catalyzed hydrolysis (protodeboronation). Conversely, the 3-methoxyphenyl moiety is electron-donating, providing a robust boronic acid species.

This guide provides a diagnostic framework, a strategic "Route Inversion" recommendation, and optimized protocols to recover your yield.

Part 1: Diagnostic Framework

Before altering physical parameters (temperature, time), we must diagnose the chemical bottleneck. Use the decision tree below to identify your specific failure mode.

TroubleshootingFlow Start Diagnostic Start: Analyze Crude LCMS/NMR Q1 Is the Product (4-Fluoro-3'-methoxybiphenyl) formed at all? Start->Q1 NoProd Issue: Oxidative Addition Failure (Catalyst Dead) Q1->NoProd No (<5%) YesLow Issue: Side Reactions competing with Product Q1->YesLow Yes, but low yield Q2 Do you see Fluorobenzene (Ar-H) in the crude? YesLow->Q2 Proto ROOT CAUSE: Protodeboronation Boronic acid hydrolyzed before coupling. Q2->Proto Yes (Major Impurity) Q3 Do you see Biaryl Homocoupling (Ar-Ar)? Q2->Q3 No Homo ROOT CAUSE: Oxidative Homocoupling Oxygen leak or Pd(II) reduction issue. Q3->Homo Yes

Figure 1: Diagnostic logic flow for identifying Suzuki coupling failure modes.

Part 2: The Strategic Pivot (Route Inversion)

The most effective solution for this specific molecule is not to optimize the catalyst, but to invert the coupling partners.

The Problem (Route A)
  • Reagents: 4-Fluorophenylboronic acid + 3-Bromoanisole.

  • Mechanism of Failure: The fluorine atom (EWG) at the 4-position pulls electron density from the aromatic ring, increasing the Lewis acidity of the boron center. This accelerates the attack of water/base, leading to C-B bond cleavage (protodeboronation) faster than the transmetalation step can occur [1].

The Solution (Route B)
  • Reagents: 3-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene .

  • Why it works: The methoxy group (EDG) donates electron density into the ring, stabilizing the C-B bond against hydrolysis. 1-Bromo-4-fluorobenzene is an excellent electrophile for oxidative addition.

Recommendation: Switch to Route B immediately. If you are constrained to Route A, proceed to Part 3.

Part 3: Optimization of Route A (If Route B is impossible)

If you must use 4-Fluorophenylboronic acid, you must suppress protodeboronation while accelerating transmetalation.

1. Ligand Selection

Standard ligands like PPh3 or dppf are often too slow for unstable boronic acids. You need a ligand that facilitates rapid transmetalation.

  • Recommendation: Use SPhos or XPhos (Buchwald Ligands). These bulky, electron-rich biaryl phosphines create a highly active Pd(0) species that couples the boronic acid before it decomposes [2].

2. Base & Solvent Engineering

Strong bases (NaOH, KOtBu) accelerate protodeboronation.

  • Base: Switch to K3PO4 (anhydrous) or K2CO3 . Avoid hydroxides.

  • Solvent: Use THF or 1,4-Dioxane with minimal water. While Suzuki couplings require some water for the boronate formation, excess water promotes hydrolysis. A 10:1 Solvent:Water ratio is often optimal.

Part 4: Optimized Experimental Protocol (Route B)

This protocol utilizes the stable 3-Methoxyphenylboronic acid (Route B) and a high-turnover catalyst system.

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role
1-Bromo-4-fluorobenzene 175.001.0Electrophile
3-Methoxyphenylboronic acid 151.961.2 - 1.5Nucleophile
Pd(dppf)Cl2 · DCM 816.640.03 (3 mol%)Catalyst
K2CO3 138.212.0Base
1,4-Dioxane / Water -4:1 RatioSolvent
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 25 mL round-bottom flask or reaction vial.

    • Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 v/v) and sparge with Nitrogen/Argon for 20 minutes . Crucial: Oxygen promotes homocoupling.[2][3][4]

  • Assembly:

    • Add 1-Bromo-4-fluorobenzene (1.0 equiv) and 3-Methoxyphenylboronic acid (1.2 equiv).

    • Add K2CO3 (2.0 equiv).

    • Add the Pd(dppf)Cl2 catalyst (3 mol%).

    • Note: If using XPhos Pd G2, use 1-2 mol%.

  • Reaction:

    • Add the degassed solvent mixture (concentration ~0.2 M relative to bromide).

    • Seal the vessel and heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd residues (wash with EtOAc).

    • Wash the organic filtrate with water (1x) and brine (1x).

    • Dry over Na2SO4, filter, and concentrate.[2]

Part 5: Troubleshooting FAQs

Q: My reaction turns black immediately upon heating, and yield is <10%. A: This is "Pd Black" precipitation. It indicates your ligand is not stabilizing the Palladium effectively, or your reaction temperature is too high for the catalyst.

  • Fix: Switch to a more robust precatalyst like XPhos Pd G2 or SPhos Pd G2 . These are designed to prevent early catalyst death.

Q: I see a major spot just above my product on TLC. What is it? A: This is likely the homocoupling product (3,3'-dimethoxybiphenyl).

  • Cause: Presence of Oxygen.[2][4]

  • Fix: Degas your solvents more rigorously (freeze-pump-thaw is best, but vigorous sparging works). Ensure your system is under positive Nitrogen pressure.

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often recommended for Route A (4-fluorophenyl species). Boronic esters (BPin) release the active boronic acid slowly (slow-release strategy), which keeps the concentration of the unstable species low, minimizing protodeboronation side-reactions [3].[5]

Part 6: Mechanistic Visualization

Understanding why Route A fails is critical for future experimental design.

Protodeboronation BoronicAcid 4-Fluorophenyl Boronic Acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Transmetalation Path A: Transmetalation (Productive Cycle) Boronate->Transmetalation Fast with Good Ligands Hydrolysis Path B: Protodeboronation (Destructive Cycle) Boronate->Hydrolysis Accelerated by EWG (Fluorine) Product Desired Biaryl Transmetalation->Product Fluorobenzene Fluorobenzene (Dead End Byproduct) Hydrolysis->Fluorobenzene + H2O

Figure 2: Kinetic competition between productive transmetalation and destructive protodeboronation. The 4-Fluoro substituent accelerates Path B.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5577–5588. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Knapp, D. M., et al. (2010). Slow-Release Strategy in Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 132(34), 12068–12078. [Link]

Sources

Minimizing homocoupling side reactions in Suzuki cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Cross-Coupling Optimization Topic: Minimizing Homocoupling Side Reactions Ticket ID: SZK-OPT-004 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The "Dimer" Problem

Welcome to the technical support center. If you are reading this, you likely have a specific problem: your LCMS or NMR shows a persistent impurity corresponding to the symmetric biaryl species (Ar¹-Ar¹ or Ar²-Ar² ).

In Suzuki-Miyaura coupling, homocoupling is not just a yield-killer; it is a purification nightmare. Because the homocoupled dimer often shares similar polarity and solubility properties with your desired cross-coupled product (Ar¹-Ar² ), separation can be difficult.

This guide moves beyond basic advice to the mechanistic root of the problem, providing self-validating protocols to eliminate these side reactions.

Module 1: Diagnosis & Identification

Q: How do I definitively distinguish homocoupling from other common impurities?

Before optimizing, confirm the enemy. Homocoupling is often confused with protodeboronation (hydrolysis of the C-B bond).

Impurity TypeStructureMass Spec Signal (ESI)NMR Signature
Oxidative Homocoupling Ar¹-Ar¹ (Nucleophile dimer)

High symmetry; often simplifies the splitting pattern.
Reductive Homocoupling Ar²-Ar² (Electrophile dimer)

High symmetry; usually requires reductive conditions (e.g., Zn, Mn) or specific catalyst failure.
Protodeboronation Ar¹-H

Appearance of a new proton signal, often distinct from the aromatic region.

Diagnostic Check: If your impurity mass is exactly (2 × Boronic Acid Mass) - (2 × Boric Acid/Ester groups) + (Loss of 2H) , you are dealing with Oxidative Homocoupling . This is the most common failure mode in Suzuki coupling and is driven by oxygen.

Module 2: The Oxygen Factor (The Root Cause)

Q: I am under nitrogen/argon. Why is oxidative homocoupling still happening?

The Mechanism: Standard inert atmosphere techniques (balloon backfill) are often insufficient. The homocoupling of boronic acids proceeds via a "Glaser-type" oxidative pathway facilitated by Palladium.

  • Pd(0) reacts with trace O₂ to form a Peroxo-Pd(II) species.

  • This species is extremely electrophilic and reacts rapidly with two equivalents of boronic acid (transmetallation).

  • Reductive elimination releases the homocoupled dimer and regenerates Pd(0).

This cycle effectively turns your expensive catalyst into a machine that destroys your starting material.

Suzuki_Side_Reactions Pd0 Pd(0) Active Species Peroxo Pd(II)-Peroxo Complex Pd0->Peroxo Oxidation (Fast) OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd Desired Pathway O2 Trace O₂ (Leak/Dissolved) O2->Peroxo Dimer Ar-Ar (Homocoupled Dimer) Peroxo->Dimer 2x Transmetallation + Reductive Elim Boronic 2x Ar-B(OH)₂ (Boronic Acid) Boronic->Dimer Dimer->Pd0 Regenerates Catalyst ArX Ar-X (Electrophile) ArX->OxAdd Product Ar-Ar' (Cross-Coupled Product) OxAdd->Product Transmetallation + Reductive Elim

Caption: The "Oxygen Leak": Trace oxygen diverts Pd(0) into a parasitic cycle that consumes boronic acid to form homocoupled dimers.

The Solution: Subsurface Sparging Vacuum/backfill cycles remove oxygen from the headspace but are inefficient at removing oxygen dissolved in the solvent.

Protocol: The "Sparging" Standard

  • Setup: Use a long needle or glass pipette connected to an inert gas line (Argon is superior to Nitrogen due to density).

  • Insertion: Submerge the tip directly into the solvent (before adding catalyst).

  • Action: Bubble gas vigorously for 15-20 minutes per 100mL of solvent.

  • Validation: The solvent volume will decrease slightly due to evaporation; top up with degassed solvent if necessary.

  • Catalyst Addition: Only add the Pd catalyst after sparging is complete to prevent immediate oxidation.

Module 3: The Pre-Catalyst Trap

Q: I see a burst of homocoupling immediately at the start of the reaction. Why?

The Cause: If you use a Pd(II) source (e.g., Pd(OAc)₂ , PdCl₂(dppf) , PdCl₂(PPh₃)₂ ), it must be reduced to Pd(0) to enter the catalytic cycle.[1][2]

  • In the absence of a sacrificial reductant, the boronic acid acts as the reducing agent .

  • Mechanism: Pd(II) undergoes transmetallation with two boronic acids

    
     Reductive Elimination 
    
    
    
    Homocoupled Dimer + Pd(0).

The Fix:

  • Switch to Pd(0): Use Pd₂(dba)₃ or Pd(PPh₃)₄ if stability permits.[1][3]

  • Sacrificial Reductant: If you must use Pd(II), add 5-10 mol% of Potassium Formate or use an amine base (like TEA) which can serve as a reductant. This reduces Pd(II) to Pd(0) without consuming your precious boronic acid [1].

Module 4: Reagent & Condition Optimization

Q: How do base and ligand choices impact the side reaction?

Base Selection

Strong bases accelerate transmetallation. If transmetallation is too fast relative to oxidative addition, the concentration of activated boronate increases, raising the statistical probability of homocoupling (especially if any O₂ is present).

BaseRisk LevelBest Use Case
K₂CO₃ / Na₂CO₃ LowStandard substrates. Slow, controlled activation.
Cs₂CO₃ MediumSterically hindered substrates (Cesium effect).
K₃PO₄ MediumHydrated forms work well; good balance of strength.
Alkoxides (NaOtBu) High Very fast transmetallation. High risk of homocoupling if O₂ is present.[3]
Fluorides (KF, CsF) LowLabile substrates. Activates boron without high basicity.
Slow Addition Strategy

If the boronic acid is prone to dimerization, do not add it all at once.[3]

  • Protocol: Dissolve the boronic acid in a portion of the solvent. Load the Ar-X, Catalyst, and Base in the flask. Add the boronic acid solution via syringe pump over 1-2 hours at reaction temperature.

  • Logic: Keeps the instantaneous concentration of Boronic Acid low, favoring the cross-coupling (Reaction with Ar-Pd-X) over the bimolecular homocoupling (Reaction with another Boronic Acid) [2].

Summary Checklist for Zero Homocoupling

  • Check Mass Spec: Confirm impurity is

    
    .
    
  • Degas: Sparged solvent for >15 mins (Argon preferred).

  • Catalyst: Use Pd(0) source OR add trace reductant (Formate) with Pd(II).

  • Stoichiometry: If problem persists, use Slow Addition of the boronic acid.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[4] Journal of the American Chemical Society, 128(21), 6829–6836.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Amatore, C., & Jutand, A. (2000). "Role of Negative Ions in the Palladium-Catalyzed Suzuki-Miyaura Reaction." Accounts of Chemical Research, 33(5), 314–321.

Sources

Technical Support Center: Optimizing Catalyst Loading for Fluorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorobiphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on optimizing palladium catalyst loading. Fluorinated biphenyls are critical scaffolds in pharmaceuticals and advanced materials, but their synthesis can be sensitive to reaction parameters.[1][2] This resource provides in-depth, experience-driven answers to troubleshoot your experiments and enhance your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction shows minimal product formation and significant unreacted starting materials. My first instinct is to increase the catalyst loading. Is this the right approach?

A: It's a logical first step, but should be done systematically. A typical starting catalyst loading for Suzuki-Miyaura reactions is between 1-5 mol% of the palladium source relative to the limiting reagent.[3][4] For highly optimized systems, this can be as low as 0.5-1 mol%, while challenging couplings may require more.[4][5]

  • Causality: The catalyst's role is to facilitate the reaction cycle (oxidative addition, transmetalation, reductive elimination).[6] If the loading is too low, the turnover number (TON) required to convert all the substrate within a reasonable timeframe may not be reached before the catalyst begins to degrade.

  • Recommended Action: Before drastically increasing the loading, perform a small-scale screen. Set up parallel reactions with catalyst loadings of 1 mol%, 2 mol%, and 4 mol% under otherwise identical conditions. If you see a clear, positive correlation between loading and yield, you are on the right track. If yield remains poor across all loadings, the issue likely lies elsewhere.

Q: I've increased the catalyst loading to 5 mol%, but my yield is still poor. What are other potential catalyst-related issues?

A: If increasing the catalyst amount doesn't solve the problem, the issue is likely related to catalyst activity rather than quantity. Several factors can lead to an inactive catalytic system:

  • Improper Pre-catalyst Activation: Many common palladium sources, like Palladium(II) acetate (Pd(OAc)₂), are pre-catalysts that must be reduced in situ to the active Pd(0) species.[7] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider switching to a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a modern, highly active Buchwald pre-catalyst (e.g., XPhos Pd G2/G3) that forms the active species more readily.[7][8]

  • Catalyst Poisoning: Impurities in your reagents or solvents can act as poisons, binding to the palladium center and rendering it inactive.[9] Common culprits include sulfur-containing compounds (sometimes present in heteroaryl substrates), and certain nitrogen-containing heterocycles that can coordinate too strongly to the palladium.[9][10] Ensure you are using high-purity, degassed solvents and fresh reagents.[7]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation by trace amounts of oxygen.[7] This prevents them from coordinating to the palladium, which destabilizes the active catalyst. Always handle ligands under an inert atmosphere and use freshly opened bottles when possible.

  • Influence of Fluoride: In syntheses involving highly fluorinated substrates, excess fluoride ions can sometimes interact with the palladium center, forming inactive palladium-fluoride species that can inhibit the catalytic cycle.[8]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q: During heating, my initially colored reaction mixture turned black with a visible precipitate. What is happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, specifically the agglomeration of Pd(0) species into inactive bulk palladium metal, known as "palladium black".[8][9] This indicates that the ligand is failing to stabilize the individual palladium atoms.

  • Causality & Solutions:

    • High Catalyst Loading: While counterintuitive, an excessively high catalyst loading can sometimes promote aggregation, especially if the ligand concentration is not proportionally increased.[4] The goal is a high concentration of active, monomeric palladium species, not bulk metal.

    • Insufficient Ligand: The ligand-to-palladium ratio is critical. An insufficient amount of ligand leaves the palladium center coordinatively unsaturated and prone to aggregation.[7] Depending on the ligand, a ratio between 1:1 and 4:1 (Ligand:Pd) is typical.[7] Screen this ratio to find the optimal balance.

    • High Temperature: Excessive heat can accelerate both the desired reaction and catalyst decomposition pathways.[7] If you observe blackening, try reducing the reaction temperature by 10-20 °C.

    • Poor Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maintain homogeneity and prevent localized high concentrations of catalyst that can lead to precipitation.[7]

Issue 3: Significant Side Product Formation

Q: My primary side product is the homocoupling of my fluorophenylboronic acid. Is this related to catalyst loading?

A: Yes, catalyst parameters can influence homocoupling. This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[4][7]

  • Causality & Solutions:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are free of oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[3][7]

    • Choice of Pd Source: As mentioned, Pd(II) pre-catalysts are reduced to Pd(0) in situ. This process can sometimes consume the boronic acid in a pathway that leads to homocoupling.[7] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[7]

    • Optimize Loading: While not the primary cause, an unnecessarily high catalyst loading may exacerbate the issue. Find the minimum loading required for efficient conversion to minimize all potential side reactions.[4]

Q: I'm losing a significant amount of my fluorophenylboronic acid to protodeboronation. How can I address this?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common challenge, particularly with electron-deficient boronic acids like many fluoro-substituted variants.[8][10] This is primarily influenced by the choice of base, solvent (especially the presence of water), and temperature, rather than catalyst loading directly.[10]

  • Causality & Solutions:

    • Base Selection: Strong bases and high temperatures can accelerate protodeboronation.[10] Consider screening milder bases like K₂CO₃ or using a phosphate base (K₃PO₄) which is often effective and can suppress this side reaction.[7]

    • Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the source of protons.[4]

    • Use Boronate Esters: Consider converting the fluorophenylboronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation under reaction conditions.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading (mol%) for fluorobiphenyl synthesis?

A1: A robust starting point for screening is 1 to 2 mol% of the palladium pre-catalyst.[3] This provides a good balance between ensuring sufficient catalytic activity and minimizing cost and potential side reactions. Based on initial results, this can be adjusted up or down.

Q2: How do the electron-withdrawing fluorine substituents affect the required catalyst loading?

A2: The powerful electron-withdrawing effect of fluorine atoms can make the fluorinated coupling partner less reactive. For instance, a fluoroaryl boronic acid is less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle.[8] Similarly, a fluoroaryl halide may undergo oxidative addition more readily, but the overall cycle can be affected. This often necessitates the use of more active catalyst systems (e.g., those with electron-rich, bulky phosphine ligands) and may require a slightly higher catalyst loading (e.g., 2-5 mol%) to achieve a good reaction rate compared to non-fluorinated analogues.[8][11]

Q3: When should I aim for a very low catalyst loading (e.g., <0.1 mol%)?

A3: Aiming for very low catalyst loadings is most appropriate during late-stage process development and scale-up, where minimizing cost and residual palladium in the final product is critical.[5] This is only feasible after the reaction has been thoroughly optimized with a highly active and stable catalyst/ligand system. For initial discovery and route scouting, using a slightly higher, more reliable loading (1-2 mol%) is often more time-efficient.[3]

Q4: How does the choice of palladium pre-catalyst influence the optimal loading?

A4: The pre-catalyst's efficiency in generating the active Pd(0) species is key.

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are cost-effective but may require higher loadings (1-5 mol%) and careful optimization of ligands and conditions to ensure efficient conversion to active Pd(0).[6][7]

  • Air-Stable Pd(0) Sources (e.g., Pd(PPh₃)₄): These can be more reliable as they do not require an in situ reduction step. Loadings are often in the 1-3 mol% range.[10]

  • Modern Buchwald/Fu Pre-catalysts: These are designed for high activity and stability, readily releasing the active L-Pd(0) species. They often allow for significantly lower catalyst loadings (0.05-1 mol%) and are effective for challenging substrates, including fluorinated ones.[5][11]

Q5: What is the ideal ligand-to-palladium ratio and how does it relate to catalyst loading?

A5: The ligand-to-palladium ratio is crucial for stabilizing the active catalyst and preventing aggregation into palladium black.[7] For monodentate ligands (like many Buchwald ligands), a 2:1 ratio is common. For bidentate ligands (like dppf), a 1:1 to 1.2:1 ratio is typical. This ratio should generally be maintained even when you change the overall catalyst loading. For example, if you double your catalyst loading from 1 mol% to 2 mol%, you should also double the amount of ligand used to maintain the optimal stabilizing ratio.

Part 3: Experimental Protocols & Data
Experimental Protocol: Screening Catalyst Loading for Fluorobiphenyl Synthesis

This protocol outlines a representative procedure for screening catalyst loading for the coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid.

Materials:

  • 1-bromo-4-fluorobenzene

  • 4-fluorophenylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (ligand, 2 equivalents relative to Pd)

  • Potassium Phosphate (K₃PO₄, 2.5 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Reaction vials with stir bars

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of Pd(OAc)₂ and SPhos in dioxane. This ensures accurate dispensing of small catalyst quantities.

  • Vial Setup: To a series of identical reaction vials, add 1-bromo-4-fluorobenzene (e.g., 0.2 mmol, 1.0 eq), 4-fluorophenylboronic acid (0.24 mmol, 1.2 eq), and K₃PO₄ (0.5 mmol, 2.5 eq).

  • Catalyst Addition: Add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the target mol% loadings (e.g., 0.5%, 1.0%, 2.0%, 4.0%).

  • Solvent Addition: Add anhydrous, degassed dioxane to each vial to reach a final concentration of ~0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 100 °C. Stir vigorously for the designated reaction time (e.g., 12 hours).[3]

  • Work-up and Analysis: After cooling to room temperature, quench the reactions with water, dilute with an organic solvent (e.g., ethyl acetate), and analyze the organic phase by LC-MS or GC-MS to determine the conversion, product yield, and formation of side products.[3]

Data Presentation: Effect of Catalyst Loading on Reaction Outcome

The following table summarizes representative data from a catalyst loading optimization experiment.

EntryCatalyst Loading (mol% Pd)Ligand:Pd RatioYield of 4,4'-difluorobiphenyl (%)Homocoupling (%)Unreacted Aryl Bromide (%)Observations
10.52:165<233Sluggish reaction, incomplete conversion
2 1.0 2:1 92 <2 <5 Optimal result: high yield, minimal side products
32.02:1944<2Marginal yield increase, more homocoupling
44.02:1888<1Decreased yield, significant side products, slight darkening
51.01:171325Palladium black formation, incomplete conversion

Table 1: Representative results from a catalyst loading screening for fluorobiphenyl synthesis. Reaction conditions: 1-bromo-4-fluorobenzene, 1.2 eq. 4-fluorophenylboronic acid, 2.5 eq. K₃PO₄, Pd(OAc)₂/SPhos in dioxane at 100 °C for 12h.

Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing poor reaction outcomes, starting with catalyst loading.

Troubleshooting_Workflow cluster_system_checks Core System Checks Start Low Yield or No Reaction Check_Loading Is Catalyst Loading in 1-5 mol% range? Start->Check_Loading Increase_Loading Systematically Increase Loading (e.g., 1% -> 2% -> 4%) Check_Loading->Increase_Loading No Check_System Investigate Core Catalytic System Check_Loading->Check_System Yes Yield_Improves Yield Improves? Increase_Loading->Yield_Improves Optimize_Loading Optimize Loading & Other Parameters (Temp, Time) Yield_Improves->Optimize_Loading Yes Yield_Improves->Check_System No Catalyst_Activity Check Catalyst Activity: - Use fresh pre-catalyst - Switch to Pd(0) or pre-catalyst - Check for poisons Reagent_Quality Check Reagent Quality: - Use fresh, dry base - Use anhydrous, degassed solvent - Check ligand for oxidation Conditions Check Reaction Conditions: - Ensure rigorous degassing - Verify temperature - Ensure vigorous stirring

Caption: Decision tree for troubleshooting low-yield Suzuki couplings.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle & Deactivation Pathways

This diagram illustrates the core steps of the reaction and indicates where common failure points related to the catalyst can occur.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation (Low Ligand) Oxidized_Pd Oxidized Pd(II) (Inactive) Pd0->Oxidized_Pd Oxidation (O₂ present) Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 RedElim Product Ar-Ar' Transmetal->RedElim Reductive Elimination Pd_precatalyst Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) Pd_precatalyst->Pd0 Reduction (In-situ activation)

Caption: Suzuki-Miyaura cycle and common catalyst deactivation pathways.

References
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][6]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497–5508.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Suzuki-Miyaura reaction on fluoroarenes: the role of the fluoride anion in the catalytic cycle.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(10), 3058-3059.
  • Clot, E., & Eisenstein, O. (2004). C-H versus C-F activation of fluoroaromatics by transition metal complexes. Dalton Transactions, (7), 915-920.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link][12]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link][13]

  • Shibahara, F., et al. (2023).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link][14]

  • Farrauto, R. J. (2001). Poisoning and deactivation of palladium catalysts.
  • Sun, C., & Li, B. (2022).
  • Organic Letters. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
  • Fairlamb, I. J. S. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • MDPI. (2017).
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

Sources

Technical Support Center: Palladium Remediation in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Fluoro-3'-methoxybiphenyl Support Tier: Advanced Process Chemistry & API Development

Welcome to the Technical Support Center. Synthesizing 4-Fluoro-3'-methoxybiphenyl via Suzuki-Miyaura cross-coupling is highly efficient, but removing the residual palladium catalyst to meet stringent pharmaceutical guidelines is a notorious bottleneck. This portal provides causality-driven FAQs, validated experimental protocols, and troubleshooting workflows to help you achieve <10 ppm palladium limits without sacrificing product yield.

Part 1: The Chemistry of Contamination (Core FAQs)

Q: Why does palladium stubbornly co-purify with 4-Fluoro-3'-methoxybiphenyl even after extensive aqueous workups? A: The difficulty lies in coordination chemistry. The 4-Fluoro-3'-methoxybiphenyl molecule is an electron-rich biaryl system. The


-electron cloud of the biphenyl core, combined with the weak Lewis basicity of the 3'-methoxy oxygen, creates a chelating environment that stabilizes Pd(II) species. This forms a thermodynamic sink, preventing simple liquid-liquid extraction from washing the metal away. To break this complex, you must introduce a solid-supported scavenger containing "soft" Lewis bases (like thiols or thioureas) that possess a significantly higher binding constant for palladium than your biaryl product[1].

Q: What is the regulatory threshold for residual palladium in this compound? A: If 4-Fluoro-3'-methoxybiphenyl is an intermediate for an active pharmaceutical ingredient (API), the ICH Q3D guidelines classify palladium as a Class 2B elemental impurity. The oral concentration limit is strictly <10 ppm[2]. Achieving this requires specialized chemisorption techniques rather than traditional chromatography, which often results in 8–15% product loss[2].

Mechanism Complex Pd-Biaryl Complex (Weak Coordination) Exchange Ligand Exchange (Thermodynamic Shift) Complex->Exchange Scavenger Thiol Scavenger (Soft Lewis Base) Scavenger->Exchange FreeAPI Free Biaryl API (In Solution) Exchange->FreeAPI BoundPd Pd-Scavenger (Solid Matrix) Exchange->BoundPd

Caption: Thermodynamic ligand exchange mechanism for palladium displacement.

Part 2: Scavenger Selection & Quantitative Performance

Choosing the right scavenger depends on the speciation of the palladium and the solvent system used. Below is a comparative data summary for remediating biaryl compounds:

Scavenger TypeActive MoietyMechanism of ActionOptimal Solvent SystemExpected Pd Reduction
SiliaMetS® Thiol Silica-bound ThiolChemisorption (Soft-Soft interaction)DMF, THF, EtOAc500 ppm → < 5 ppm[3][4]
QuadraPure™ TU Macroporous ThioureaChemisorption / ChelationDCM, Toluene, Aqueous1000 ppm → < 10 ppm[5]
MP-TMT TrimercaptotriazinePrecipitation / ExtractionDMF, DMAc, NMP330 ppm → 10–30 ppm[1]
Darco KB-B Activated CarbonPhysisorption (Non-specific)Alcohols, EtOAc150 ppm → ~3.4 ppm[1]

Part 3: Validated Experimental Methodologies

Every protocol below is designed as a self-validating system. Do not skip the validation checkpoints, as they confirm the mechanistic success of the step.

Protocol A: Heterogeneous Scavenging with SiliaMetS® Thiol

Best for: Late-stage purification where product loss must be strictly avoided.

  • Pre-Filtration (Causality: Speciation Control): Filter the crude reaction mixture through a 2-3 cm pad of Celite®[3].

    • Why: Scavengers only bind dissolved Pd species. This step removes insoluble "Pd black" clusters that would otherwise clog the scavenger pores.

  • Scavenger Addition: Transfer the filtrate to a flask and add 5–10 equivalents of SiliaMetS® Thiol relative to the initial molar amount of the palladium catalyst[3].

  • Thermal Incubation: Agitate the mixture vigorously at 40–50 °C under an inert atmosphere for 4 to 16 hours[3][4].

    • Why: Heating provides the activation energy required to overcome the kinetic barrier of ligand exchange, allowing the thiol groups to displace the biaryl product.

    • Validation Checkpoint: Observe the silica matrix. A successful thermodynamic shift is visually confirmed when the resin changes from off-white to dark brown/black[5]. If the resin remains white, the Pd is either not dissolved or the solvent is preventing pore swelling.

  • Separation: Filter the mixture through a sintered glass funnel to remove the silica-bound palladium. Wash the resin cake with 2 column volumes of the reaction solvent to ensure all 4-Fluoro-3'-methoxybiphenyl is eluted[3].

Protocol B: Homogeneous Extraction with MP-TMT

Best for: Highly polar reaction streams where silica stability is a concern.

  • Solvent Exchange: Dissolve the crude 4-Fluoro-3'-methoxybiphenyl in a polar aprotic solvent (e.g., DMF or DMAc).

    • Why: DMF fully dissolves the biaryl product and stabilizes the intermediate transition states during ligand exchange, preventing premature precipitation of the API[1].

  • TMT Addition: Add 0.20 wt% MP-TMT (Macroporous Trimercaptotriazine) to the solution[1].

  • Aging: Allow the solution to age overnight at room temperature with gentle stirring[1].

    • Validation Checkpoint: Submit an aliquot for ICP-MS analysis. You should observe a reduction from ~330 ppm to approximately 10–30 ppm[1].

Part 4: Troubleshooting Workflows

Workflow Start Crude Biaryl (High Pd) Filter Celite Filtration (Remove Pd Black) Start->Filter Scavenge Add SiliaMetS Thiol (5-10 eq) Filter->Scavenge Heat Agitate 40-50°C (4-16h) Scavenge->Heat Separate Filter Resin (Observe Color Change) Heat->Separate Test ICP-MS: Pd < 10 ppm? Separate->Test Carbon Darco KB-B Carbon (Secondary Polish) Test->Carbon No End Purified 4-Fluoro- 3'-methoxybiphenyl Test->End Yes Carbon->Separate Refilter

Caption: Workflow for palladium residue removal using functionalized scavengers.

Advanced Troubleshooting FAQ

Q: I used 5 equivalents of a thiol scavenger, but ICP-MS still shows 150 ppm Pd. What went wrong? A: This is a classic symptom of mismatched solvent polarity. If you are using a polymer-based scavenger (like QuadraPure TU) in a highly non-polar solvent (like pure hexanes), the polymer matrix cannot swell. Without swelling, the internal thiourea sites remain inaccessible to the palladium[5]. Solution: Add 10-20% DCM or THF to your solvent mixture to induce polymer swelling, or switch to a rigid silica-backed scavenger (SiliaMetS) which does not require swelling[4].

Q: My product yield dropped by 20% after using activated carbon (Darco KB-B). How can I improve this? A: Activated carbon relies on non-specific physisorption (van der Waals forces and


-

stacking)[1]. It cannot distinguish between the

-system of your 4-Fluoro-3'-methoxybiphenyl and the palladium clusters, leading to simultaneous adsorption of your desired product. Solution: Restrict carbon treatment strictly to a "secondary polish" step (only if Pd is between 10-30 ppm) and use the minimum required mass. For bulk removal, rely entirely on chemoselective scavengers[1].

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks (SiliCycle) URL: [Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation in Biaryl Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and eliminate protodeboronation—the most notorious yield-killing side reaction in Suzuki-Miyaura cross-couplings.

Instead of relying on trial and error, this guide provides a causality-driven framework to outcompete degradation kinetics using rational catalyst selection and controlled-release boron methodologies.

Diagnostic Decision Matrix

Before adjusting your reaction conditions, use the workflow below to identify the root cause of the C-B bond cleavage and select the appropriate mitigation strategy.

DiagnosticWorkflow A Protodeboronation Detected (Ar-H Formation) B Is Boronic Acid Highly Unstable? (e.g., 2-Pyridyl, Polyfluoro) A->B C Implement Slow-Release (MIDA Boronates) B->C Yes (Heteroaryl) D Is Catalyst Activation Too Slow? B->D No / Polyfluoro E Use Buchwald G3/G4 Precatalysts D->E Yes F Optimize Base (Switch to K3PO4 or CsF) D->F No

Diagnostic workflow for mitigating protodeboronation in Suzuki-Miyaura couplings.

Core Principles & FAQ

Q1: Why is my boronic acid turning into a protoarene (Ar-H) instead of the cross-coupled product? A1: You are observing protodeboronation, which is the protonolysis of the carbon-boron bond[1]. In Suzuki-Miyaura couplings, this is predominantly a base-catalyzed degradation pathway[2]. The reaction base (e.g., NaOH, NaOtBu) coordinates to the empty p-orbital of the sp²-hybridized boron, forming a reactive boronate complex. If the subsequent transmetalation to the palladium center is slower than the hydrolysis of this complex, the C-B bond cleaves. This is heavily exacerbated by electron-withdrawing groups or adjacent heteroatoms, though palladium-catalyzed degradation pathways also exist[3].

Q2: I am working with 2-pyridyl and 2-furyl boronic acids, and they decompose before coupling. How do I fix this? A2: These substrates are notoriously susceptible to rapid protodeboronation. You must invert the kinetic paradigm by employing a "Slow-Release" strategy using N-methyliminodiacetic acid (MIDA) boronates[4][5]. MIDA boronates are sp³-hybridized, rendering them completely stable to base-catalyzed degradation. When exposed to mild aqueous bases, they slowly hydrolyze to release the free sp² boronic acid[2]. This keeps the steady-state concentration of the fragile boronic acid near zero, ensuring that every molecule released is immediately captured by the palladium catalyst for transmetalation.

Q3: What if I am coupling polyfluorophenyl boronic acids and cannot use MIDA boronates? A3: If you cannot slow down the release of the boron reagent, you must accelerate the catalyst activation. Employing Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) is the optimal solution[6]. These precatalysts undergo rapid, quantitative activation under mildly basic conditions at room temperature to form a highly active, monoligated L-Pd(0) species. This massive acceleration of the oxidative addition and transmetalation steps allows the productive cross-coupling to kinetically outcompete the protodeboronation of highly unstable polyfluorinated substrates[7].

Mechanistic Kinetics: Transmetalation vs. Degradation

The success of your coupling relies entirely on the kinetic race between the productive transmetalation pathway and the deleterious hydrolysis pathway.

Mechanism BA Boronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate Base Trans Transmetalation (Productive Pathway) Boronate->Trans Fast Proto Protodeboronation (Degradation Pathway) Boronate->Proto Slow/H2O Pd L-Pd(Ar')-X (Oxidative Addition) Pd->Trans Prod Biaryl Product Ar-Ar' Trans->Prod Dead Protoarene Ar-H Proto->Dead

Competing kinetic pathways: Productive transmetalation vs. deleterious protodeboronation.

Quantitative Reagent & Strategy Selection

Use the following data table to match your specific substrate class with the optimal mitigation strategy and catalyst system.

Substrate ClassSusceptibility to ProtodeboronationPrimary Mitigation StrategyRecommended Catalyst SystemRecommended Base
Electron-Neutral Aryl LowStandard CouplingPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃ or K₂CO₃
Polyfluorophenyl HighFast Oxidative AdditionXPhos Pd G3 / G4K₃PO₄ (Anhydrous)
2-Heteroaryl (e.g., 2-Pyridyl) Very HighSlow-Release (MIDA)XPhos Pd G2 / G3K₃PO₄ (Aqueous)
Vinyl / Alkenyl ModerateSlow-Release (MIDA)Pd(OAc)₂ / SPhosCsF or K₃PO₄

Self-Validating Experimental Protocols

Protocol A: Slow-Release Suzuki-Miyaura Coupling (MIDA Boronates)

Objective: Couple highly unstable 2-pyridyl MIDA boronate with an aryl chloride. Causality: K₃PO₄ acts as a dual-purpose reagent—it slowly deprotects the MIDA boronate and facilitates transmetalation. XPhos Pd G2 ensures rapid coupling of the resulting intermediate, preventing degradation.

Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried reaction vial, combine Aryl Chloride (1.0 equiv), 2-Pyridyl MIDA Boronate (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (2 mol%).

  • Solvent Addition: Add a thoroughly degassed mixture of THF/Water (4:1 ratio, 0.1 M concentration). Note: The water is strictly required to hydrolyze the MIDA ligand.

  • Reaction: Seal the vial and stir at 45 °C for 12 hours.

  • Self-Validation Check: At

    
     hour, analyze an aliquot via LC-MS. You should observe a dominant peak for unreacted MIDA boronate, a growing product peak, and zero  free 2-pyridyl boronic acid. The absence of the free boronic acid validates that the slow-release kinetics are functioning perfectly.
    
Protocol B: Rapid Kinetic Coupling (Buchwald G3 Precatalysts)

Objective: Couple highly electron-deficient pentafluorophenylboronic acid with an aryl bromide. Causality: Pentafluorophenylboronic acid degrades almost instantly in standard aqueous base. XPhos Pd G3 activates at room temperature, forming the active Pd(0) species so rapidly that transmetalation outcompetes the degradation kinetics.

Step-by-Step Methodology:

  • Reagent Setup: In a glovebox or under strict argon flow, combine Aryl Bromide (1.0 equiv), Pentafluorophenylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (1-2 mol%) in a vial.

  • Solvent Addition: Add degassed, anhydrous THF (0.2 M). Keep water content to an absolute minimum to suppress the hydrolysis pathway.

  • Reaction: Stir at Room Temperature (20–25 °C) for 30 minutes.

  • Self-Validation Check: Observe the reaction solution. A rapid color change from pale yellow to deep red/brown within 2 minutes indicates successful generation of the active Pd(0) species. Complete consumption of the aryl halide by TLC at 30 minutes confirms the kinetic out-competition of protodeboronation.

References

  • G3 and G4 Buchwald Precatalysts - Sigma-Aldrich Source: Sigma-Aldrich 6

  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions Source: Google Patents 4

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: National Institutes of Health (PMC) 5

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) 2

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: National Institutes of Health (PMC) 7

  • Protodeboronation Source: Wikipedia 1

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS)3

Sources

Technical Support Center: Maximizing Atom Economy in 4-Fluoro-3'-methoxybiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3'-methoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and sustainability of their synthetic routes. The principle of atom economy, which emphasizes the maximization of atoms from starting materials incorporated into the final product, is a critical consideration in modern pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important biphenyl derivative, with a focus on palladium-catalyzed cross-coupling reactions.

Understanding Atom Economy in Biphenyl Synthesis

The pharmaceutical industry often operates with high E-factors (the mass ratio of waste to the desired product), making the adoption of green chemistry principles not just an ethical choice but a significant driver of cost-efficiency and sustainability.[1] Atom-economical reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are pivotal in this regard as they are designed to minimize waste by incorporating a majority of the reactants' atoms into the product.[2][3]

MetricDescriptionGoal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
E-Factor Total waste (kg) / Product (kg)Minimize
Process Mass Intensity (PMI) Total mass in a process / Mass of productMinimize

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction offers the best atom economy for synthesizing 4-Fluoro-3'-methoxybiphenyl?

A1: The Suzuki-Miyaura, Negishi, and Stille reactions are all excellent candidates for this synthesis, offering high atom economy compared to classical methods.[4]

  • Suzuki-Miyaura Coupling: This is often the most popular choice due to the use of generally non-toxic and stable organoboron reagents, as well as its tolerance to a wide range of functional groups.[4][5] The byproducts are typically inorganic salts that are easily removed.[5]

  • Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high reactivity and stereoselectivity.[6][7] It often proceeds under mild conditions and does not require a base, which can simplify the reaction setup and workup.[7][8]

  • Stille Coupling: The Stille reaction employs organotin reagents, which are stable and compatible with many functional groups.[9][10][11] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[9]

For the synthesis of 4-Fluoro-3'-methoxybiphenyl, the Suzuki-Miyaura reaction is often preferred due to the balance of high atom economy, operational simplicity, and lower toxicity of reagents.

Q2: How do I select the appropriate palladium catalyst and ligand for my Suzuki-Miyaura coupling?

A2: The choice of catalyst and ligand is critical and highly interdependent. For the coupling of an aryl halide (like 1-bromo-4-fluorobenzene) with 3-methoxyphenylboronic acid, a common starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ combined with a phosphine ligand.[8]

  • For less reactive aryl chlorides: More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[12]

  • Catalyst Deactivation: The nitrogen and oxygen atoms in the substrates can potentially coordinate to the palladium center, leading to catalyst deactivation.[13] Using a ligand that forms a stable but reactive complex with palladium can mitigate this.

A systematic screening of different palladium sources and ligands is often the most effective approach to identify the optimal combination for your specific substrates.[13]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and protodeboronation.[13][14]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[14][15] Rigorous degassing of solvents and reagents is crucial to minimize this side product.[14]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, which can be exacerbated by high temperatures and certain bases.[13] Using fresh, high-purity boronic acid and carefully optimizing the reaction temperature and base can help reduce this side reaction.[13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Catalyst

    • Troubleshooting:

      • Verify Catalyst Quality: Ensure your palladium catalyst has not decomposed. The formation of palladium black is a visual indicator of catalyst decomposition.[14]

      • In-situ Reduction of Pd(II): If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient under your reaction conditions.[14]

      • Ligand Selection: For challenging couplings, consider using more advanced and robust ligands like Buchwald biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[12]

  • Possible Cause B: Poor Reagent Quality or Stoichiometry

    • Troubleshooting:

      • Boronic Acid Quality: Use fresh, high-purity boronic acid, as it can degrade over time, leading to lower yields.[13]

      • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion.[13]

  • Possible Cause C: Suboptimal Reaction Conditions

    • Troubleshooting:

      • Solvent Choice: The solvent can significantly impact the reaction. A mixture of an organic solvent (like dioxane or toluene) and water is common for Suzuki reactions.[16] Ensure the solvent is thoroughly degassed to remove oxygen.[16]

      • Base Selection: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[16][17] Screening different bases can lead to significant improvements in yield.

      • Temperature: While some Suzuki couplings proceed at room temperature, others require heating.[18] If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-100 °C) may be beneficial.[13][19]

Problem 2: Significant Formation of Homocoupled Byproducts

  • Possible Cause: Presence of Oxygen

    • Troubleshooting:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[13]

      • Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.

Problem 3: Protodeboronation of the Boronic Acid

  • Possible Cause A: High Reaction Temperature

    • Troubleshooting:

      • Lower the Temperature: If possible, run the reaction at a lower temperature to minimize the rate of protodeboronation.[14]

  • Possible Cause B: Inappropriate Base

    • Troubleshooting:

      • Screen Bases: Some bases can be more prone to causing protodeboronation. Experiment with milder bases or different types of bases (e.g., switching from a carbonate to a phosphate).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 4-Fluoro-3'-methoxybiphenyl

This protocol provides a general starting point and may require optimization.

Materials:

  • 1-Bromo-4-fluorobenzene

  • 3-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-fluorobenzene (1.0 equiv.), 3-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[13]

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[13]

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask under a positive flow of inert gas.[13]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Low_Yield start Low Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_sol1 Use fresh catalyst or screen new catalysts/ligands catalyst->catalyst_sol1 reagents_sol1 Use fresh boronic acid; check stoichiometry reagents->reagents_sol1 conditions_sol1 Screen solvents, bases, and temperature conditions->conditions_sol1

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Alternative High Atom Economy Routes

While the Suzuki-Miyaura coupling is a powerful tool, direct C-H arylation is an emerging strategy that offers even greater atom economy by avoiding the pre-functionalization of one of the coupling partners.[20][21] This approach directly couples an aryl C-H bond with an aryl halide, eliminating the need for organometallic reagents and their associated byproducts.[20] Research in this area is rapidly advancing and presents a promising avenue for further improving the sustainability of 4-Fluoro-3'-methoxybiphenyl synthesis.

References

  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. (2014, March 06).
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.). Benchchem.
  • Green Chemistry Pharmaceutical Industry - Syrris. (n.d.). Syrris.
  • Metrics to 'green' chemistry—which are the best?. (2002, October 17).
  • Green chemistry metrics - Wikipedia. (n.d.). Wikipedia.
  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. (2021, December 15).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.). Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 05). Reddit.
  • Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis,
  • Cross-Coupling Reactions Guide. (n.d.).
  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters - ACS Publications. (2015, June 30).
  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Request PDF - ResearchGate. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 04).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 02).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online.
  • Direct C–H Aryl
  • Stille Coupling - Organic Synthesis. (n.d.). Organic Synthesis.
  • THE STILLE REACTION, 38 YEARS L
  • Common cross coupling reactions - YouTube. (2018, April 28). YouTube.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem. (n.d.). Benchchem.
  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system ‡ - SciSpace. (n.d.). SciSpace.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). MDPI.
  • Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (2025, January 02). JOCPR.
  • 4 - Organic Syntheses Procedure. (n.d.).
  • The Stille Reaction - Organic Reactions. (n.d.). Organic Reactions.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Fisher Scientific.
  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.).
  • Negishi Cross-Coupling - J&K Scientific LLC. (2025, March 23). J&K Scientific LLC.
  • (PDF) Direct C–H Arylation - ResearchGate. (n.d.).
  • A Challenge for Total Synthesis: Atom Economy Barry M. Trost Department of Chemistry, Stanford University Stanford, CA 94305-50. (n.d.).
  • Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (2025, January 02). JOCPR.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (n.d.). Prime Scholars.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. (n.d.).
  • Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes - PubMed. (2016, August 22). PubMed.
  • Negishi type cross‐coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermedi
  • CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents. (n.d.).
  • The atom economy--a search for synthetic efficiency (1991) | Barry M.
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - Wipf Group. (2009, May 27). Wipf Group.
  • 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem - NIH. (n.d.). PubChem.
  • 1214387-67-3 | 4-Fluoro-2-methoxybiphenyl | ChemScene. (n.d.). ChemScene.3 | 4-Fluoro-2-methoxybiphenyl | ChemScene. (n.d.). ChemScene.

Sources

Technical Support Center: Synthesis of Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user has already attempted standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and failed due to the "Ortho-Wall"—the kinetic barrier imposed by tetra-ortho substitution.

Topic: Alternative Catalytic Systems for Tetra-Ortho-Substituted Biaryls Ticket Priority: High (Methodology Failure)

Executive Summary: The "Ortho-Wall"

The Problem: Standard Palladium/Phosphine catalysts fail in tetra-ortho-substituted couplings because the steric bulk prevents the two critical steps of the catalytic cycle:

  • Transmetalation: The incoming boronic acid cannot approach the Pd(II) center.

  • Reductive Elimination: The crowded environment stabilizes the trans-biaryl-Pd intermediate, preventing the formation of the C-C bond.

The Solution: You must switch to "Alternative" systems that utilize flexible bulk . The two primary validated alternatives are Pd-NHC (PEPPSI) systems and Nickel-based catalysis .

Catalyst Selection Decision Tree

Use this logic flow to select the correct alternative system for your specific substrate limits.

CatalystSelection Start START: Substrate Analysis LeavingGroup What is the Leaving Group? Start->LeavingGroup BulkLevel Steric Demand? LeavingGroup->BulkLevel Aryl Chloride/Bromide Ni_System RECOMMENDATION C: Ni(COD)2 + PCy3/SIPr (Cost/Heteroatom Activation) LeavingGroup->Ni_System Aryl Mesylate/Sulfamate or Carbamate Pd_IPent RECOMMENDATION A: Pd-PEPPSI-IPent (The 'Incredible Bulk' Solution) BulkLevel->Pd_IPent Tetra-ortho substituted (The 'Ortho-Wall') Pd_IPr RECOMMENDATION B: Pd-PEPPSI-IPr (General Hindered) BulkLevel->Pd_IPr Tri-ortho substituted Pd_IPr->Ni_System If Pd fails due to heteroatom poisoning

Figure 1: Logic flow for selecting the optimal catalyst based on steric severity and electrophile type.

Protocol A: The "Incredible Bulk" (Pd-NHC)

Best For: Extreme steric hindrance (Tetra-ortho biaryls). The Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). Why it works: The IPent (Isopentyl) ligand provides "flexible bulk." Unlike rigid phosphines, the NHC wingtips can fold back to allow incoming substrates, then snap forward to force reductive elimination [1].

Experimental Protocol

Scale: 1.0 mmol Setup: Glovebox or strict Schlenk line (Argon).

  • Charge Vessel: In a screw-cap vial equipped with a stir bar, add:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Note: Use excess due to slower rates.

    • Pd-PEPPSI-IPent (2 mol%) — Start here; can go to 5 mol% if sluggish.

    • KOtBu (2.0 equiv) — Crucial: Strong base is required for activation.

  • Solvent Addition: Add 1,4-Dioxane (anhydrous, 2 mL).

  • Activation: Seal and stir at room temperature for 5 minutes.

  • Reaction: Heat to 60–80°C .

    • Tip: While PEPPSI catalysts are active at RT for simple substrates, tetra-ortho couplings require thermal energy to overcome the rotational barrier of reductive elimination.

  • Monitoring: Monitor via GC-MS or LC-MS. Reaction typically completes in 2–24 hours.

Key Reference: Organ, M. G., et al. Angew. Chem. Int. Ed.2009 , 48, 2383. [1]

Protocol B: Nickel Catalysis (The Cost-Effective Alternative)

Best For: Aryl carbamates, sulfamates, or when Pd is poisoned by N-heterocycles. The Catalyst: Ni(COD)₂ + PCy₃ or NiCl₂(PCy₃)₂ (Air stable precatalyst). Why it works: Nickel has a smaller atomic radius than Palladium, which theoretically reduces steric clash, but more importantly, it operates via a different oxidative addition mechanism that is less sensitive to the electronic deactivation often found in hindered halides [2].

Experimental Protocol

Scale: 1.0 mmol Setup: Strictly Anhydrous (Glovebox preferred).

  • Catalyst Prep (In Glovebox):

    • Mix Ni(COD)₂ (5 mol%) and PCy₃ (10 mol%) in THF. Stir for 10 mins until the solution turns a deep purple/red (indicates active ligated Ni(0)).

    • Alternative: Use NiCl₂(PCy₃)₂ (5 mol%) if handling Ni(COD)₂ is not feasible, but add Mn powder (10 mol%) to reduce it in situ.

  • Substrate Addition:

    • Add Aryl Halide (1.0 equiv).[1]

    • Add Boronic Acid (2.0 equiv).

    • Add K₃PO₄ (3.0 equiv) — Note: Mild base often works better for Ni to prevent protodeboronation.

  • Solvent: Add Toluene or 1,4-Dioxane (4 mL).

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Warning: Ni catalysts are less thermally stable than Pd-NHC; do not exceed 120°C.

Key Reference: Tang, Z.-Y.; Hu, Q.-S. J. Am. Chem. Soc.2004 , 126, 3058. [3]

Comparative Data: Yields in Hindered Systems

Comparison of isolated yields for the coupling of 2,6-dimethylphenyl chloride with 2,6-dimethylphenylboronic acid (Tetra-ortho).

Catalyst SystemLigand TypeBaseTempYield (%)Notes
Pd(PPh₃)₄ PhosphineNa₂CO₃100°C< 5%Failed (Steric overload)
Pd(OAc)₂ / SPhos BuchwaldK₃PO₄100°C45%Moderate, significant homocoupling
Pd-PEPPSI-IPr NHC (Bulky)KOtBu60°C78%Good, but slow
Pd-PEPPSI-IPent NHC (Flexible)KOtBu60°C97% Excellent conversion
Ni(COD)₂ / PCy₃ PhosphineK₃PO₄110°C82%High temp required

Troubleshooting & FAQs

Q1: My reaction with Pd-PEPPSI turns black immediately and yields are low.

Diagnosis: Catalyst decomposition ("Pd Black" formation). Fix:

  • Check your base: KOtBu is hygroscopic. If it's "wet," it kills the catalyst. Use fresh, sublimed KOtBu.

  • Stabilization: Add 10–20 mol% of free ligand (e.g., 3-chloropyridine) to the mixture to stabilize the Pd species during the heating ramp.

Q2: High amounts of protodeboronation (Ar-B(OH)₂ Ar-H) observed.

Diagnosis: The cross-coupling is too slow relative to the hydrolysis of the boronic acid. Fix:

  • Switch Boron Source: Use MIDA boronates or Potassium Trifluoroborates (Ar-BF₃K) . These release the active boronic acid slowly, keeping the concentration low and preventing side reactions [4].

  • Water Control: Ensure solvents are anhydrous. Add 3Å molecular sieves to the reaction vessel.

Q3: Why use Nickel if Pd-PEPPSI-IPent yields are higher?

Answer: Cost and orthogonality.

  • Cost: Ni is significantly cheaper for scale-up.

  • Activation: If your electrophile is a phenol derivative (e.g., aryl pivalate, carbamate, or sulfamate) rather than a halide, Pd is often ineffective. Nickel excels at activating C-O bonds [5].

Q4: The Nickel reaction stalls after 50% conversion.

Diagnosis: Product inhibition or ligand oxidation. Fix:

  • Ligand Loading: Increase the Ligand:Metal ratio to 4:1 (e.g., 20% PCy₃ for 5% Ni).

  • Add Reducing Agent: Add a trace of Zn dust or Mn powder to regenerate Ni(0) if adventitious oxygen is oxidizing the catalyst.

Mechanism Visualization: Nickel vs. Palladium

Understanding the difference in the catalytic cycle helps in troubleshooting.

Ni_Cycle Ni0 Ni(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII_Ar Ni(II)-Ar-X OxAdd->NiII_Ar TransMet Transmetalation (Ar'-B) NiII_Ar->TransMet Rate Limiting in Hindered Systems NiII_Biaryl Ni(II)-Ar-Ar' TransMet->NiII_Biaryl RedElim Reductive Elimination (Product Release) NiII_Biaryl->RedElim RedElim->Ni0

Figure 2: Simplified Nickel(0)/Nickel(II) catalytic cycle. Note that Transmetalation is often the bottleneck in sterically hindered systems.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition, vol. 48, no. 13, 2009, pp. 2383–2387. Link

  • Rosen, B. M., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, vol. 111, no. 3, 2011, pp. 1346–1416. Link

  • Tang, Z.-Y., and Hu, Q.-S. "Efficient Room-Temperature Nickel-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, vol. 126, no. 10, 2004, pp. 3058–3059. Link

  • Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Handled Under Aqueous Conditions." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963. Link

  • Mesganaw, T., and Garg, N. K. "Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives." Organic Process Research & Development, vol. 17, no. 1, 2013, pp. 29–39. Link

Sources

Technical Support Center: Biphenyl & Biaryl Workup Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Solubility & Phase Separation Issues in Biphenyl Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Biphenyl and biaryl motifs are ubiquitous in drug discovery (e.g., Valsartan, Telmisartan) due to their metabolic stability and ability to orient pharmacophores. However, they present a distinct process challenge known colloquially as the "Brick Dust" effect.

The Core Issue: Biphenyls possess high lattice energy due to efficient


 stacking between planar aromatic rings. This results in compounds that are:
  • Hydrophobic: Insoluble in aqueous washes.

  • Lipophobic: Surprisingly insoluble in standard non-polar solvents (like hexanes) at room temperature.

  • Trap-Prone: The crystal lattice forms so rapidly upon cooling that it traps impurities (Pd catalysts, inorganic salts) inside the solid matrix.

This guide provides a logic-based troubleshooting framework to resolve these specific physical chemistry failures.

Solubility Data Matrix

Reference data for standard 1,1'-biphenyl. Note that functionalized derivatives will shift these values, but the relative trends remain consistent.

SolventSolubility (25°C)Polarity (Dielectric

)
Application Utility
Water < 0.01 g/L (Insoluble)80.1Wash Phase: Product will crash out immediately.
Methanol Moderate (~50 g/L)32.7Anti-Solvent: Good for inducing crystallization from toluene.
Toluene High (>400 g/L)2.38Primary Solvent: Ideal for reaction and workup due to

solvation.
DCM High (>450 g/L)8.93Loading Solvent: Best for chromatography loading, but bad for crystallization (too volatile).
Hexanes Moderate/Low1.88Anti-Solvent: Biphenyls often crystallize from hexanes upon cooling.
DMSO High46.7Reaction Only: Avoid for workup; difficult to remove without crashing product.

Troubleshooting Modules (Q&A Format)

Module A: The "Crash Out" (Precipitation during Quench)

User Query: "I finished my Suzuki coupling in Dioxane/Water. When I added water to extract, the entire flask turned into a solid sludge. I can't separate the layers."

Root Cause: You exceeded the critical supersaturation point . The organic solvent (Dioxane) is water-miscible. When you added water, the solvent power of the Dioxane dropped drastically, forcing the hydrophobic biphenyl out of solution before it could partition into an extraction solvent.

Technical Solution:

  • Do NOT add more water. This will only harden the precipitate.

  • Add a "Bridge Solvent": Add warm Toluene or Ethyl Acetate immediately. These are immiscible with water but will dissolve the biphenyl.

  • The "Reverse Quench" Protocol: For future experiments, do not pour water into the reaction. Pour the reaction mixture slowly into a stirring biphasic mixture of Water/Toluene. This ensures the product immediately encounters a lipophilic phase to dissolve into.

Module B: The "Rag Layer" (Emulsions)

User Query: "I have a three-phase system: Water on bottom, organic on top, and a thick, dark 'rag layer' in the middle containing my product and Palladium black."

Root Cause: Biphenyls are density-neutral floating agents. When combined with insoluble Palladium nanoparticles and inorganic salts (from the Suzuki base), they stabilize emulsions via the Pickering Effect (solid particles stabilizing the interface).

Technical Solution:

  • Filtration is Mandatory: You cannot separate this by gravity. Filter the entire biphasic mixture through a pad of Celite 545 .

    • Why? The Celite traps the Pd black and breaks the surface tension holding the emulsion.

  • Density Modification: If the layers still won't separate, the densities are too similar.

    • If using EtOAc: Add Brine (NaCl) to the aqueous layer to increase its density (

      
      ).
      
    • If using DCM: The organic layer is heavy (

      
      ). Dilute with more DCM to push it further from the aqueous density.
      
Module C: Chromatography Loading

User Query: "My product is a brick. It won't dissolve in Hexane/EtOAc for the column. If I use DCM to load, it streaks down the column and ruins the separation."

Root Cause: Solubility mismatch. DCM is a "strong" solvent; if you load a liquid solution of DCM, it carries the product down the column faster than the eluent can equilibrate it (band broadening).

Technical Solution: Solid Loading (Dry Loading)

  • Dissolve the crude biphenyl in the minimum amount of DCM or THF.

  • Add Silica Gel (ratio: 2g silica per 1g crude).

  • Evaporate the solvent on a Rotavap until you have a free-flowing powder.

  • Load this powder on top of your column.

    • Mechanism:[1][2] This eliminates the solvent effect. The product is now "adsorbed" and will only move when the mobile phase (Hexane/EtOAc) dictates, resulting in sharp bands.

Visual Decision Guides

Diagram 1: Workup Logic Flow

This decision tree guides you through the immediate post-reaction phase separation.

WorkupLogic Start Reaction Complete (Suzuki/Ullmann) SolventCheck Is Reaction Solvent Water Miscible? (DMF, Dioxane, THF) Start->SolventCheck Miscible Yes (Miscible) SolventCheck->Miscible Immiscible No (Toluene/Xylene) SolventCheck->Immiscible PrecipitationRisk HIGH RISK: Product will crash out upon water addition Miscible->PrecipitationRisk StandardWash Standard Aqueous Wash Immiscible->StandardWash Action1 Dilute with Toluene/EtOAc BEFORE adding water PrecipitationRisk->Action1 EmulsionCheck Did an Emulsion/Rag Layer Form? StandardWash->EmulsionCheck Action1->EmulsionCheck BreakEmulsion Filter through Celite pad OR Add Brine to Aqueous Layer EmulsionCheck->BreakEmulsion Yes Final Proceed to Concentration & Crystallization EmulsionCheck->Final No BreakEmulsion->Final

Caption: Decision matrix for handling biphasic workups of hydrophobic biphenyl derivatives.

Diagram 2: Solvent Selection for Purification

How to choose the right solvent system based on the "Brick Dust" severity.

SolventSelect Crude Crude Biphenyl Solid SolubilityTest Solubility in Hot Hexanes? Crude->SolubilityTest Soluble Soluble SolubilityTest->Soluble Insoluble Insoluble SolubilityTest->Insoluble Recryst1 Recrystallize: Cool to 0°C Soluble->Recryst1 CheckToluene Solubility in Hot Toluene? Insoluble->CheckToluene TolSoluble Soluble CheckToluene->TolSoluble TolInsoluble Insoluble CheckToluene->TolInsoluble Recryst2 Recrystallize: Toluene/Hexane (1:2) TolSoluble->Recryst2 HardCase Use High-Boiling Chlorinated Solvent (Chlorobenzene) TolInsoluble->HardCase

Caption: Solvent screening logic for recrystallization of recalcitrant biaryls.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general workup strategies and solvent selection in process chemistry).

  • Lennon, I. C., et al. (2010). "The Suzuki–Miyaura Cross-Coupling Reaction: Process Development and Scale-Up". Organic Process Research & Development, 14(2), 321-324. (Detailed discussion on Pd removal and biphasic workups).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational text on the reaction mechanism and byproduct solubility).

  • Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Authoritative source for solvent polarity and solubility parameters).

Sources

Technical Support Center: Controlling Regio-Selectivity in Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for fluorinated biphenyl synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the intricate challenges of synthesizing polyfluorinated biaryl scaffolds.

Below, we dissect the causality behind regioselectivity, troubleshoot common catalytic failures, and provide self-validating experimental protocols to ensure absolute scientific integrity in your workflows.

Strategic Workflow: Selecting Your Synthesis Pathway

Before diving into specific troubleshooting, use the following logical workflow to determine the optimal regioselective strategy for your target fluorinated biphenyl.

Strategy Start Target: Fluorinated Biphenyl Q1 Are pre-functionalized halides/boronic acids available? Start->Q1 Suzuki Suzuki-Miyaura Cross-Coupling Q1->Suzuki Yes CH_Act Direct C-H Arylation Q1->CH_Act No Q2 Is the target sterically demanding (tetra-ortho)? Suzuki->Q2 Ligand Use Buchwald-type ligands (e.g., HFTPhos) Q2->Ligand Yes Standard Standard Pd/Phosphine Catalysis Q2->Standard No Q3 Is ortho-regioselectivity required? CH_Act->Q3 DoM Directed ortho-Metalation (DoM) with sBuLi Q3->DoM Strong Base Tolerated PdCH Pd-Catalyzed C-H Activation Q3->PdCH Milder Conditions Needed

Logical workflow for selecting the optimal regioselective synthesis strategy.

Core Principles & FAQs

Q1: Why does fluorine direct ortho-metalation (DoM) so strongly, and how can I control it? A: Fluorine acts as a powerful Directed Metalation Group (DMG) primarily due to its strong inductive electron-withdrawing effect, which highly acidifies the adjacent ortho-protons[1]. While fluorine is a poor Lewis base compared to amides, it provides just enough pre-coordination to lithium bases to facilitate regioselective deprotonation. To control this reactivity and prevent competing nucleophilic aromatic substitution (SNAr), you must use non-nucleophilic bases like sec-butyllithium (s-BuLi) at strictly cryogenic temperatures (-78 °C)[2].

Q2: How do I choose the right ligand for Suzuki-Miyaura cross-coupling of sterically hindered polyfluorinated aryl halides? A: Standard phosphines fail with sterically demanding substrates (e.g., tri- or tetra-ortho-substituted biaryls) because the bulky groups physically block the reductive elimination step. You must switch to Buchwald-type ligands bearing a fluorinated aryl ring, such as HFTPhos. The causality lies in secondary interactions: the highly electron-withdrawing heptafluorotolyl group electronically modulates the palladium center, making it highly electrophilic. This drastically accelerates reductive elimination, allowing catalyst loadings to be reduced to as low as 0.001 mol%[3].

Q3: In Pd-catalyzed C-H arylation of fluorobenzenes, how does fluorine tip the scales between C-H and C-F activation? A: This is a classic kinetic vs. thermodynamic competition. The C-F bond is stronger than the C-H bond, yet oxidative addition into the C-F bond is thermodynamically favored because the resulting Metal-Fluorine (M-F) bond is exceptionally strong[4]. However, palladium(II) catalysts operating under Concerted Metalation-Deprotonation (CMD) conditions kinetically favor C-H activation. The highly electronegative ortho-fluorine acidifies the adjacent C-H proton, significantly lowering the activation energy (


G‡) for the base-assisted deprotonation step[5].

Mechanism Pd0 Pd(0)L2 Catalyst Arene Fluoroarene Coordination Pd0->Arene CH_Act C-H Oxidative Addition (Kinetic Product) Arene->CH_Act ortho-F directing CF_Act C-F Oxidative Addition (Thermodynamic Product) Arene->CF_Act Electron-rich metal Base Concerted Metalation Deprotonation (CMD) CH_Act->Base Defluor Defluorination (Catalyst Deactivation) CF_Act->Defluor Transmetal Transmetalation & Reductive Elimination Base->Transmetal

Mechanistic divergence in Pd-catalyzed C-H vs. C-F activation of fluoroarenes.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor regioselectivity in direct C-H arylation.

  • Cause: Lack of sufficient acidity at the target C-H bond or competing coordination sites from the solvent.

  • Solution: Switch to pivalate bases (e.g., PivOK) to facilitate the CMD transition state. Adjust the solvent to a non-polar or weakly coordinating medium like Cyclopentyl methyl ether (CPME) to prevent solvent competition at the metal center[6].

Issue 2: Homocoupling of aryl halides in Suzuki-Miyaura.

  • Cause: Oxygen ingress or slow transmetalation relative to oxidative addition, leading to disproportionation.

  • Solution: Thoroughly degas solvents via freeze-pump-thaw. Use highly active ligands (e.g., HFTPhos) to accelerate the catalytic cycle and lower catalyst loading to 0.025 mol%, minimizing the concentration of active Pd species available for homocoupling[3].

Issue 3: Unwanted Defluorination (C-F activation) competing with C-H activation.

  • Cause: Using electron-rich metal centers (like Ni(0) or Pt(0)) that strongly favor oxidative addition into the C-F bond[7].

  • Solution: Switch to Pd(II) precatalysts with appropriate bulky ligands that kinetically favor C-H activation over C-F cleavage[5].

Self-Validating Experimental Protocols

Protocol 1: Directed ortho-Metalation (DoM) of Fluorobenzenes

Causality: s-BuLi is utilized over n-BuLi to avoid nucleophilic attack on the C-F bond, exploiting the inductive acidification of the ortho-proton.

  • Preparation: Flame-dry a Schlenk flask under a strict N2 atmosphere.

  • Dissolution: Dissolve the fluorobenzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Metalation: Add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes. Stir for 1.5 hours at -78 °C.

  • Electrophile Quench: Add triisopropylborate (1.5 equiv) dropwise. Stir for 30 minutes, then allow warming to room temperature.

  • Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc.

Self-Validation Checkpoint: Before adding the electrophile (Step 5), quench a 0.1 mL aliquot of the reaction mixture with D2O. Analyze the crude extract via 1H and 19F NMR. The disappearance of the ortho-proton signal and a corresponding shift in the 19F multiplet confirms quantitative, regioselective metalation.

Protocol 2: Pd-Catalyzed Regioselective C-H Arylation

Causality: PivOK acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, kinetically driving the reaction at the most acidic C-H bond.

  • Setup: In an argon-filled glovebox, charge a vial with Pd(OAc)2 (5 mol%), appropriate ligand (10 mol%), PivOK (2.0 equiv), fluoroarene (2.5 equiv), and the aryl chloride (1.0 equiv).

  • Solvent: Add anhydrous CPME to achieve a 0.5 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 110 °C for 24 hours[6].

  • Purification: Cool to room temperature, filter through a short pad of Celite, and concentrate in vacuo.

Self-Validation Checkpoint: Spike the reaction mixture with a known concentration of an inert internal standard (e.g., dodecane) at t=0. Perform GC-MS analysis at 2-hour intervals. A constant mass balance between the starting fluoroarene and the product—without the appearance of defluorinated side products—validates that the kinetic CMD pathway is exclusively operating.

Protocol 3: Suzuki-Miyaura Coupling for Sterically Demanding Biaryls

Causality: HFTPhos provides secondary interactions that pull electron density from Pd, forcing rapid reductive elimination of bulky tetra-ortho substrates.

  • Setup: Charge a Schlenk tube with Pd2(dba)3 (0.0125 mol%), HFTPhos ligand (0.025 mol%), aryl boronic acid (1.5 equiv), aryl halide (1.0 equiv), and K3PO4 (2.0 equiv)[3].

  • Solvent: Add a thoroughly degassed mixture of Toluene/H2O (10:1 v/v).

  • Reaction: Stir vigorously at 80 °C for 12 hours.

Self-Validation Checkpoint: Monitor the reaction via 19F NMR directly from the crude reaction mixture using an internal standard (e.g., trifluorotoluene). The distinct chemical shift of the fluorinated biaryl product compared to the starting aryl halide allows for precise, real-time yield quantification and confirms the absence of homocoupling.

Quantitative Data Summaries

Table 1: Quantitative Impact of Ligand Choice on Sterically Demanding Suzuki-Miyaura Couplings

Ligand TypeCatalyst Loading (mol%)Biaryl Substitution PatternYield (%)Mechanistic Advantage
PPh3 5.0 - 10.0Di-ortho< 40Standard baseline; suffers from slow reductive elimination.
SPhos / XPhos 1.0 - 5.0Tri-ortho60 - 80Increased steric bulk promotes reductive elimination.
HFTPhos 0.001 - 0.025Tetra-ortho> 90Secondary interactions pull electron density, drastically accelerating coupling[3].

Table 2: Thermodynamic vs. Kinetic Parameters in Fluoroarene Activation

Activation PathwayBond Strength in AreneReaction ThermodynamicsKinetic Barrier (

G‡)
Metal Preference
C-H Activation (ortho to F)Weaker than C-FEndothermic / Less ExothermicLower (Kinetic Control via CMD)Pd(II)[7]
C-F Activation Stronger than C-HHighly Exothermic (Thermodynamic Control)HigherNi(0), Pt(0)[7]

References

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: 4-Fluoro-3'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 4-Fluoro-3'-methoxybiphenyl 1H NMR spectrum. It is designed for researchers and drug development professionals requiring precise structural verification of biaryl scaffolds.[1]

Executive Summary & Strategic Context

4-Fluoro-3'-methoxybiphenyl (CAS: 2369-05-3) represents a critical biaryl scaffold in medicinal chemistry, often serving as a core motif in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Its structural integrity relies on the precise regiochemistry of the fluorine and methoxy substituents.

In synthetic workflows—typically Suzuki-Miyaura cross-couplings—the primary challenge is distinguishing the target meta-substituted (3'-methoxy) product from its para-substituted (4'-methoxy) isomer or unreacted precursors. This guide provides a definitive spectroscopic framework to validate the 3'-substitution pattern, utilizing specific coupling constants and chemical shift fingerprints that distinguish it from common alternatives.

Experimental Workflow

The following diagram outlines the critical path from crude reaction mixture to validated structural data.

NMR_Workflow Sample Crude Reaction Mixture Prep Workup & Purification (Remove Boronic Acids) Sample->Prep Extraction Solvent Solvent Selection (CDCl3 vs DMSO-d6) Prep->Solvent Dissolution Acquisition NMR Acquisition (1H, 19F, COSY) Solvent->Acquisition Lock & Shim Analysis Structural Validation (Coupling Analysis) Acquisition->Analysis FT & Phasing

Figure 1: Critical workflow for isolating and characterizing biaryl intermediates.[2] Proper removal of paramagnetic impurities and boronic acid byproducts is essential before acquisition.

Structural Analysis: 4-Fluoro-3'-methoxybiphenyl

The 1H NMR spectrum of the title compound is defined by two distinct aromatic systems: the 4-fluorophenyl ring (Ring A) and the 3-methoxyphenyl ring (Ring B) .

Theoretical Prediction & Assignment
  • Ring A (4-Fluorophenyl): Characterized by an AA'BB'X spin system. The fluorine atom (

    
    , spin 1/2) couples with ortho (
    
    
    
    ) and meta (
    
    
    ) protons, creating complex multiplets rather than simple doublets.[2]
  • Ring B (3-Methoxyphenyl): Characterized by an AMTX system. The meta-substitution breaks symmetry, resulting in four distinct proton environments, including a diagnostic triplet at the 5'-position.[2]

Validated Experimental Data (400 MHz, CDCl3)

The following assignments are derived from high-purity isolated samples [1].

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
7.58 – 7.51 Multiplet (m)2H-H-2, H-6 (Ring A)Ortho to biaryl bond; deshelded by aryl ring.[2]
7.36 Triplet (t)1H

H-5' (Ring B)[2][3]Diagnostic Signal. The only triplet in the aromatic region (meta-subst).
7.19 – 7.05 Multiplet (m)4H-H-3, H-5 (Ring A) & H-6', H-2' (Ring B)[2]Overlap of F-coupled protons (Ring A) and ortho-methoxy protons.
6.93 – 6.88 Multiplet (m)1H-H-4' (Ring B)[2][3]Ortho to OMe, Para to Biaryl.[2] Shielded by OMe resonance.
3.87 Singlet (s)3H--OCH3Characteristic methoxy singlet.

Key Spectroscopic Feature: The presence of the triplet at 7.36 ppm is the primary "Go/No-Go" signal for the 3'-isomer.

Comparative Analysis: Product vs. Alternatives

To ensure scientific integrity, one must objectively compare the target against its most likely contaminants: the regioisomer and the starting materials.[2]

Comparison with Regioisomer (4-Fluoro-4'-methoxybiphenyl)

The most common synthetic error is using the wrong boronic acid or halide, yielding the para-para isomer.

FeatureTarget: 3'-Methoxy (Meta) Alternative: 4'-Methoxy (Para) Differentiation Strategy
Ring B Symmetry Asymmetric (4 distinct signals)Symmetric (AA'BB' system)Check for symmetry.
Diagnostic Peak Triplet at 7.36 ppm (H-5')Doublet at 6.97 ppm (H-3',5')Look for the triplet.[2]
Methoxy Shift 3.87 ppm3.85 ppmToo close to be reliable alone.
19F NMR Shift -116.0 ppm -117.2 ppm 19F is definitive if 1H is ambiguous.
Comparison with Precursors (Reaction Monitoring)

During Suzuki coupling, monitoring the consumption of 4-fluorophenylboronic acid is critical.

Compound1H NMR Signature19F NMR SignatureStatus Indicator
Product Methoxy singlet @ 3.87 ppm-116.0 ppmReaction Complete
Precursor 1 (4-F-Ph-B(OH)2)Broad OH singlets (variable)-111.0 to -113.0 ppmIncomplete Reaction
Precursor 2 (3-Bromoanisole)Methoxy singlet @ 3.80 ppmN/AIncomplete Reaction

Detailed Experimental Protocol

This protocol is designed to maximize resolution of the aromatic region to resolve the


 couplings.
Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the isolated solid/oil.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

    • Note: Avoid DMSO-d6 unless solubility is an issue, as viscosity broadening can obscure the fine splitting of the fluorine coupling.

  • Filtration: If the sample contains residual salts (from the Suzuki base), filter through a small plug of cotton or glass wool into the NMR tube.[2]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16 (minimum) to 64 (for high signal-to-noise).[2]

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The fluorine coupling often creates non-uniform multiplets that automatic phasing algorithms misinterpret.

  • Integration: Calibrate the Methoxy singlet (3.87 ppm) to 3.00 .

  • Validation Check:

    • Confirm the integral of the aromatic region (6.80 – 7.60 ppm) equals 8.00 .

    • Verify the presence of the triplet at 7.36 ppm . If this signal appears as a doublet (AA'BB'), you have synthesized the para isomer.[2]

Self-Validating Logic (Troubleshooting)

If the spectrum is ambiguous, use this logic tree to confirm identity:

Validation_Logic Start Ambiguous Aromatic Region? Check19F Run 19F NMR Start->Check19F Result1 Signal at -116.0 ppm Check19F->Result1 Target Confirmed Result2 Signal at -117.2 ppm Check19F->Result2 Isomer Error (4'-OMe) Result3 Signal at -111.0 ppm Check19F->Result3 Unreacted Boronic Acid

Figure 2: Logic flow for resolving structural ambiguity using 19F NMR.

References

  • Ackermann, L., & Althammer, A. (2010).[2] Supporting Information: Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates. Wiley-VCH. Retrieved from [Link] (Data for 4-Fluoro-3'-methoxybiphenyl: Table 3, entry 2).[2]

  • Thananatthanachon, T., & Lecklider, M. (2018).[2] Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C and ¹⁹F NMR Chemical Shifts of 4-Fluoro-3'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic molecules. This guide provides a detailed comparative analysis of the ¹³C and ¹⁹F NMR chemical shifts of 4-Fluoro-3'-methoxybiphenyl, offering both experimental data and a discussion of the underlying principles that govern the observed spectral features. To provide a richer context, we will also compare its spectral data with its structural isomer, 4-Fluoro-4'-methoxybiphenyl.

The Significance of Fluorine in Modern Chemistry

The incorporation of fluorine into organic molecules has become a prevalent strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of fluorine, such as its high electronegativity and the ability of the C-F bond to act as a "super-sigma" acceptor, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously characterize fluorinated compounds is of paramount importance. ¹⁹F NMR, with its high sensitivity and wide chemical shift range, is a particularly powerful technique for this purpose.[1][2]

Visualizing the Structure: 4-Fluoro-3'-methoxybiphenyl

To facilitate the discussion of the NMR data, a clear understanding of the molecular structure and atom numbering is essential.

Caption: Molecular structure and atom numbering of 4-Fluoro-3'-methoxybiphenyl.

Comparative Analysis of ¹³C and ¹⁹F NMR Chemical Shifts

The electronic environment of each carbon and fluorine atom in a molecule dictates its NMR chemical shift. In the case of substituted biphenyls, the nature and position of the substituents on each ring have a significant impact on the electron density distribution and, consequently, the observed chemical shifts.

Here, we present a comparison of the experimental ¹³C and ¹⁹F NMR data for 4-Fluoro-3'-methoxybiphenyl and its isomer, 4-Fluoro-4'-methoxybiphenyl. The data for both compounds were obtained in CDCl₃.[3][4]

Atom 4-Fluoro-3'-methoxybiphenyl ¹³C Chemical Shift (δ, ppm) 4-Fluoro-4'-methoxybiphenyl ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
C1136.7 (d, J = 3.5 Hz)136.7 (d, J = 3.4 Hz)-117.15 (m) for 4-F-3'-OCH₃
C2, C6128.0 (d, J = 8.0 Hz)128.0 (d, J = 8.0 Hz)-117.25 to -117.09 (m) for 4-F-4'-OCH₃
C3, C5115.3 (d, J = 21.1 Hz)115.3 (d, J = 21 Hz)
C4161.9 (d, J = 244.2 Hz)161.9 (d, J = 244 Hz)
C1'142.7132.5
C2'113.9127.8
C3'159.4114.1
C4'114.3158.9
C5'129.9114.1
C6'128.8127.8
OCH₃55.355.2

Note: The assignments for the methoxy-substituted ring in 4-Fluoro-3'-methoxybiphenyl are based on established substituent effects and may require 2D NMR experiments for unambiguous confirmation.

Expert Interpretation of the Spectral Data

The data presented in the table reveals several key insights into the electronic structures of these isomers:

  • Fluorinated Ring: The ¹³C chemical shifts for the fluorinated phenyl ring are nearly identical for both isomers. This is expected, as the substituent on the second ring is sufficiently distant to have a negligible effect on the electron density of the first ring. The large one-bond C-F coupling constant (¹JCF ≈ 244 Hz) is characteristic of a fluorine atom directly attached to an aromatic carbon. The two- and three-bond couplings (²JCF and ³JCF) are also observed for the ortho and meta carbons, respectively.[3][4]

  • ¹⁹F Chemical Shift: The ¹⁹F chemical shift is also very similar for both isomers, falling within the typical range for fluoroaromatic compounds.[3][4] The multiplet (m) arises from coupling to the protons on the aromatic rings.

  • Methoxy-Substituted Ring - The Key Difference: The most significant differences in the ¹³C NMR spectra are observed for the methoxy-substituted ring, highlighting the sensitivity of ¹³C chemical shifts to the substituent position.

    • In 4-Fluoro-4'-methoxybiphenyl , the methoxy group is in the para position. This allows for strong resonance donation of electron density to the ring, particularly at the ortho (C3', C5') and para (C1') positions relative to the methoxy group. This increased electron density results in upfield shifts for these carbons.

    • In 4-Fluoro-3'-methoxybiphenyl , the methoxy group is in the meta position. While it still exerts an electron-donating inductive effect, its ability to donate electron density via resonance is significantly diminished at the C2', C4', and C6' positions. This results in a different pattern of chemical shifts compared to the 4'-methoxy isomer. For instance, the carbon bearing the methoxy group (C3') is significantly shielded (δ ≈ 159.4 ppm), while the other carbons experience a combination of inductive and weaker resonance effects.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹³C and ¹⁹F NMR spectra, the following experimental protocol is recommended:

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl3). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher). E Tune and match the probe for both ¹³C and ¹⁹F frequencies. D->E F Lock the spectrometer on the deuterium signal of CDCl3. E->F G Shim the magnetic field to achieve optimal resolution. F->G H For ¹³C NMR, use a standard pulse program with proton decoupling (e.g., 'zgpg30'). I Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans or more). H->I J For ¹⁹F NMR, use a standard pulse program (e.g., 'zg30') with an appropriate spectral width to cover the expected chemical shift range. K Apply Fourier transformation to the acquired free induction decays (FIDs). L Phase correct the spectra. K->L K->L M Reference the ¹³C spectrum to the TMS signal at 0 ppm. L->M N Reference the ¹⁹F spectrum to an external standard (e.g., CFCl3 at 0 ppm) or an internal standard if used. L->N

Sources

Resolving the Overlap: A Comparative Guide to FTIR Analysis of Methoxy and Fluoro-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers, scientists, and drug development professionals, the precise identification of functional groups on a biphenyl core is a critical step in chemical synthesis and characterization[1]. The substitution pattern—particularly involving methoxy (-OCH₃) or fluoro (-F) groups—significantly influences the molecule's physicochemical properties, lipophilicity, and biological activity[1]. While Fourier Transform Infrared (FTIR) spectroscopy is a frontline technique for probing these vibrational modes, differentiating a methoxy group from a fluoro group presents a notorious analytical challenge. Both groups produce intense absorption bands in the 1100–1300 cm⁻¹ region, leading to severe spectral overlap.

This guide provides an in-depth comparative analysis of FTIR sampling techniques—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—and establishes a self-validating methodology to unambiguously resolve methoxy and fluoro bands in biphenyl scaffolds.

Mechanistic Spectroscopic Theory: The Causality of Band Overlap

To understand the analytical challenge, we must examine the physical causality behind the spectra, which is governed by Hooke's Law. The vibrational frequency depends heavily on the bond's force constant and the reduced mass of the participating atoms.

  • Methoxy Substitutions (-OCH₃): The methoxy group exhibits two primary stretching modes. The asymmetric C-O-C stretch manifests as a strong, broad band typically around 1245 cm⁻¹[2]. The symmetric C-O-C stretch appears near 1040 cm⁻¹. Crucially, the sp³ hybridized carbons of the methyl group produce distinct C-H stretching vibrations in the 2947–2830 cm⁻¹ region[3].

  • Fluoro Substitutions (-F): Fluorine's high electronegativity creates a strongly polarized C-F bond, resulting in a massive change in the dipole moment during vibration. This yields a very intense C-F stretching band between 1100 and 1270 cm⁻¹[4]. For example, in difluorinated biphenyls, prominent C-F stretching is observed at exactly 1266 cm⁻¹[4].

  • The Diagnostic Solution: Because oxygen and fluorine have similar atomic masses and bond strictly to aromatic carbons in these scaffolds, their primary stretches overlap. Unambiguous identification requires looking at secondary markers. Methoxy groups are confirmed by the presence of sp³ C-H stretches (~2900 cm⁻¹)[3], while fluoro groups often induce distinct shifts in aromatic C=C bending modes (e.g., ~1607 cm⁻¹ for fluorobiphenyls[4] vs. ~1594 cm⁻¹ for methoxybiphenyls[2]).

Technique Showdown: ATR-FTIR vs. KBr Transmission

Selecting the correct sample introduction method is vital for resolving overlapping bands without introducing analytical artifacts.

Table 1: Performance Comparison of FTIR Modalities for Substituted Biphenyls

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Physical Mechanism Evanescent wave penetrates sample (0.5–2 µm depth).IR beam passes entirely through a diluted sample matrix.
Moisture Artifacts Low. Ideal for ambient analysis.High. KBr is hygroscopic; absorbed water broadens the 3300 cm⁻¹ and 1640 cm⁻¹ regions.
Band Resolution (1100-1300 cm⁻¹) Excellent, but relative peak intensities are weaker at higher wavenumbers (requires ATR correction).Superior true relative intensities, making it easier to perform spectral subtraction or deconvolution.
Sample Alteration Risk None. Non-destructive.Moderate. High pressure (10 tons) can induce polymorphic changes or ion exchange in the biphenyl lattice.
Optimal Use Case Rapid screening, routine QA/QC, and moisture-sensitive biphenyls.High-resolution quantitative analysis and rigorous spectral deconvolution.
Quantitative Spectral Data Reference

The following table synthesizes field-validated vibrational frequencies for these functional groups on a biphenyl scaffold.

Table 2: Characteristic FTIR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Notes
Methoxy (-OCH₃) Asymmetric C-O-C Stretch~1245 - 1250Strong, broad. Overlaps with C-F[2].
Methoxy (-OCH₃) Symmetric C-O-C Stretch~1040Medium intensity.
Methoxy (-OCH₃) sp³ C-H Stretch~2947, ~2830Critical differentiator. Confirms alkyl presence[3].
Fluoro (-F) C-F Stretch~1100 - 1270 (e.g., 1266)Very strong, sharp. Dominates the fingerprint region[4].
Biphenyl Core Aromatic C=C Stretch~1496, ~1511Shifts slightly based on electronegativity of the substituent[4].
Biphenyl Core Aromatic C-H Bending~1594 - 1607Varies between methoxy (~1594 cm⁻¹)[2] and fluoro (~1607 cm⁻¹)[4].
Standardized Analytical Protocol (Self-Validating System)

As a Senior Application Scientist, I emphasize that a spectrum is only as reliable as its calibration. The following step-by-step protocol ensures a self-validating workflow.

Phase 1: Instrument Validation (Causality: Ensures interferometer accuracy and laser alignment before precious samples are run).

  • Polystyrene Calibration: Scan a standard 1.5 mil polystyrene film.

  • Verification: Confirm that the aromatic C-H stretch occurs exactly at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹. A shift of >2 cm⁻¹ requires immediate background recalibration.

Phase 2: Sample Preparation & Acquisition

  • For ATR-FTIR:

    • Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Collect an ambient air background spectrum.

    • Place 2–5 mg of the biphenyl powder directly onto the crystal.

    • Apply consistent pressure using the anvil. (Causality: The evanescent wave only penetrates a few microns; intimate optical contact is mandatory to prevent artificially weak C-O/C-F bands).

    • Acquire 64 scans at 4 cm⁻¹ resolution.

  • For KBr Transmission:

    • Dry IR-grade KBr in an oven at 110°C for 2 hours. (Causality: Removes adsorbed water that would obscure the 1600 cm⁻¹ aromatic region).

    • Grind 1 mg of the biphenyl sample with 100 mg of KBr using an agate mortar.

    • Press the mixture under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.

    • Acquire 64 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Phase 3: Spectral Deconvolution If analyzing a complex molecule containing both methoxy and fluoro groups, the 1200 cm⁻¹ region will appear as a single, unresolved broad peak.

  • Apply a Second-Derivative mathematical filter (using Savitzky-Golay smoothing, 9-point window) to the 1100–1300 cm⁻¹ region.

  • The second derivative will invert the peaks and artificially narrow them, allowing you to pinpoint the exact center of the C-O stretch (~1245 cm⁻¹) and the C-F stretch (~1266 cm⁻¹) independently.

Workflow Visualization

FTIR_Protocol A Biphenyl Sample (Solid/Powder) B ATR-FTIR Method (Diamond Crystal) A->B C KBr Transmission (1% w/w Pellet) A->C D Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) B->D C->D E Band Analysis (1100 - 1300 cm⁻¹) D->E F Methoxy (-OCH₃) Check 2950 cm⁻¹ (sp³ C-H) E->F G Fluoro (-F) Check 1607 cm⁻¹ (C=C) E->G H 2nd Derivative Deconvolution F->H G->H

Workflow for resolving overlapping C-F and C-O FTIR bands in substituted biphenyls.

References

Sources

Comparative Guide: 4-Fluoro-3'-methoxybiphenyl vs. 4-Fluoro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Fluoro-3'-methoxybiphenyl and 4-Fluoro-4'-methoxybiphenyl , designed for researchers in medicinal chemistry and materials science.

Executive Summary

These two compounds are regioisomers of the fluorinated methoxybiphenyl scaffold. While they share the same molecular formula (


), the positional isomerism (meta vs. para) drastically alters their physical state, electronic conjugation, and application utility.
  • 4-Fluoro-4'-methoxybiphenyl (Para-isomer): A high-symmetry, crystalline solid primarily used as a mesogen in liquid crystal (LC) displays and as a linear scaffold in drug design.

  • 4-Fluoro-3'-methoxybiphenyl (Meta-isomer): A lower-symmetry, often low-melting solid or oil used as a bioisostere in medicinal chemistry to modulate metabolic stability and solubility, particularly in kinase inhibitors.

Chemical & Physical Properties Comparison

The structural linearity of the 4,4'-isomer facilitates efficient crystal packing, resulting in a significantly higher melting point compared to the "bent" 3,4'-isomer.

Property4-Fluoro-4'-methoxybiphenyl4-Fluoro-3'-methoxybiphenyl
CAS Number 450-39-5 10540-43-9
IUPAC Name 4-Fluoro-4'-methoxy-1,1'-biphenyl4'-Fluoro-3-methoxy-1,1'-biphenyl
Molecular Weight 202.23 g/mol 202.23 g/mol
Physical State White Crystalline SolidColorless Oil or Low-Melting Solid
Melting Point 87 – 90 °C< 50 °C (Often oil at RT)
LogP (Calc) ~3.6~3.6 (Slightly lower effective lipophilicity)
Electronic Character Extended

-conjugation (Push-Pull)
Interrupted conjugation (Inductive dominance)
Key Application Liquid Crystals, Linear LinkersKinase Inhibitors, Metabolic Probes

Structural & Electronic Analysis

Electronic Effects (Hammett)
  • 4,4'-Isomer: The methoxy group (

    
    ) at the para position acts as a strong Resonance Donor (
    
    
    
    ), pushing electron density across the biphenyl bridge toward the fluorine-substituted ring. This "push-pull" system (Methoxy donor / Fluoro acceptor) creates a significant dipole moment along the long axis, essential for dielectric anisotropy in liquid crystals.
  • 3,4'-Isomer: The methoxy group at the meta position cannot donate electrons via resonance to the other ring. Its influence is primarily Inductive (

    
    ), making the ring system less electron-rich overall and disrupting the linear dipole.
    
Structural Geometry
  • Linearity: The 4,4'-isomer is linear, favoring the formation of nematic phases.

  • Angularity: The 3,4'-isomer introduces a "kink" (approx. 120° bond angle relative to the biphenyl axis), which disrupts crystal packing and lowers the melting point. This "kink" is exploited in drug design to fit into specific hydrophobic pockets (e.g., ATP-binding sites) where linear molecules would clash.

Synthesis & Manufacturing Protocols

Both isomers are synthesized via Suzuki-Miyaura Cross-Coupling , but the choice of starting materials dictates the isomer. The protocol below is a standardized, scalable method.

Reaction Logic Visualization

Synthesis_Pathway Boronic 4-Fluorophenylboronic Acid (Nucleophile) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Boronic->Catalyst Para_Bromide 4-Bromoanisole (Electrophile) Para_Bromide->Catalyst Para_Product 4-Fluoro-4'-methoxybiphenyl (Crystalline Solid) Meta_Bromide 3-Bromoanisole (Electrophile) Meta_Bromide->Catalyst Meta_Product 4-Fluoro-3'-methoxybiphenyl (Oil/Low-Melt) Catalyst->Para_Product Path A (Para-Coupling) Catalyst->Meta_Product Path B (Meta-Coupling)

Caption: Divergent synthesis of regioisomers controlled by the brominated precursor.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-Fluoro-3'-methoxybiphenyl (Path B). Note: For the 4,4'-isomer, substitute 3-bromoanisole with 4-bromoanisole.

  • Reagent Loading: In a 250 mL round-bottom flask, combine 4-fluorophenylboronic acid (1.2 equiv, 12 mmol) and 3-bromoanisole (1.0 equiv, 10 mmol).

  • Catalyst System: Add

    
     (3 mol%) and 
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add a mixture of 1,4-dioxane/water (4:1 v/v, 50 mL). Critical Step: Sparge with Argon for 15 minutes to prevent homocoupling of the boronic acid.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Validation: The 4,4'-isomer will crystallize upon evaporation. The 3,4'-isomer will likely remain an oil; verify purity via

      
      -NMR (Look for the diagnostic triplet at 
      
      
      
      ~3.8 ppm for methoxy).

Biological & Metabolic Stability (MedChem Focus)

In drug discovery, switching from a para-methoxy to a meta-methoxy group is a strategic maneuver to alter metabolic clearance.

Metabolic Soft Spots
  • Para-Methoxy (4,4'): Highly susceptible to O-demethylation by CYP450 enzymes (mainly CYP2D6) because the para-position is electronically activated and sterically accessible. This leads to rapid clearance and formation of a phenolic metabolite (potential Phase II conjugation site).

  • Meta-Methoxy (3,4'): Often displays enhanced metabolic stability . The meta-position is less electronically activated for direct oxidation, and the "kinked" geometry can sterically hinder the approach of the heme iron in the CYP active site.

Metabolic Pathway Diagram

Metabolism Para 4-Fluoro-4'-methoxybiphenyl (High Clearance Risk) CYP CYP450 (CYP2D6/3A4) [O-Demethylation] Para->CYP Fast Meta 4-Fluoro-3'-methoxybiphenyl (Moderate Stability) Meta->CYP Slow / Steric Hindrance Para_OH 4-Fluoro-4'-hydroxybiphenyl (Rapidly Excreted) CYP->Para_OH Meta_OH 4-Fluoro-3'-hydroxybiphenyl (Slower Formation) CYP->Meta_OH

Caption: Comparison of metabolic susceptibility to O-demethylation.

Applications by Sector

A. Material Science (Liquid Crystals)
  • Preferred Isomer: 4-Fluoro-4'-methoxybiphenyl .

  • Mechanism: The high aspect ratio (length-to-width) and longitudinal dipole moment allow these molecules to align in electric fields. They serve as "nematogens" (nematic phase formers). The fluorine atom lowers viscosity compared to cyano-derivatives, improving switching speeds in displays.

B. Medicinal Chemistry (Kinase Inhibitors)
  • Preferred Isomer: 4-Fluoro-3'-methoxybiphenyl .

  • Mechanism: Used as a scaffold in Type II kinase inhibitors (e.g., analogs of Foretinib). The meta-substitution directs the distal ring into the "selectivity pocket" (hydrophobic back-pocket) of the kinase enzyme, a geometry that the linear para-isomer cannot access.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • ChemSrc (2025). CAS 10540-43-9 Entry: 1-fluoro-4-(3-methoxyphenyl)benzene.[1][2][3] Retrieved from [Link][4]

  • Goodson, F. E., et al. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst.[5] Organic Syntheses, 75, 61. (Validation of Suzuki protocols for biphenyls).

  • Yeung, K. S., et al. (2017).Phenyl and Biphenyl Molecular Metaphors in Drug Design. Journal of Medicinal Chemistry. (Discussion on meta vs para metabolic stability).

Sources

Reactivity of 4-Fluoro-3'-methoxybiphenyl vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reactivity & Stability Profile of 4-Fluoro-3'-methoxybiphenyl

Executive Summary

4-Fluoro-3'-methoxybiphenyl (CAS: 450-39-5 / related isomers) represents a strategic scaffold in medicinal chemistry, widely utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1] Unlike its non-fluorinated analog (3'-methoxybiphenyl ), the inclusion of a fluorine atom at the para-position of the B-ring serves as a "metabolicblock," significantly retarding oxidative clearance by Cytochrome P450 enzymes.

This guide objectively compares the reactivity, synthesis, and stability of the fluorinated vs. non-fluorinated analogs, providing actionable protocols for researchers in lead optimization.

Chemical Synthesis: Comparative Reactivity

The synthesis of 4-Fluoro-3'-methoxybiphenyl is most efficiently achieved via Suzuki-Miyaura cross-coupling .[1] A critical reactivity distinction is the chemoselectivity of the palladium catalyst towards the aryl halide (Br/I) over the aryl fluoride.

Reactivity Profile
  • Non-Fluorinated Analog (3'-methoxybiphenyl): Synthesized via coupling of phenylboronic acid and 3-bromoanisole.[1] High yields (>90%), but the resulting product is electronically electron-rich at the para-position, making it prone to electrophilic metabolic attack.

  • Fluorinated Analog (4-Fluoro-3'-methoxybiphenyl): Synthesized using 4-fluorophenylboronic acid .[1] The C-F bond is robust (approx. 116 kcal/mol) and survives standard Pd-catalyzed conditions (90-110°C) without oxidative addition, ensuring high chemoselectivity. The fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring toward electrophilic aromatic substitution compared to the H-analog.

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow Start Starting Materials (4-Fluorophenylboronic acid + 3-Bromoanisole) Cat Catalyst System Pd(dppf)Cl2 • CH2Cl2 Na2CO3 (2.0 eq) Start->Cat Mix Cond Reaction Conditions DME/Water (4:1) Microwave: 120°C, 25 min Cat->Cond Heat Inter Transmetalation & Reductive Elimination Cond->Inter Pd(0)/Pd(II) Cycle Prod Product 4-Fluoro-3'-methoxybiphenyl (Yield: ~85-92%) Inter->Prod Isolation

Figure 1: Optimized microwave-assisted Suzuki-Miyaura synthesis workflow for 4-Fluoro-3'-methoxybiphenyl.

Physicochemical Properties & Performance Data

The introduction of fluorine modulates lipophilicity and metabolic susceptibility without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Table 1: Comparative Physicochemical Profile
PropertyNon-Fluorinated Analog (H)4-Fluoro Analog (F)Impact of Fluorination
LogP (Lipophilicity) ~3.8~4.1Increase (+0.3) : Enhances membrane permeability but may lower aqueous solubility.
C-4 Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Stabilization : Prevents homolytic cleavage and metabolic oxidation.[1]
Metabolic Liability High (Para-hydroxylation)Low (Blocked site)Extended Half-life : Forces metabolism to slower, secondary sites.
Electronic Effect Electron-Donating (via H)Electron-Withdrawing (-I)Deactivation : Reduces electron density on Ring A, altering π-π stacking interactions.[1]

Metabolic Stability: The "Fluorine Effect"

The primary driver for selecting 4-Fluoro-3'-methoxybiphenyl over its non-fluorinated counterpart is the mitigation of Phase I metabolism .

  • Mechanism: CYP450 enzymes typically oxidize the most electron-rich, sterically accessible position on an aromatic ring (the para position).

  • Non-Fluorinated Consequence: Rapid conversion to the 4-hydroxy metabolite, leading to rapid clearance and potential Phase II conjugation (Glucuronidation).

  • Fluorinated Advantage: The C-F bond is too strong for the CYP450 oxo-ferryl radical to abstract.[1] This "metabolic switching" redirects metabolism to the methoxy group (O-demethylation), which is often a slower process, thereby increasing the drug's half-life (

    
    ).
    
Metabolic Pathway Diagram (Graphviz)

MetabolicStability cluster_H Non-Fluorinated Analog (Unstable) cluster_F 4-Fluoro Analog (Stable) H_Cmpd 3'-Methoxybiphenyl CYP_H CYP450 (Fast Oxidation) H_Cmpd->CYP_H H_Metab Major Metabolite: 4-Hydroxy-3'-methoxybiphenyl (Rapid Clearance) CYP_H->H_Metab Para-Hydroxylation F_Cmpd 4-Fluoro-3'-methoxybiphenyl CYP_F CYP450 (Blocked Site) F_Cmpd->CYP_F F_Metab Minor Metabolite: O-Demethylation only (Extended t1/2) CYP_F->F_Metab Metabolic Switching

Figure 2: Comparison of metabolic fates.[1] The fluorine atom blocks the rapid para-hydroxylation pathway.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Adapted from Glucosylceramide Synthase Inhibitor Synthesis (WO2012129084) [1]

Objective: Synthesis of 4-Fluoro-3'-methoxybiphenyl with >95% purity.

  • Reagents:

    • 4-Fluorophenylboronic acid (1.2 eq)[1]

    • 3-Bromoanisole (1.0 eq)[1]

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

    • Base: 2M Na₂CO₃ (aq) (2.0 eq)

    • Solvent: DME (Dimethoxyethane)

  • Procedure:

    • Charge a microwave vial with aryl halide (1.0 mmol) and boronic acid (1.2 mmol).

    • Add DME (4 mL) and 2M Na₂CO₃ (1 mL).[1] Degas with Nitrogen for 5 mins.

    • Add Pd catalyst under Nitrogen flow.[1][2] Cap the vial.

    • Irradiate: Heat to 120°C for 25 minutes in a microwave reactor.

    • Work-up: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.[1]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

  • Expected Yield: 85–92% (White solid/oil).[1]

Protocol B: In Vitro Microsomal Stability Assay

Standard Industry Protocol for Lead Optimization [2]

Objective: Quantify the metabolic stability improvement (Intrinsic Clearance,


).
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Substrate: 1 µM of Test Compound (F-analog vs H-analog).

  • Cofactor: NADPH regenerating system.[1]

  • Procedure:

    • Pre-incubate microsomes + substrate at 37°C for 5 min.

    • Initiate reaction with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.[1]

  • Analysis: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: F-analog should show >2-fold reduction in

      
       compared to H-analog.[1]
      

References

  • Glucosylceramide Synthase Inhibitors. Patent WO2012129084A2.[1] Google Patents.

  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 2004, 47(20), 4998-5008. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2023. [Link][3]

Sources

HPLC Retention Profile & Separation Strategy: 4-Fluoro-3'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3'-methoxybiphenyl (CAS: 1214387-67-3) is a biaryl scaffold frequently synthesized via Suzuki-Miyaura cross-coupling. Its analysis is critical in medicinal chemistry as a core pharmacophore. This guide provides an authoritative chromatographic profile, comparing its retention behavior against structural isomers and starting materials.

Key Insight: While standard C18 columns effectively separate this compound from its starting reagents (boronic acids and aryl halides), separating it from its regioisomer (4-Fluoro-4'-methoxybiphenyl ) requires specialized stationary phases like Pentafluorophenyl (PFP) or Biphenyl ligands to exploit


-

and shape-selective interactions.

Retention Characteristics & Elution Order

The following data establishes the relative retention profile of 4-Fluoro-3'-methoxybiphenyl. Absolute retention times (RT) will vary based on system dead volume and dwell time; therefore, Relative Retention Time (RRT) is the transferrable metric.

Standard Reversed-Phase Profile (C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 254 nm[1]

CompoundRoleLogP (Approx)Elution OrderRRT (vs. Product)
4-Fluorophenylboronic acid Reagent A~1.51 (Early)0.35 - 0.45
3-Bromoanisole Reagent B~2.92 (Mid)0.75 - 0.85
4-Fluoro-3'-methoxybiphenyl Target ~3.6 3 (Late) 1.00
Biaryl Homocoupling Impurities By-product>4.04 (Very Late)>1.10

Analyst Note: The large hydrophobicity difference (


LogP > 0.7) between the limiting reagent (3-Bromoanisole) and the product ensures baseline separation on standard C18 chemistries.

Isomer Separation: The "Critical Pair"

In process development, distinguishing the target 3'-methoxy (meta) isomer from the 4'-methoxy (para) isomer (potential impurity from regiospecific synthesis errors or starting material contamination) is challenging on C18 due to identical molecular weights and similar hydrophobicities.

Performance Comparison: C18 vs. PFP/Biphenyl
FeatureC18 (Alkyl) PFP (Pentafluorophenyl)
Separation Mechanism Hydrophobicity (Solvophobic)Hydrophobicity +

-

+ Dipole-Dipole + Shape Selectivity
Isomer Resolution (

)
Low (

typical)
High (

typical)
Elution Logic Based on LogP (very similar).Planarity driven: The para-para isomer (4'-OMe) is more planar than the para-meta isomer (3'-OMe), leading to stronger retention on PFP.
Recommended For General Reaction MonitoringPurity Assays & Isomer Quantitation
Mechanistic Diagram: Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate stationary phase based on the analytical goal.

SeparationLogic Start Analytical Goal RxnMonitor Reaction Monitoring (Suzuki Coupling) Start->RxnMonitor IsomerPur Isomer Purity / Regio-selectivity Check Start->IsomerPur C18 C18 Column (Hydrophobic Interaction) RxnMonitor->C18 Sufficient PFP PFP / Biphenyl Column (Pi-Pi + Shape Selectivity) IsomerPur->PFP Required Result1 Separates Product from Reagents C18->Result1 Result2 Resolves 3'-OMe from 4'-OMe Isomer PFP->Result2

Caption: Decision tree for column selection. Use C18 for synthetic monitoring; switch to PFP (Pentafluorophenyl) when regio-isomeric resolution is required.

Experimental Protocol: Suzuki Coupling Monitoring

This protocol validates the formation of 4-Fluoro-3'-methoxybiphenyl and provides the exact context for the retention times listed above.

Reagents & Conditions
  • Substrate: 3-Bromoanisole (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Sample Preparation for HPLC
  • Aliquot: Take 20 µL of the reaction mixture.

  • Quench: Dispense into 500 µL of Acetonitrile (precipitates salts and stops reaction).

  • Filter: Pass through a 0.22 µm PTFE syringe filter to remove palladium black and salts.

  • Dilute: Dilute 1:10 with Mobile Phase Initial (5% ACN / 95% Water) to prevent peak distortion.

Troubleshooting the Chromatogram
  • Fronting Peaks: Indicates sample solvent is too strong (too much ACN). Dilute further with water.

  • Palladium Peak: A broad, shapeless peak may appear near the void volume (0.5 - 1.0 min) due to the Pd-catalyst/ligand complex. Do not confuse this with the boronic acid.

  • De-boronation: If a peak appears before 3-Bromoanisole but after the Boronic Acid, check for Fluorobenzene (product of protodeboronation), though this is often volatile and may not be seen.

References & Validation Sources

  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (General Suzuki protocols and retention trends for fluorinated biaryls).

  • PubChem. 4-Fluoro-4'-methoxybiphenyl (Isomer Data). National Library of Medicine. (Used for LogP and structural comparison).

  • Rigdon, A., Lake, R. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns.[2] Restek Corporation. (Authoritative source on Biphenyl/PFP selectivity mechanisms).

  • ResearchGate. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. (Experimental yields and characterization of fluorinated biphenyls). [3]

Sources

A Comparative Guide to the Metabolic Stability of 4-Fluoro-3'-methoxybiphenyl and Biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, enhancing the metabolic stability of lead compounds is a critical objective. A molecule's susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comparative analysis of the metabolic stability of 4-Fluoro-3'-methoxybiphenyl and its parent compound, biphenyl, offering insights into how strategic structural modifications can favorably alter a molecule's metabolic fate.

The strategic incorporation of fluorine and methoxy groups into drug candidates has become a widely employed tactic to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] Fluorine, with its high electronegativity and small size, can block sites of metabolic oxidation, while methoxy groups can influence a molecule's solubility and binding to target proteins.[4][5] This guide will delve into the mechanistic basis for these effects, supported by experimental protocols and comparative data.

The Metabolic Fate of Biphenyl: A Baseline for Comparison

Biphenyl, a simple aromatic hydrocarbon consisting of two phenyl rings, serves as a fundamental scaffold in many pharmaceutical agents.[6] Its metabolism is primarily mediated by CYP enzymes in the liver, which catalyze hydroxylation reactions at various positions on the aromatic rings.[7][8] The major metabolites of biphenyl are hydroxylated derivatives, with 4-hydroxybiphenyl being a prominent product.[8][9] The susceptibility of biphenyl to such oxidative metabolism often results in rapid clearance from the body, limiting its therapeutic efficacy.

The general metabolic pathway for biphenyl is initiated by the introduction of a hydroxyl group, a process that increases the molecule's polarity and facilitates its excretion. This initial oxidative step is often the rate-limiting factor in its clearance.

Enhancing Metabolic Stability: The Role of Fluorine and Methoxy Substituents

The introduction of a fluorine atom at the 4-position and a methoxy group at the 3'-position of the biphenyl scaffold in 4-Fluoro-3'-methoxybiphenyl is a deliberate strategy to mitigate the metabolic liabilities of the parent compound.

  • The Role of Fluorine: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP450 enzymes.[10] By placing a fluorine atom at the 4-position, a primary site of metabolic attack on biphenyl, the molecule is "shielded" from hydroxylation at this position.[11][12] This "metabolic blocking" effect is a cornerstone of fluorine chemistry in drug design and can dramatically increase a compound's metabolic half-life.[13][14]

  • The Influence of the Methoxy Group: The methoxy group can also influence metabolic stability, although its effects are more complex. While the methoxy group itself can be a site of metabolism via O-demethylation, its presence can alter the electronic properties of the aromatic ring and influence the binding orientation of the molecule within the active site of metabolizing enzymes.[3][15] This can sometimes steer metabolism away from other, more labile sites on the molecule. However, it is important to note that the methoxy group can also be a metabolic liability itself.[15]

Experimental Assessment of Metabolic Stability: In Vitro Liver Microsomal Assay

To empirically compare the metabolic stability of 4-Fluoro-3'-methoxybiphenyl and biphenyl, an in vitro liver microsomal stability assay is a standard and effective method.[16][17] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes.[18] By incubating the test compounds with liver microsomes in the presence of necessary cofactors, the rate of disappearance of the parent compound can be measured over time.[7]

Below is a detailed protocol for a typical liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of 4-Fluoro-3'-methoxybiphenyl and biphenyl.

Materials:

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • Test compounds: 4-Fluoro-3'-methoxybiphenyl and Biphenyl

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[16]

  • Phosphate buffer (100 mM, pH 7.4)[16]

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[16]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_buffer Prepare phosphate buffer (pH 7.4) prep_compounds Prepare stock solutions of test compounds and controls prep_microsomes Thaw and dilute Human Liver Microsomes prep_nadph Prepare NADPH regenerating system add_microsomes Add HLM and buffer to 96-well plate prep_nadph->add_microsomes add_compound Add test compound (1 µM final concentration) add_microsomes->add_compound pre_incubate Pre-incubate at 37°C for 10 min add_compound->pre_incubate initiate_reaction Initiate reaction with NADPH system pre_incubate->initiate_reaction time_points Collect aliquots at specified time points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench reaction with cold acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t½, and CLint analyze->calculate G cluster_biphenyl Biphenyl Metabolism cluster_fluoro 4-Fluoro-3'-methoxybiphenyl Metabolism Biphenyl Biphenyl Metabolite1 4-Hydroxybiphenyl (Major) Biphenyl->Metabolite1 CYP450 (Hydroxylation) Metabolite2 2-Hydroxybiphenyl (Minor) Biphenyl->Metabolite2 CYP450 (Hydroxylation) FluoroBiphenyl 4-Fluoro-3'-methoxybiphenyl Metabolite3 Hydroxylated Metabolite (at other positions) FluoroBiphenyl->Metabolite3 CYP450 (Hydroxylation) Metabolite4 O-demethylated Metabolite FluoroBiphenyl->Metabolite4 CYP450 (O-demethylation)

Caption: Predicted metabolic pathways of biphenyl and its substituted analog.

For biphenyl, the primary metabolic route is hydroxylation, with the 4-position being a major site of attack. [19]For 4-Fluoro-3'-methoxybiphenyl, the 4-position is blocked by fluorine. Metabolism is therefore likely to be redirected to other positions on the aromatic rings or involve O-demethylation of the methoxy group. This redirection of metabolism often leads to a slower overall rate of clearance.

Conclusion

The strategic incorporation of a fluorine atom at a metabolically labile position in the biphenyl scaffold, as demonstrated in 4-Fluoro-3'-methoxybiphenyl, is a highly effective strategy for enhancing metabolic stability. This is evidenced by a longer in vitro half-life and lower intrinsic clearance compared to the parent compound. This guide provides a framework for understanding the principles behind this approach, a detailed experimental protocol for its evaluation, and a clear interpretation of the resulting data. For drug development professionals, these insights are crucial for the rational design of more robust and efficacious therapeutic agents.

References

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Mercell. Metabolic stability in liver microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. Retrieved from [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ScienceDirect. (1982, May 15). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • PubMed. (2007, October). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics of Biphenyl and Polychlorinated Biphenyl Metabolism in Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • ACS Publications. (2009, June 29). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathways of biphenyl (A), para-substituted phenols (B),.... Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 17). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. Retrieved from [Link]

  • ACS Publications. (2016, May 3). Structure–Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Kinetics of Biphenyl and Polychlorinated Biphenyl Metabolism in Soil. Retrieved from [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]

  • PubMed. (n.d.). Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of kinetic parameters for biotransformation of polycyclic aromatic hydrocarbons by trout liver S9 fractions: Implications for bioaccumulation assessment. Retrieved from [Link]

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  • University College Dublin Research Repository. (n.d.). Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]

  • MDPI. (2021, September 24). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2024, October 25). NEW DRUGS ON THE PHARMACEUTICAL MARKET CONTAINING FLUORINE AND RESIDUES OF TAILOR-MADE AMINO ACIDS. Retrieved from [Link]

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Safety Operating Guide

Technical Guide: Proper Disposal of 4-Fluoro-3'-methoxybiphenyl

[1][2]

Executive Summary & Core Directive

4-Fluoro-3'-methoxybiphenyl (Formula: C₁₃H₁₁FO; MW: 202.22 g/mol ) is a halogenated aromatic ether.[1][2] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .[1][2]

Immediate Action Required:

  • DO NOT dispose of this compound down the drain.[1][2]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for cleaning, as this increases the volume of the more expensive halogenated waste stream.[1][2]

  • Segregate all solid and liquid waste containing this compound into containers explicitly labeled "Halogenated Organic Waste."[1][2]

Physicochemical Profile & Hazard Assessment

To ensure safe handling, one must understand the compound's properties.[1][2] While specific SDS data for this exact isomer may be limited, its structural analogs (e.g., 4-Fluoro-4'-methoxybiphenyl, CAS 450-39-5) provide a reliable baseline for hazard assessment [1].[1][2]

Table 1: Chemical Properties & Hazard Classification[1][2]
PropertySpecificationOperational Implication
Chemical Structure Biphenyl core, Fluorine (C-4), Methoxy (C-3')Halogenated Waste Stream (Requires high-temp incineration to prevent dioxin formation).[1][2]
Physical State Solid (Powder/Crystalline)Dispose as solid hazardous waste unless dissolved.[1][2]
Molecular Weight 202.22 g/mol N/A
Solubility Low in water; Soluble in organics (DCM, DMSO)Aquatic Toxin: Prevent entry into drains/waterways.[1][2]
GHS Hazards (Assumed based on class)H315: Skin IrritationH319: Eye IrritationH410: Very toxic to aquatic lifePPE Required: Nitrile gloves, safety glasses, lab coat.[1][2]
Reactivity Stable; Incompatible with strong oxidizersStore away from nitric acid or perchlorates.[1][2]

Expert Insight: The presence of the fluorine atom strengthens the C-X bond, making the compound more resistant to biodegradation than non-halogenated aromatics.[1][2] This persistence necessitates incineration at temperatures >1100°C [2].[1][2]

Waste Stream Classification Logic

Proper segregation is not just a regulatory requirement (RCRA); it is a safety imperative.[1][2] Halogenated compounds, when incinerated at lower temperatures typical for non-halogenated waste, can catalyze the formation of acidic gases (HF, HCl) and toxic byproducts.[1][2]

Diagram 1: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:4-Fluoro-3'-methoxybiphenylStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidDisposalSolidDISPOSAL A:Solid Halogenated Waste Bin(Double Bagged)Solid->DisposalSolidPure Compoundor Contaminated WipesSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated(e.g., Acetone, MeOH)SolventCheck->NonHaloSolvDisposalHaloLiqDISPOSAL B:Halogenated Solvent CarboyHaloSolv->DisposalHaloLiqDisposalMixDISPOSAL B:Halogenated Solvent Carboy(Contaminates entire stream)NonHaloSolv->DisposalMixMUST be treated asHalogenated due to solute

Figure 1: Decision logic for segregating 4-Fluoro-3'-methoxybiphenyl waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture into halogenated waste.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound, Weighing Boats, Contaminated PPE)[1]

Objective: Containment of dust and prevention of environmental leaching.[1][2][3]

  • Collection: Collect all solid residues, including contaminated weighing papers, disposable spatulas, and gloves.[1][2]

  • Primary Containment: Place items into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag to the bag.

    • Chemical Name: 4-Fluoro-3'-methoxybiphenyl.[1][2][4][5][6][7]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Deposit the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

    • Note: Do not use the "Biohazard" (Red Bag) bin unless the material is also biologically contaminated.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures, Mother Liquors)[1]

Objective: Prevention of corrosion in incinerators and compliance with EPA Halogenated Solvent guidelines.

  • Identification: Confirm the solvent matrix.[1][2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour directly into the Halogenated Waste Carboy .[1][2]

    • If dissolved in Acetone/Ethanol: You must still pour this into the Halogenated Waste Carboy .[1][2]

    • Critical Rule: "Once Halogenated, Always Halogenated."[1][2] A single gram of 4-Fluoro-3'-methoxybiphenyl in 10L of Acetone renders the entire 10L "Halogenated Waste" [3].[1][2]

  • Labeling: Update the carboy tag to list "4-Fluoro-3'-methoxybiphenyl" as a constituent. This alerts the disposal vendor to the presence of fluorine.[1][2]

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of compatible solvent (e.g., Acetone).[1][2]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Waste Carboy .

  • Defacement: Cross out the original label and mark "Empty" or "Triple Rinsed."[1][2]

  • Glass Disposal: Discard the clean bottle in the standard laboratory glass waste box.

Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and facility contamination.[1][2]

Diagram 2: Spill Response Workflow

SpillResponseAssess1. Assess Volume & RiskPPE2. Don PPE:Gloves, Goggles, Lab CoatAssess->PPEContain3. Containment:Cover with Absorbent PadsPPE->ContainClean4. Decontamination:Wipe with Acetone/EthanolContain->CleanDispose5. Disposal:Place all pads inSolid Haz WasteClean->Dispose

Figure 2: Immediate operational workflow for minor laboratory spills (< 50g).

Spill Cleanup Procedure:

  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Wear double nitrile gloves and a P95/N95 dust mask if powder is airborne.[1][2]

  • Contain:

    • Solid: Gently cover with damp paper towels to prevent dust dispersion, then scoop up.[1][2]

    • Liquid: Place absorbent pads over the spill.[1][2]

  • Decontaminate: Wipe the surface with a solvent-dampened towel (Acetone or Ethanol) to solubilize residues.[1][2]

  • Dispose: All cleanup materials must go into the Solid Hazardous Waste stream.[1][2]

Regulatory & Compliance Context

This protocol aligns with the "Cradle-to-Grave" management system mandated by the Resource Conservation and Recovery Act (RCRA) .[1][2]

  • EPA Waste Code: While 4-Fluoro-3'-methoxybiphenyl is not explicitly P- or U-listed, it is classified as a characteristic waste if it exhibits toxicity, or more commonly, as part of a F-listed stream (e.g., F001, F002) if mixed with spent halogenated solvents [4].[1][2]

  • Destruction Method: The ultimate disposal method by the waste vendor will be High-Temperature Incineration with acid gas scrubbing to capture Hydrogen Fluoride (HF) emissions.[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Fluoro-4'-methoxybiphenyl Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Essential Safety & Logistical Guide: Handling 4-Fluoro-3'-methoxybiphenyl in the Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Halogenated Aromatic / Fluorinated Biphenyl Derivative

Chemical Profile & Hazard Causality

4-Fluoro-3'-methoxybiphenyl is a specialized halogenated aromatic compound frequently utilized as a linchpin intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to build complex Active Pharmaceutical Ingredients (APIs). While it is a highly valuable building block, its specific structural motifs—a biphenyl core, a methoxy group, and a fluorine atom—impart unique toxicological risks that dictate strict, non-standard handling protocols.

Mechanistic Hazard Causality
  • High Lipophilicity and Dermal Penetration: The combination of the biphenyl scaffold and halogenation significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly bypass the stratum corneum (the skin's outermost barrier) upon direct contact, leading to systemic absorption[1].

  • Metabolic Resistance & Toxicity: The strongly electron-withdrawing nature of the fluorine atom (Pauling electronegativity of 4.0) deactivates the aromatic ring toward standard oxidative metabolism by cytochrome P450 enzymes[2]. Consequently, if absorbed, fluorinated aromatics exhibit prolonged biological half-lives and can form reactive quinoneimines, necessitating absolute prevention of exposure[3].

  • Environmental Persistence: Halogenated biphenyls are notoriously persistent in the environment and highly ecotoxic, requiring strict segregation into halogenated organic waste streams[4],[5].

Personal Protective Equipment (PPE) Selection Matrix

Standard laboratory PPE is insufficient for handling lipophilic halogenated aromatics. The following matrix outlines the required equipment and the scientific rationale behind each selection to ensure a self-validating safety barrier.

PPE CategoryRecommended SpecificationMechanistic Causality for Selection
Hand Protection Type A Nitrile (Disposable) or Butyl Rubber (Extended Use)Latex degrades rapidly upon contact with lipophilic aromatics. Advanced nitrile formulations provide a superior permeation barrier (breakthrough >30 mins) against non-polar biphenyl derivatives[6],[7].
Ventilation CAV or VAV Chemical Fume HoodMust maintain an average face velocity of 80–120 feet per minute (fpm) to prevent the turbulent escape of aerosolized halogenated dust into the user's breathing zone[8],[9].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe corneal irritation from fine powders or organic solvent splashes during chemical transfer[10].
Body Protection 100% Cotton or Nomex® Lab CoatPrevents dermal accumulation. Synthetic fibers (like polyester) can trap lipophilic chemicals against the skin or melt during exothermic reactions[10].

Operational Workflow & Handling Protocol

To build a self-validating safety system, every step of the handling process must be executed with precision. Do not rely on a single point of failure; layer your engineering controls with proper technique.

Phase 1: Pre-Operational Verification
  • Airflow Validation: Verify the chemical fume hood's continuous monitor displays a face velocity between 80 and 120 fpm[8],[11]. Velocities above 120 fpm can create vortexes that pull contaminants back into the user's breathing zone[9].

  • Barrier Inspection: Inspect Type A nitrile gloves for micro-punctures. For extended handling or when using aggressive solvents (e.g., THF, DCM) to dissolve the compound, double-gloving is mandatory[7].

Phase 2: Weighing and Transfer
  • Sash Management: Lower the fume hood sash to the designated operating height (typically 18 inches) to optimize airflow dynamics and provide a physical blast shield[11].

  • Aerosol Mitigation: Place an anti-static weighing boat on the balance inside the hood. Static charge can cause the fluorinated powder to aerosolize and bypass primary containment.

  • Transfer: Transfer the 4-Fluoro-3'-methoxybiphenyl using a grounded stainless-steel spatula.

  • Containment: Immediately seal the source vial after extraction to mitigate sublimation or accidental environmental exposure.

Phase 3: Reaction Execution (e.g., Cross-Coupling)
  • In-Hood Dissolution: Conduct all dissolution and mixing steps entirely within the fume hood.

  • Vessel Security: Ensure the reaction vessel is securely clamped and equipped with a reflux condenser to contain volatile halogenated byproducts during heating.

Spill Response and Disposal Plan

  • Immediate Spill Protocol: In the event of a solid powder spill, do not sweep , as this aerosolizes the compound. Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust. Wipe inward from the edges to prevent spreading, and place all contaminated materials into a sealed, labeled hazardous waste bag.

  • Disposal Logistics: 4-Fluoro-3'-methoxybiphenyl must never be disposed of in general aqueous waste. Collect all unreacted material, contaminated solvents, and solid waste (including gloves and weighing boats) in a clearly labeled "Halogenated Organic Waste" container to prevent severe ecotoxicity[4].

Safety Visualization

PPE_Workflow Hazard 4-Fluoro-3'-methoxybiphenyl (Lipophilic, Halogenated) Inhalation Inhalation Risk (Aerosolized Dust) Hazard->Inhalation Dermal Dermal Absorption (High LogP Penetration) Hazard->Dermal Ocular Ocular Irritation (Chemical Splash) Hazard->Ocular Hood Chemical Fume Hood (80-120 fpm Velocity) Inhalation->Hood Gloves Type A Nitrile Gloves (Permeation Barrier) Dermal->Gloves Goggles ANSI Z87.1 Goggles (Splash Protection) Ocular->Goggles Safe Safe Operational State (Risk Mitigated) Hood->Safe Gloves->Safe Goggles->Safe

Fig 1: Exposure routes and PPE mitigation strategy for 4-Fluoro-3'-methoxybiphenyl handling.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine | ACS Publications |[Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS | Annual Reviews |[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine (PMC) | NIH |[Link]

  • How to Select Nitrile Chemical Resistant Gloves for Industry | Intco Glove |[Link]

  • Glove Selection Guide | UC Berkeley Office of Environment, Health & Safety | [Link]

  • Chemical Fume Hood Handbook | Northwestern University Research Safety |[Link]

  • Chemical Fume Hood Selection: The Ultimate 2026 Safety Guide | ZH Labs Furniture |[Link]

  • Fume Hood Testing and Certifications | G2 Consultants |[Link]

  • OCCUPATIONAL AND INDUSTRIAL TOXICOLOGY | Coursepedia |[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.